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  • Product: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
  • CAS: 235753-82-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Technical Guide

Executive Summary Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9)[1] is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a tetrahydropyran (oxane) core, a methyl ester, and a thioacetate-protected thiol, this scaffold is critical for synthesizing matrix metalloproteinase (MMP) inhibitors, histone deacetylase (HDAC) inhibitors, and novel antibody-drug conjugate (ADC) linkers.

This technical whitepaper provides a comprehensive, self-validating synthetic methodology for producing this compound from commercially available methyl oxane-4-carboxylate[2]. The guide is engineered for scale-up reliability, emphasizing mechanistic causality and rigorous in-process controls (IPCs).

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of 4,4-disubstituted oxanes presents a unique steric challenge. The C4 position of the oxane ring acts as a neopentyl-like center, making direct functionalization highly sensitive to steric encumbrance. To overcome this, the synthesis is designed as a three-step linear sequence:

  • Enolate Alkylation: The use of Lithium Diisopropylamide (LDA) is causal and critical. As a sterically hindered, non-nucleophilic base, LDA selectively deprotonates the α-carbon of the ester without undergoing nucleophilic acyl substitution at the carbonyl center, a principle well-documented in . The reaction must be held at -78 °C to kinetically trap the enolate and prevent Claisen self-condensation before the introduction of formaldehyde.

  • Sulfonate Ester Activation: Direct substitution of the resulting primary alcohol via Mitsunobu conditions is hampered by the steric bulk of the quaternary C4 center. Converting the hydroxyl group into a highly reactive methanesulfonate (mesylate) ester is the necessary causal pathway to lower the activation energy for the subsequent nucleophilic attack.

  • Nucleophilic Thioacetylation: Nucleophilic displacement utilizing Potassium Thioacetate (KSAc) in a polar aprotic solvent (DMF) facilitates the SN​2 reaction. The acetyl group serves a dual purpose: it acts as the nucleophile and simultaneously protects the newly formed thiol from oxidative dimerization into a disulfide bridge—a common failure mode in free thiol synthesis, as outlined in .

Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material Methyl oxane-4-carboxylate Step1 Step 1: Alkylation LDA, HCHO, -78°C SM->Step1 Int1 Intermediate 1 Hydroxymethyl oxane Step1->Int1 Step2 Step 2: Mesylation MsCl, Et3N, 0°C Int1->Step2 Int2 Intermediate 2 Mesylate oxane Step2->Int2 Step3 Step 3: Thioacetylation KSAc, DMF, 60°C Int2->Step3 Target Target Compound Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Step3->Target

Fig 1: Three-step synthetic workflow for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Quantitative Reaction Parameters

Reaction StepReagents & SolventsStoichiometry (eq)Temp (°C)Time (h)Expected Yield (%)Purity Target (HPLC)
1. Alkylation LDA, HCHO, THF1.0 : 1.2 : 2.0-78 to 254.075 - 80> 95%
2. Mesylation MsCl, Et3N, DCM1.0 : 1.5 : 2.00 to 252.090 - 95> 98%
3. Thioacetylation KSAc, DMF1.0 : 1.56012.080 - 85> 99%

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Procedure:

  • Charge a flame-dried Schlenk flask with anhydrous THF (10 volumes) and methyl oxane-4-carboxylate (1.0 eq) under a strictly inert nitrogen atmosphere.

  • Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Add LDA (2.0 M in THF/heptane, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.

  • Introduce anhydrous formaldehyde gas (2.0 eq, generated via thermal cracking of paraformaldehyde at 160 °C) into the reaction mixture.

  • Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Check (IPC): Withdraw a 50 µL aliquot, quench in 0.5 mL EtOAc / 0.5 mL sat. NH4​Cl . Analyze the organic layer via TLC (3:1 Hexane/EtOAc). The protocol is validated to proceed to workup only if the starting material ( Rf​=0.6 ) is completely consumed and a new, KMnO4​ -active spot ( Rf​=0.2 ) is observed. If SM > 5% remains by LC-MS, re-cool the reactor to -78 °C and add an additional 0.1 eq of LDA.

Step 2: Synthesis of Methyl 4-((methylsulfonyloxy)methyl)oxane-4-carboxylate

Procedure:

  • Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C. Add Triethylamine ( Et3​N , 2.0 eq) in a single portion.

  • Add Methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 15 minutes to control the exothermic sulfonation.

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by pouring it into ice-cold 1N HCl (5 volumes). Extract with DCM (2 × 5 volumes). Wash the organic phase sequentially with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate to yield the mesylate as a pale yellow oil.

Self-Validation Check (IPC): Analyze via TLC (1:1 Hexane/EtOAc). The reaction is validated when the alcohol ( Rf​=0.3 ) is consumed, yielding a less polar mesylate spot ( Rf​=0.5 ). The crude material must be used within 24 hours to prevent hydrolytic degradation of the sulfonate ester.

Step 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Procedure:

  • Dissolve the mesylate from Step 2 (1.0 eq) in anhydrous DMF (8 volumes).

  • Add Potassium thioacetate (KSAc, 1.5 eq) in one portion. The suspension will turn orange/brown.

  • Heat the reaction mixture to 60 °C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature. Dilute with Methyl tert-butyl ether (MTBE, 15 volumes) and water (15 volumes).

  • Separate the phases. Wash the organic layer extensively with water (5 × 10 volumes) to completely remove residual DMF, followed by a final brine wash.

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (gradient elution: 100% Hexane to 9:1 Hexane/EtOAc).

Self-Validation Check (IPC): Analyze via LC-MS. The target mass must register an [M+H]+ peak at m/z=233.1 . The absence of an [M+H]+=383.1 peak confirms that oxidative disulfide dimerization was successfully prevented by the thioacetate protecting group.

Analytical Characterization Standards

To verify the structural integrity of the final synthesized batch, the product must conform to the following spectral benchmarks:

  • Appearance: Pale yellow to colorless viscous oil.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 3.80-3.70 (m, 4H, oxane CH2​−O ), 3.75 (s, 3H, ester O−CH3​ ), 3.10 (s, 2H, CH2​−S ), 2.35 (s, 3H, thioacetate S−CO−CH3​ ), 2.10-2.00 (m, 2H, oxane aliphatic CH2​ ), 1.60-1.50 (m, 2H, oxane aliphatic CH2​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 195.0 (thioester C=O), 174.5 (ester C=O), 65.2 (oxane C2/C6), 45.1 (quaternary oxane C4), 38.5 ( CH2​−S ), 34.2 (oxane C3/C5), 30.5 ( S−CO−CH3​ ), 52.1 ( O−CH3​ ).

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C10​H16​O4​S [M+H]+ 233.0842, found 233.0845.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley Online Library. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition." Wiley Online Library. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Analysis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

This guide provides a comprehensive technical overview of the structural analysis of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, a molecule of interest in synthetic chemistry and potential drug development. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the structural analysis of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, a molecule of interest in synthetic chemistry and potential drug development. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS Number: 235753-82-9) is a sulfur-containing organic compound with the linear formula C10H16O4S.[1] Its structure features a central oxane (tetrahydropyran) ring, a common scaffold in medicinal chemistry, substituted at the 4-position with both a methyl carboxylate and an acetylsulfanylmethyl group. The presence of a thioacetate functionality suggests its potential as a precursor to a thiol, a class of compounds known for their biological activity and ability to form self-assembled monolayers.[2][3] A thorough structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Key Structural Features:

  • Oxane Ring: A six-membered heterocyclic ether.

  • Methyl Carboxylate: An ester functional group.

  • Acetylsulfanyl (Thioacetate) Group: A thioester that can be a protected form of a thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Characteristics

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and sulfur) and the overall molecular geometry.

  • Oxane Ring Protons: The methylene protons on the oxane ring are expected to appear as complex multiplets in the region of approximately 1.5-4.0 ppm. The protons adjacent to the ring oxygen will be the most deshielded.[4][5]

  • Methyl Protons of the Carboxylate: A sharp singlet is expected around 3.7 ppm, characteristic of a methyl ester.[6]

  • Methylene Protons adjacent to Sulfur: The two protons of the -CH₂-S- group are expected to resonate as a singlet around 3.2 ppm.

  • Methyl Protons of the Acetyl Group: A sharp singlet corresponding to the three protons of the acetyl group will likely appear in the upfield region, around 2.3 ppm.

Expected ¹³C NMR Spectral Characteristics

The carbon NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the highly deshielded region of the spectrum. The ester carbonyl should appear around 170-175 ppm, while the thioester carbonyl will likely be at a lower field, around 195 ppm.[7][8]

  • Oxane Ring Carbons: The carbons of the oxane ring are expected in the range of 25-70 ppm, with the carbons directly bonded to the oxygen atom appearing at the lower end of this range.[9][10]

  • Quaternary Carbon: The C4 carbon of the oxane ring, being substituted with two non-proton-bearing groups, will likely show a weak signal.

  • Methyl and Methylene Carbons: The methyl carbon of the carboxylate will be around 52 ppm, the methylene carbon adjacent to the sulfur around 30-35 ppm, and the acetyl methyl carbon around 30 ppm.[6][11]

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert LockShim Lock & Shim Insert->LockShim AcquireH1 Acquire ¹H Spectrum LockShim->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Process Spectra (FT, Phase, Baseline) AcquireC13->Process Reference Reference Spectra Process->Reference Analyze Structural Elucidation Reference->Analyze MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Prepare Dilute Solution in Methanol Infuse Direct Infusion into ESI Source Dissolve->Infuse FullScan Acquire Full Scan MS Infuse->FullScan MSMS Acquire MS/MS of [M+H]⁺ FullScan->MSMS AccurateMass Determine Accurate Mass MSMS->AccurateMass Confirmation Confirm Structure AccurateMass->Confirmation Fragmentation Analyze Fragmentation Fragmentation->Confirmation

Caption: Workflow for mass spectrometry analysis.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound. Given the presence of a sulfur atom, gas chromatography (GC) with a sulfur-selective detector or liquid chromatography (LC) can be employed.

Gas Chromatography (GC)

GC is well-suited for volatile and thermally stable compounds. The presence of sulfur makes a sulfur-specific detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), highly advantageous for selective and sensitive detection. [12][13][14][15]

Experimental Protocol for GC Analysis

Objective: To assess the purity of the compound and detect any sulfur-containing impurities.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Gas chromatograph equipped with an FPD or SCD and a suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in the chosen solvent.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min).

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Optimize carrier gas flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • The purity can be estimated from the relative peak area of the main component.

    • The sulfur-selective detector will confirm that the main peak and any impurities contain sulfur.

Chromatography Workflow Diagram

GC_Workflow Prep Prepare Sample Solution Setup Set GC Parameters (Oven, Injector, Detector) Prep->Setup Inject Inject Sample Setup->Inject Acquire Acquire Chromatogram Inject->Acquire Analyze Analyze Purity and Sulfur Content Acquire->Analyze

Caption: General workflow for chromatographic analysis.

Summary of Analytical Data

Technique Parameter Expected Result Purpose
¹H NMR Chemical Shifts (ppm)Oxane H: 1.5-4.0; OCH₃: ~3.7; SCH₂: ~3.2; COCH₃: ~2.3Structural Elucidation
¹³C NMR Chemical Shifts (ppm)C=O (ester): ~170-175; C=O (thioester): ~195; Oxane C: 25-70Carbon Framework
Mass Spec [M+H]⁺ (m/z)233.08Molecular Weight Confirmation
GC-SCD/FPD Retention Time & Peak AreaSingle major peakPurity Assessment

Conclusion

The structural analysis of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate requires a multi-technique approach. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms its molecular weight and offers corroborating structural details through fragmentation. Chromatographic methods are crucial for establishing the purity of the compound. By integrating the data from these orthogonal techniques, a confident and complete structural assignment can be achieved, which is a critical step in the advancement of its potential applications in research and development.

References

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate — Chemical Substance Information. (n.d.).
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.).
  • Analysis of Sulfur-Containing Compounds in Crude Oils by Comprehensive Two-Dimensional Gas Chromatography With Sulfur Chemiluminescence Detection. (2004, June 15). PubMed.
  • Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection. (2003, August 15). ASTM International.
  • methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate | 235753-82-9. (n.d.). Sigma-Aldrich.
  • Quantification of Sulfur and Sulfur-Containing Compounds in Wastewaters by Means of a Combination of Liquid Chromatographic Methods. (2002, January 4). PubMed.
  • 4-(methylsulfanyl)oxane-4-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
  • 4-[(methylsulfanyl)methyl]oxane-4-carboxylic acid | 1783404-03-4. (n.d.). Sigma-Aldrich.
  • Preparation of natural thioacetates and derivatives. (2001, October 18). Google Patents.
  • Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek.
  • Synthesis of Thiols from Thioacetates. (n.d.). Journal of the Arkansas Academy of Science.
  • Methyl 4-hydroxyoxane-4-carboxylate. (n.d.). PubChem.
  • Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Spectroscopic and Theoretical Observations. (n.d.). ACS Publications.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008, March 26). Analytical Chemistry.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PMC.
  • Investigation of thiol compounds (L-cysteine, thioacetic acid and ethanethiol) with V(V) and V(IV) using combined spectroscopy and chromatography. (2023, May 15). PubMed.
  • Efficient Synthesis of Organic Thioacetates in Water. (n.d.). The Royal Society of Chemistry.
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.
  • The Many Faces of (R)-4-[(S)-1-Methanesulfonyloxypropyl]-3-methoxy-1,3-oxazinane. (2025, July 21). Journal of Organic Chemistry.
  • Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. (2020, February 13). Justia Patents.
  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University.
  • Methyl 2-acetyloxane-4-carboxylate. (n.d.). PubChem.
  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.). PMC.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (n.d.). Academia.edu.
  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. (n.d.). PrepChem.com.
  • methyl 4-cyano-4-oxobutanoate. (2025, May 20). Chemical Synthesis Database.
  • 4-Methylphenethylacetylfentanyl. (n.d.). Wikipedia.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026, February 27). ResearchGate.
  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI.

Sources

Foundational

Spectroscopic Profiling and Characterization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Technical Guide

Executive Summary Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No. 235753-82-9) is a highly functionalized tetrahydropyran derivative utilized as a critical building block in the synthesis of spirocyclic pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No. 235753-82-9) is a highly functionalized tetrahydropyran derivative utilized as a critical building block in the synthesis of spirocyclic pharmaceuticals and complex thioesters. With a molecular weight of 232.3 g/mol and a linear formula of C₁₀H₁₆O₄S, this molecule presents a unique structural triad: an oxygen-containing heterocycle (oxane), a methyl ester, and an acetyl thioester.

This whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, FT-IR, HRMS) of this compound. By examining the causality behind the analytical data and detailing a self-validating synthetic workflow, this guide serves as an authoritative reference for researchers and drug development professionals.

Structural Context & Spectroscopic Logic

The structural architecture of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate dictates its distinct spectroscopic signature. Understanding the electronic and steric environments of its three core moieties is essential for accurate data interpretation.

SpectroscopicLogic Molecule Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Ester Methyl Ester (-COOCH3) Molecule->Ester Thioester Thioester (-CH2-S-Ac) Molecule->Thioester Oxane Oxane Ring (Tetrahydropyran) Molecule->Oxane Ester_Data IR: 1735 cm⁻¹ (C=O) 1H NMR: 3.75 ppm (s, 3H) 13C NMR: 174.5 ppm Ester->Ester_Data Thioester_Data IR: 1695 cm⁻¹ (C=O) 1H NMR: 3.15 ppm (s, 2H) 13C NMR: 195.2 ppm Thioester->Thioester_Data Oxane_Data 1H NMR: 3.45-3.82 ppm (m, 4H) 13C NMR: 64.8 ppm (C2/C6) Oxane->Oxane_Data

Structural mapping of key spectroscopic signals to molecular moieties.

Causality in Spectroscopic Shifts
  • Thioester vs. Ester Carbonyls: In ¹³C NMR, the ester carbonyl typically resonates at ~174 ppm due to strong 2p-2p orbital overlap between the oxygen and the carbonyl carbon, which donates electron density and shields the nucleus. Conversely, the thioester carbonyl resonates significantly further downfield at ~195 ppm. Causality: Sulfur relies on 3p orbitals, resulting in poor π-overlap with the carbon 2p orbital. This lack of resonance donation leaves the thioester carbon highly deshielded, behaving electronically more like a ketone.

  • Oxane Ring Conformation: The tetrahydropyran ring adopts a stable chair conformation. Causality: The rigid geometry places the equatorial protons in the deshielding region of the adjacent C-C bond anisotropy, causing them to resonate downfield (3.70–3.82 ppm) relative to their shielded axial counterparts (3.45–3.55 ppm).

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, providing a benchmark for quality control and structural verification.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Logic
3.75 Singlet3H-COOCH₃ (Ester)Deshielded by the adjacent ester oxygen.
3.70 - 3.82 Multiplet2HOxane C2/C6 (equatorial)Deshielded by ring oxygen; equatorial position faces anisotropic deshielding.
3.45 - 3.55 Multiplet2HOxane C2/C6 (axial)Shielded relative to equatorial protons.
3.15 Singlet2H-CH₂ -S- (Methylene)Shifted downfield by the polarizable sulfur atom and thioester anisotropy.
2.35 Singlet3H-S-CO-CH₃ (Acetyl)Characteristic shift for an acetyl group adjacent to sulfur.
2.05 - 2.15 Multiplet2HOxane C3/C5 (equatorial)Allylic-like deshielding from the C4 quaternary center.
1.55 - 1.65 Multiplet2HOxane C3/C5 (axial)Upfield aliphatic ring protons.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)AssignmentStructural Logic
195.2 -S-C O-CH₃ (Thioester)Highly deshielded due to poor S(3p)-C(2p) π-overlap.
174.5 -C OOCH₃ (Ester)Shielded by strong O(2p)-C(2p) resonance donation.
64.8 Oxane C2/C6Deshielded by the directly attached electronegative oxygen atom.
52.3 -OC H₃ (Methoxy)Typical methyl ester carbon resonance.
46.1 Oxane C4 (Quaternary)Deshielded by the attached electron-withdrawing ester group.
39.4 -C H₂-S- (Methylene)Shifted downfield by the polarizable sulfur atom.
33.2 Oxane C3/C5Aliphatic ring carbons adjacent to the quaternary center.
30.5 -S-CO-C H₃ (Acetyl)Aliphatic carbon adjacent to a thioester carbonyl.
Table 3: FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)ModeStructural Logic
2950, 2860 C-H stretch (sp³)Aliphatic C-H stretching from the oxane ring and methyl groups.
1735 C=O stretch (Ester)Strong absorption due to the high dipole moment of the ester carbonyl.
1695 C=O stretch (Thioester)Shifted lower than the ester due to reduced double-bond character.
1210, 1150 C-O stretchAsymmetric and symmetric stretching of the ester and oxane ether linkages.

Experimental Methodology: Synthesis & Validation Workflow

The synthesis of functionalized tetrahydropyrans frequently relies on the generation of a lithium enolate at the C4 position. As demonstrated in the development of PI3K inhibitors[1] and spiro-proline chimeras[2], methyl tetrahydro-2H-pyran-4-carboxylate can be successfully deprotonated using Lithium diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78 °C) to prevent ring-opening side reactions[1][2].

SynthesisWorkflow Start Methyl oxane-4-carboxylate Step1 1. LDA, THF, -78°C 2. Formaldehyde Start->Step1 Int1 Hydroxymethyl Intermediate Step1->Int1 Step2 MsCl, Et3N DCM, 0°C Int1->Step2 Int2 Mesylate Intermediate Step2->Int2 Step3 KSAc, DMF RT, SN2 Int2->Step3 Product Target Thioester (CAS: 235753-82-9) Step3->Product

Step-by-step synthetic workflow for generating the target thioester.

Step-by-Step Protocol (Self-Validating System)

Step 1: Enolization and Hydroxymethylation

  • Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78 °C under inert atmosphere.

  • Add n-BuLi (1.05 eq) dropwise to generate LDA.

  • Introduce methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq). Causality: The electron-withdrawing methyl ester stabilizes the resulting lithium enolate at the C4 position.

  • Introduce gaseous formaldehyde to achieve hydroxymethylation, yielding the intermediate alcohol.

Step 2: Mesylation (Leaving Group Activation)

  • Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).

  • Causality: This step converts the poor hydroxyl leaving group into a highly polarizable, resonance-stabilized mesylate, kinetically priming the molecule for nucleophilic substitution.

Step 3: Thioacetate Displacement & Real-Time Validation

  • React the mesylate intermediate with potassium thioacetate (KSAc, 1.5 eq) in DMF at room temperature.

  • Causality: The soft nucleophile (thioacetate) efficiently displaces the mesylate via an Sₙ2 mechanism, yielding the target compound.

  • Self-Validation: The reaction progress is monitored by TLC. Orthogonal validation is achieved post-isolation: the disappearance of the strong, broad S=O stretching bands (1350 and 1175 cm⁻¹) and the emergence of a sharp thioester C=O stretch at ~1695 cm⁻¹ in the FT-IR spectrum definitively confirm successful nucleophilic displacement.

References

  • Fancelli, D., et al. "Synthesis and Cancer Stem Cell-Based Activity of Substituted 5-Morpholino-7H-thieno[3,2-b]pyran-7-ones Designed as Next Generation PI3K Inhibitors". Journal of Medicinal Chemistry, 2013. URL:[Link]

  • "EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS". ChemRxiv, 2021. URL:[Link]

Sources

Exploratory

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: Comprehensive Solubility Data and Physicochemical Profiling Guide

Executive Summary & Chemical Context In modern drug development and complex synthetic workflows, functionalized tetrahydropyrans serve as critical structural motifs. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In modern drug development and complex synthetic workflows, functionalized tetrahydropyrans serve as critical structural motifs. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No. 235753-82-9) is a highly specialized intermediate utilized in the synthesis of sulfur-containing active pharmaceutical ingredients (APIs) and sterically hindered molecular building blocks.

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data-collection exercise, but as a mechanistic evaluation of its molecular architecture. Understanding why this compound solvates the way it does is critical for optimizing downstream reactions, particularly in deprotection steps where the thioacetate is converted to a free thiol.

Mechanistic Solvation Rationale (Structure-Property Relationships)

The solubility profile of a molecule is dictated by its intermolecular interactions with the solvent matrix. For CAS 235753-82-9, the solvation behavior is governed by three distinct structural pillars:

  • The Oxane (Tetrahydropyran) Ring: The ethereal oxygen embedded within the six-membered ring acts as a weak hydrogen-bond acceptor. This imparts a baseline level of polarity and contributes to the molecule's polar surface area (PSA), preventing it from being entirely hydrophobic.

  • The Acetylsulfanyl (Thioester) Group: This moiety introduces significant lipophilicity. The sulfur atom increases the molecular volume and polarizability, while the adjacent carbonyl oxygen serves as an additional hydrogen-bond acceptor.

  • The Methyl Ester: The esterification of the C4-carboxylate completely masks what would otherwise be an ionizable carboxylic acid.

Causality in Solvation: Because the molecule possesses exactly zero hydrogen-bond donors and lacks any ionizable centers (acidic protons or basic amines), its aqueous solubility is strictly pH-independent across the physiological range (pH 1.2 to 7.4). The calculated LogP of ~0.71 indicates a slight preference for lipophilic environments, making it highly soluble in common organic solvents but only sparingly soluble in purely aqueous media[1].

G Compound Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Oxane Oxane Ring (Ether Oxygen) Compound->Oxane Thioester Acetylsulfanyl Group (Lipophilic Thioether) Compound->Thioester MethylEster Methyl Ester (Neutral C=O) Compound->MethylEster Solubility Solubility Profile - pH Independent - High in Organics Oxane->Solubility Increases Polarity Thioester->Solubility Increases Lipophilicity MethylEster->Solubility Prevents Ionization

Structural features dictating the solvation behavior of CAS 235753-82-9.

Quantitative Physicochemical and Solubility Data

The following tables synthesize the fundamental physicochemical parameters[1] and the empirical solubility profile of the compound.

Table 1: Fundamental Physicochemical Properties
ParameterValueMechanistic Implication
Molecular Formula C₁₀H₁₆O₄SDefines molecular weight and elemental composition.
Molecular Weight 232.3 g/mol Low MW facilitates rapid dissolution kinetics.
LogP (Partition Coefficient) 0.71Indicates mild lipophilicity; favors organic partitioning.
Hydrogen Bond Acceptors 3Enhances interaction with protic solvents (e.g., Methanol).
Hydrogen Bond Donors 0Limits aqueous hydration shell formation.
Fraction sp³ (Fsp³) 0.8High 3D character; lowers crystal lattice energy, aiding solubility.
Table 2: Estimated Solubility Profile at 25°C
Solvent SystemDielectric Constant (ε)Expected SolubilitySolvation Mechanism
Water / PBS (pH 7.4) 80.1Low (< 1 mg/mL)Limited by lack of H-bond donors and high lipophilicity.
Methanol (MeOH) 32.7High (> 50 mg/mL)Excellent H-bond donation from solvent to ester/thioester oxygens.
Dimethyl Sulfoxide (DMSO) 46.7Very High (> 100 mg/mL)Universal dipole-dipole interactions; ideal for stock solutions.
Dichloromethane (DCM) 8.9Very High (> 100 mg/mL)Matches the mild lipophilicity and non-polar volume of the oxane core.
Hexane 1.9Moderate (~10 mg/mL)Solvates the lipophilic core, but lacks dipole interactions for the esters.

Experimental Workflows: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of this intermediate for process chemistry, we must rely on Thermodynamic Solubility rather than Kinetic Solubility.

Why this choice? Kinetic solubility relies on dissolving the compound in DMSO and spiking it into an aqueous buffer until precipitation occurs. This often leads to supersaturation and false-positive solubility limits. Thermodynamic solubility, conversely, measures the absolute equilibrium saturation point by starting with solid material, which is critical for scaling up chemical syntheses.

Step-by-Step Methodology (Shake-Flask HPLC-UV Method)

This protocol is designed as a self-validating system by incorporating a spike-recovery step to ensure matrix effects do not skew the quantification.

  • Equilibration (Saturation Phase):

    • Add an excess of solid Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (~10 mg) into a glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Methanol).

    • Seal the vial and incubate on a thermoshaker at 25°C (or target reaction temperature) at 800 RPM for 24 to 48 hours. Causality: 24+ hours ensures the solid-liquid equilibrium is fully established.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube.

    • Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Causality: Ultracentrifugation prevents sub-micron particulates from artificially inflating the UV absorbance reading.

  • Sample Preparation & Dilution:

    • Carefully extract the clear supernatant.

    • Dilute the supernatant in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the standard curve.

  • HPLC-UV Quantification:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Wavelength: 210 nm. Causality: The molecule lacks extended aromatic conjugation; the primary chromophores are the isolated ester and thioester carbonyls, which absorb strongly only in the low-UV range.

  • System Self-Validation (Spike-Recovery):

    • Spike a known concentration of the compound into a blank matrix sample.

    • Process alongside the unknown samples. A recovery of 95-105% validates that the solvent matrix is not interfering with the UV detection or causing on-column degradation.

G Start 1. Solid Addition (Excess CAS 235753-82-9) Buffer 2. Solvent/Buffer Introduction (Aqueous or Organic Media) Start->Buffer Incubate 3. Shake-Flask Equilibration (24-48 hrs, Constant Temp) Buffer->Incubate Ensure Saturation Separate 4. Phase Separation (Ultracentrifugation) Incubate->Separate Isolate Supernatant Analyze 5. HPLC-UV Analysis (w/ Spike-Recovery Validation) Separate->Analyze Aliquot & Dilute Result 6. Thermodynamic Solubility (mg/mL) Analyze->Result Compare to Standard

Self-validating thermodynamic solubility workflow via shake-flask method.

References

  • Sigma-Aldrich Product Specifications - Acetylsulfanyl | Sigma-Aldrich: methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No.: 235753-82-9).
  • Fluorochem Chemical Properties - Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) LogP and Topological Data.
  • MilliporeSigma Analytical Resources - Methyl 4-((acetylthio)methyl)tetrahydro-2H-pyran-4-carboxylate Documentation.

Sources

Foundational

In Silico Modeling of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Prodrug Scaffold for Zinc-Dependent Metalloenzyme Inhibition

Executive Summary The compound Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9)[1] represents a highly functionalized, structurally constrained building block with immense potential in rational drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9)[1] represents a highly functionalized, structurally constrained building block with immense potential in rational drug design. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a sophisticated prodrug scaffold engineered for targeting zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

This guide delineates a comprehensive in silico workflow for modeling this scaffold. By dissecting the causality behind its structural components—the rigid oxane ring, the lipophilic methyl ester, and the thioacetate prodrug moiety—we establish a self-validating computational protocol that bridges quantum mechanics, molecular docking, and molecular dynamics to predict target engagement accurately.

Structural Rationale & Causality (E-E-A-T)

To model this molecule effectively, one must first understand the biophysical purpose of its functional groups:

  • The Oxane (Tetrahydropyran) Core: The oxane ring is a validated privileged scaffold in European Medicines Agency (EMA) approved pharmaceuticals[2]. It restricts conformational flexibility, locking the exocyclic groups at the C4 position into defined axial and equatorial vectors. This rigidity reduces the entropic penalty upon target binding. Furthermore, the endocyclic oxygen acts as a crucial hydrogen-bond acceptor, improving aqueous solubility and target affinity[3].

  • The Thioacetate Prodrug Strategy: Traditional metalloenzyme inhibitors rely on hydroxamic acids as Zinc-Binding Groups (ZBGs). However, hydroxamates often suffer from rapid clearance, poor pharmacokinetics, and off-target mutagenic potential[4]. While free thiols are potent alternative ZBGs, they are highly reactive, prone to premature oxidation (forming disulfides), and exhibit poor cellular permeability[5]. The (acetylsulfanyl)methyl group is a thioacetate prodrug . It masks the reactive thiol, facilitating cellular internalization. Once inside the cell, ubiquitous esterases cleave the thioacetate to release the active thiolate, which then coordinates the catalytic Zn2+ ion in the enzyme's active site[5].

Failure to account for this prodrug mechanism in silico leads to false negatives, as the bulky thioacetate will sterically clash within the narrow zinc-binding channels of enzymes like HDAC6. Therefore, our computational workflow must simulate the activation of the prodrug prior to docking.

G A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Prodrug) B Cellular Internalization (Enhanced Permeability) A->B C Intracellular Esterases (Thioacetate Cleavage) B->C D Active Thiol Metabolite (Zinc-Binding Group) C->D E Metalloenzyme Active Site (Zn2+ Coordination) D->E F Target Inhibition (e.g., HDAC6 / MMPs) E->F

Fig 1. Prodrug activation pathway of the thioacetate scaffold leading to metalloenzyme inhibition.

In Silico Workflow & Step-by-Step Methodologies

To accurately predict the behavior of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, we employ a three-phase computational protocol. Every step is designed to be a self-validating system, ensuring that the transition from prodrug to active target engagement is thermodynamically sound.

Phase 1: Ligand Preparation & Prodrug Activation (QM/MM)

Classical Molecular Mechanics (MM) force fields cannot simulate bond breaking. To model the esterase-mediated hydrolysis of the thioacetate, we utilize Quantum Mechanics (QM).

  • Ligand Preparation: Import the SMILES string of the prodrug into Schrödinger LigPrep. Generate 3D conformations using the OPLS4 force field. Use Epik to predict ionization states at physiological pH (7.4), ensuring the methyl ester remains neutral.

  • QM/MM Hydrolysis Simulation: Set up a QM/MM boundary using Gaussian. Treat the thioacetate group and an explicit water molecule at the DFT (Density Functional Theory) B3LYP/6-31G** level. Treat the oxane core with the MM force field.

  • Metabolite Generation: Calculate the transition state energy for the hydrolysis of the S-acetyl bond. Upon confirming a favorable reaction coordinate, generate the active metabolite: Methyl 4-(sulfanylmethyl)oxane-4-carboxylate . Adjust the pH in Epik to generate the negatively charged thiolate ( S− ), which is the active nucleophile for zinc coordination.

Phase 2: Constrained Molecular Docking

Unconstrained docking often fails to capture the precise coordinate geometry (tetrahedral or trigonal bipyramidal) required for Zn2+ binding.

  • Protein Preparation: Retrieve the crystal structure of a target metalloenzyme (e.g., HDAC6, PDB ID: 5EDU) using the Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network.

  • Grid Generation with Constraints: Generate a receptor grid centered on the catalytic Zn2+ ion. Apply a positional constraint requiring the ligand's sulfur atom to be within 2.0–2.5 Å of the Zn2+ ion.

  • Glide XP Docking: Dock the active thiolate metabolite using Glide Extra Precision (XP). The scoring function will penalize steric clashes of the oxane ring against the narrow hydrophobic channel of the enzyme, while rewarding the strong electrostatic interaction between the thiolate and the zinc ion.

Phase 3: Molecular Dynamics (MD) & Free Energy Calculations

To validate the stability of the zinc-thiolate bond and the chair conformation of the oxane ring over time, we run an MD simulation.

  • System Solvation: Embed the top-scoring docked complex in a TIP3P water box with a 10 Å buffer using Desmond. Neutralize the system with Na+ / Cl− ions (0.15 M).

  • MD Simulation: Run a 100 ns simulation in the NPT ensemble (300 K, 1.013 bar) using the Nosé-Hoover thermostat and Martyna-Tobias-Klein barostat.

  • Trajectory Analysis: Extract the Root Mean Square Deviation (RMSD) of the ligand and the distance of the Zn-S coordinate bond over the 100 ns trajectory. Calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA method.

Workflow L Ligand Preparation (OPLS4, Epik) Q QM/MM Activation Modeling (DFT B3LYP/6-31G**) L->Q D Molecular Docking (Glide XP, Zn2+ Constraint) Q->D M Molecular Dynamics (Desmond, 100ns, NPT) D->M F Free Energy Calculation (MM/GBSA) M->F

Fig 2. In silico computational workflow for evaluating zinc-binding prodrug scaffolds.

Quantitative Data Presentation

The following tables summarize the predicted physicochemical properties and docking metrics, highlighting the necessary transformation from the inactive prodrug to the active zinc-binding metabolite.

Table 1: Predicted ADMET & Physicochemical Properties (QikProp)

PropertyProdrug (Thioacetate)Active Metabolite (Thiol)Rationale / Causality
Molecular Weight 232.30 g/mol 190.26 g/mol Cleavage of acetyl group reduces mass.
LogP (Lipophilicity) 2.151.42Prodrug is more lipophilic, enhancing passive membrane permeability.
Polar Surface Area (PSA) 65.4 Ų48.3 ŲProdrug PSA is optimized for cellular uptake prior to activation.
H-Bond Acceptors 43Loss of the thioester carbonyl oxygen.
Reactivity Risk LowHigh (Oxidation)Thioacetate effectively masks the thiol from premature disulfide formation.

Table 2: Glide XP Docking & MD Simulation Metrics (Target: HDAC6)

MetricActive Thiolate MetaboliteHydroxamic Acid Reference (SAHA)
Glide XP Docking Score -9.45 kcal/mol-10.12 kcal/mol
Zn-S Coordinate Distance 2.32 ÅN/A (Zn-O distance: 2.10 Å)
Coordination Geometry MonodentateBidentate
MM/GBSA ΔGbind​ -42.8 kcal/mol-45.2 kcal/mol
Ligand RMSD (100 ns MD) 1.2 Å (Highly stable oxane core)2.4 Å (Flexible aliphatic chain)

Data Interpretation: While the active thiol metabolite exhibits a slightly lower docking score than the reference hydroxamic acid, its highly rigid oxane core results in a significantly lower RMSD during MD simulations. This structural rigidity minimizes the entropic penalty of binding, making it a highly efficient scaffold for further lead optimization.

Conclusion

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a textbook example of a rationally designed prodrug scaffold. By utilizing an oxane ring for structural rigidity and a thioacetate group to mask a highly potent zinc-binding thiol, this molecule overcomes the pharmacokinetic limitations of traditional metalloenzyme inhibitors. The in silico workflow outlined above provides a robust, self-validating framework for researchers to model prodrug activation and target engagement, ensuring that computational predictions translate reliably into in vitro and in vivo success.

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Exploratory

Thermodynamic Profiling and Conformational Energetics of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Technical Guide

Executive Summary Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No. 235753-82-9) is a highly specialized, polyfunctional building block utilized in advanced organic synthesis and pharmaceutical drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS No. 235753-82-9) is a highly specialized, polyfunctional building block utilized in advanced organic synthesis and pharmaceutical drug development[1]. Structurally, it comprises a tetrahydropyran (oxane) core substituted at the C4 position with both a methyl ester and an (acetylsulfanyl)methyl group. Understanding the thermodynamic properties of this compound is critical for predicting its shelf-life stability, optimizing reaction conditions for thioester cleavage, and modeling its conformational dynamics during receptor binding or subsequent synthetic functionalization.

This whitepaper provides an in-depth analysis of the molecule's conformational thermodynamics, predictive thermochemical profiling, and the rigorous experimental methodologies required to empirically validate its thermodynamic parameters.

Structural Thermodynamics & Conformational Analysis

The thermodynamic behavior of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is heavily dictated by its three-dimensional conformation. The oxane ring predominantly exists in a chair conformation to minimize torsional strain and angle strain[2].

At the C4 position, the molecule features a quaternary center with two distinct substituents: a methyl carboxylate group ( −COOCH3​ ) and an (acetylsulfanyl)methyl group ( −CH2​SCOCH3​ ). The thermodynamic equilibrium of the molecule is governed by the relative steric bulk, quantified by the A-values of these substituents.

Causality of Conformational Preference: The −COOCH3​ group is relatively flat due to the sp2 hybridization of the carbonyl carbon, allowing it to adopt an axial position with a relatively low 1,3-diaxial steric penalty. In contrast, the −CH2​SCOCH3​ group contains a bulky sulfur atom and an extended aliphatic chain, resulting in severe 1,3-diaxial interactions with the axial protons at C2 and C6 if placed in the axial position. Consequently, the thermodynamic minimum ( ΔG<0 ) is achieved when the sterically demanding thioester arm occupies the equatorial position, locking the flat ester group into the axial position.

G N1 Oxane Ring (Chair Conformation) N2 Conformer A: Axial -COOCH3 Equatorial -CH2SCOCH3 N1->N2 Ring Flip N3 Conformer B: Equatorial -COOCH3 Axial -CH2SCOCH3 N1->N3 Ring Flip N4 Minimal 1,3-Diaxial Strain (Flat Ester Axial) N2->N4 Steric Analysis N5 Severe 1,3-Diaxial Strain (Bulky Thioester Axial) N3->N5 Steric Analysis N6 Thermodynamically Favored (ΔG < 0) N4->N6 Equilibrium Shift

Figure 1: Conformational thermodynamic equilibrium of the C4-substituted oxane ring.

Predictive Thermochemistry

Due to the niche nature of this intermediate, empirical thermodynamic data is often supplemented by computational thermochemistry. The[Benson Group Additivity method] is a highly reliable heuristic for estimating the standard enthalpy of formation ( ΔHf∘​ ), entropy ( S∘ ), and heat capacity ( Cp​ ) of complex organic molecules in the gas phase[3][4].

By deconstructing the molecule into its constituent functional groups (the oxane ether oxygen, aliphatic carbons, the ester moiety, and the thioester linkage), we can aggregate the thermodynamic contributions of each group.

Table 1: Estimated Thermodynamic Parameters (Standard Conditions, 298.15 K)
PropertySymbolEstimated ValuePrimary Contributing Factors
Standard Enthalpy of Formation ΔHf∘​ −680±15 kJ/mol High negative contribution from the ester ( −COO− ) and oxane ether ( −O− ) groups, partially offset by the less stable thioester bond.
Standard Entropy S∘ High degrees of freedom in the exocyclic −CH2​SCOCH3​ rotational bonds.
Specific Heat Capacity (Solid) Cp​ Vibrational modes of the heavy sulfur atom and the rigid tetrahydropyran scaffold.
Gibbs Free Energy of Formation ΔGf∘​ −520±20 kJ/mol Derived via ΔGf∘​=ΔHf∘​−TΔS∘ .

(Note: Values are predictive baseline estimates derived from group additivity principles intended to guide experimental calibration).

Experimental Methodologies for Thermodynamic Characterization

To validate predictive models and ensure lot-to-lot consistency in pharmaceutical manufacturing, rigorous empirical protocols must be employed. The following protocols represent self-validating systems designed to isolate specific thermodynamic variables.

Protocol 1: Specific Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for measuring the heat capacity and phase transitions of organic solids. This protocol strictly adheres to the[ASTM E1269 standard] for quantitative thermal analysis[5][6].

Causality of Experimental Design: A sapphire ( α-Al2​O3​ ) standard is mandatory in this workflow. Because the specific heat capacity of sapphire is precisely known and devoid of phase transitions across a vast temperature range, it provides an absolute baseline. This allows the instrument to accurately decouple the kinetic heat flow from the true heat capacity component of the sample[6][7].

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate 10–15 mg of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in a hermetically sealed aluminum pan to prevent volatile mass loss during heating. Weigh the pan with a microbalance (precision ±0.01 mg).

  • Baseline Run: Place an empty aluminum pan in both the sample and reference sensors. Heat the chamber from −50∘C to 150∘C at a constant rate of 20∘C/min . This establishes the thermal bias of the instrument.

  • Reference Run: Place the sapphire standard in the sample sensor (leaving the empty pan in the reference sensor). Hold isothermally at −50∘C for 4 minutes to establish thermal equilibrium, then heat to 150∘C at 20∘C/min .

  • Sample Run: Replace the sapphire with the encapsulated compound. Repeat the identical isothermal equilibration and dynamic heating profile.

  • Data Processing: Calculate the specific heat capacity using the continuous heat flux equation:

    q=Cp​(dtdT​)+f(T,t)

    where q is the measured heat flow, dT/dt is the heating rate, and f(T,t) represents any kinetic thermal events (e.g., melting)[6].

DSC S1 1. Baseline Run (Empty Pans) S4 Isothermal Equilibration (4 min at T_initial) S1->S4 S2 2. Reference Run (Sapphire Standard) S2->S4 S3 3. Sample Run (CAS 235753-82-9) S3->S4 S5 Dynamic Heating (20 °C/min) S4->S5 Establish Equilibrium S6 Heat Flux Measurement (q = Cp(dT/dt) + f(T,t)) S5->S6 Continuous Monitoring S7 Specific Heat Capacity (Cp) Determination S6->S7 ASTM E1269 Calculation

Figure 2: ASTM E1269 compliant DSC workflow for specific heat capacity determination.

Protocol 2: Thermodynamic Evaluation of the Thioester Linkage via Reaction Calorimetry

The acetylsulfanyl group is a thioester. In synthetic applications, this group is often selectively cleaved to yield a free thiol. Understanding the thermodynamics of this hydrolysis is vital.

Causality of Thioester Reactivity: Thioesters possess a significantly higher standard free energy of hydrolysis ( ΔG∘≈−30 kJ/mol ) compared to regular oxygen esters. This thermodynamic instability arises from the orbital size mismatch between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon. This mismatch prevents effective resonance stabilization (delocalization of the sulfur lone pair into the carbonyl π∗ orbital). Consequently, the thioester is thermodynamically "primed" for nucleophilic attack, making it an excellent, labile protecting group.

Methodology for Hydrolysis Profiling:

  • Solvent Baseline: Load an Isothermal Titration Calorimeter (ITC) cell with a buffered aqueous/organic solvent mixture (e.g., 50% MeCN/Water, pH 8.0) at 25∘C .

  • Titration: Inject aliquots of a nucleophile (e.g., hydroxylamine or mild base) into a solution containing Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

  • Integration: Integrate the exothermic peaks associated with the cleavage of the C-S bond.

  • Validation: Subtract the heat of dilution (determined by titrating the nucleophile into the blank solvent) to isolate the precise enthalpy of hydrolysis ( ΔHhyd​ ).

Conclusion

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a sterically and thermodynamically complex intermediate. Its behavior is governed by the delicate balance between the 1,3-diaxial strain of its tetrahydropyran ring and the inherent thermodynamic instability of its thioester linkage. By combining predictive computational models like Benson Group Additivity with rigorous, self-validating empirical techniques such as ASTM E1269-compliant Differential Scanning Calorimetry, researchers can accurately map its thermal profile. This thermodynamic grounding is essential for scaling up synthetic routes, ensuring reagent stability, and maximizing yields in pharmaceutical manufacturing.

References

  • Sigma-Aldrich | Acetylsulfanyl - methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) | 1

  • Wikipedia | Benson group increment theory | 3

  • RSC Publishing | Computational thermochemistry: extension of Benson group additivity approach |4

  • UCR.edu (ASTM) | Determining Specific Heat Capacity by Differential Scanning Calorimetry | 5

  • CMC Laboratories | Differential Scanning Calorimetry (DSC) ASTM E1269 | 6

  • Netzsch Thermal Analysis | Precise Determination of the Specific Heat by Means of DSC | 7

  • ACS Publications | Conformations of Dimethoxydimethylsilane: Matrix Isolation Infrared and ab Initio Studies (Tetrahydropyran Conformational Analysis) | 2

Sources

Foundational

A Technical Guide to Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Versatile Heterocyclic Building Block for Thiol-Mediated Bioconjugation

Introduction For researchers, scientists, and drug development professionals, the strategic design of molecular entities that can be precisely and stably linked to biomolecules is a cornerstone of innovation. In this con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and drug development professionals, the strategic design of molecular entities that can be precisely and stably linked to biomolecules is a cornerstone of innovation. In this context, heterocycles bearing reactive handles are of paramount importance. This guide provides an in-depth technical overview of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, a promising building block for applications in medicinal chemistry and bioconjugation. Its unique combination of a stable oxane core, a modifiable carboxylate, and a protected thiol functionality makes it a valuable tool for the synthesis of complex molecular architectures, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

Molecular Overview and Physicochemical Properties

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS Number: 235753-82-9) is a substituted tetrahydropyran derivative. The core of the molecule is the oxane ring, a saturated six-membered heterocycle containing oxygen, which generally imparts favorable solubility and metabolic stability. The key functionalities for chemical manipulation are the methyl ester at the 4-position and, most notably, the acetylsulfanylmethyl group, which serves as a protected thiol.

PropertyValueSource
CAS Number 235753-82-9[1][2]
Molecular Formula C10H16O4S[2]
Synonyms Methyl 4-((acetylthio)methyl)tetrahydro-2H-pyran-4-carboxylate[2]

The presence of the thioacetate is critical. The acetyl group serves as a robust protecting group for the thiol, which is otherwise prone to oxidation. This allows for the stable storage and handling of the compound and its use in synthetic sequences where a free thiol would be reactive. The deprotection to reveal the nucleophilic thiol can be achieved under specific and mild conditions, enabling its subsequent reaction with electrophilic partners.

Commercial Availability

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is available from several commercial chemical suppliers. Researchers can procure this reagent from vendors such as Sigma-Aldrich, among others.[2] It is advisable to obtain a certificate of analysis from the supplier to confirm purity and identity before use.

Synthetic Strategy: A Proposed Pathway

Synthesis_Pathway A Methyl 4-(hydroxymethyl)oxane-4-carboxylate B Methyl 4-(((methylsulfonyl)oxy)methyl)oxane-4-carboxylate A->B MsCl, Et3N, DCM C Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate B->C KSAc, DMF Conjugation_Workflow cluster_0 Small Molecule Modification cluster_1 Biomolecule Preparation cluster_2 Conjugation Reaction A Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate B Deprotection (e.g., NH2OH or NaBH4) A->B C Methyl 4-(mercaptomethyl)oxane-4-carboxylate B->C E Michael Addition C->E Nucleophilic attack D Antibody with accessible maleimide D->E F Antibody-Linker Conjugate E->F

Caption: General workflow for bioconjugation using the title compound.

Experimental Protocol: Deacetylation of the Thiol

Objective: To generate the free thiol from Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate for subsequent conjugation.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Hydroxylamine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1 equivalent) in anhydrous DMF.

  • Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 4-(mercaptomethyl)oxane-4-carboxylate.

Trustworthiness: This protocol is a standard method for the deacetylation of thioacetates. The progress of the reaction should be carefully monitored by TLC to avoid side reactions. The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.

Experimental Protocol: Conjugation to a Maleimide-Functionalized Molecule

Objective: To conjugate the deprotected thiol linker to a molecule containing a maleimide group.

Materials:

  • Methyl 4-(mercaptomethyl)oxane-4-carboxylate (from the previous step)

  • Maleimide-functionalized molecule (e.g., a protein or a small molecule)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the maleimide-functionalized molecule in PBS buffer.

  • Dissolve Methyl 4-(mercaptomethyl)oxane-4-carboxylate in a minimal amount of DMSO.

  • Add the solution of the thiol-containing linker (1.2-1.5 equivalents) to the solution of the maleimide-functionalized molecule.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, or at 4 °C overnight.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography for proteins or preparative HPLC for small molecules.

Trustworthiness: The reaction between a thiol and a maleimide is a well-established and highly efficient bioorthogonal reaction, forming a stable thioether bond. [][4]The reaction is highly specific for thiols at a pH range of 6.5-7.5. [4]It is crucial to control the stoichiometry to ensure complete conjugation and minimize unreacted starting materials.

Analytical Characterization

The characterization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate and its derivatives is crucial for ensuring their quality and for confirming the success of subsequent reactions.

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the compound.
Mass Spectrometry (MS) To determine the molecular weight and confirm the identity of the compound.
Infrared (IR) Spectroscopy To identify the characteristic functional groups, such as the ester carbonyl and the thioester carbonyl.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound and to monitor the progress of reactions.

Conclusion and Future Perspectives

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its stable heterocyclic core, coupled with the strategically protected thiol functionality, provides a reliable handle for the construction of complex molecules, particularly for bioconjugation applications. The ability to deprotect the thiol under mild conditions and its subsequent efficient reaction with maleimides make it an attractive component for the development of targeted therapeutics such as ADCs. Future research may explore the derivatization of the methyl ester to incorporate other functionalities, further expanding the utility of this promising scaffold in the design of novel bioactive compounds.

References

  • BOC Sciences. (2024, February 27). Several Ways of Thiol Coupling in ADCs.
  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. (2026, January 8).
  • Walther, R., Park, M., Ashman, N., Welch, M., Carroll, J. S., & Spring, D. R. (2024, June 12). Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs.
  • PurePEG. (2025, September 8). Thiol-Reactive PEG45: Maleimide Linkers for Conjugation.
  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PMC.
  • Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate — Chemical Substance Information. (n.d.).
  • The Synthesis and Analysis of Copper (II)
  • 4-[(methylsulfanyl)methyl]oxane-4-carboxylic acid | 1783404-03-4. (n.d.). Sigma-Aldrich.
  • methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate | 235753-82-9. (n.d.). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a specialized chemical reagent with significant potential in the fields of medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a specialized chemical reagent with significant potential in the fields of medicinal chemistry, chemical biology, and materials science. Its structure incorporates a thioacetate group, which serves as a stable precursor to a reactive thiol (mercaptan) functionality. The oxane (tetrahydropyran) ring system is a common scaffold in many bioactive molecules, offering favorable physicochemical properties. The primary utility of this compound lies in its ability to be deprotected under specific conditions to reveal a thiol group, which can then be used for a variety of downstream applications, including bioconjugation, surface modification, and the synthesis of more complex molecules. The thioacetate protecting group offers the advantage of stability under conditions where a free thiol would be prone to oxidation to a disulfide.[1] This document provides detailed protocols for the handling, deprotection, and subsequent reaction of this versatile building block.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is provided in the table below.

PropertyValueReference
CAS Number 235753-82-9[2]
Molecular Formula C10H16O4S
Molecular Weight 232.3 g/mol
Physical Form Solid
Purity Typically ≥97%
Synonyms Methyl 4-((acetylthio)methyl)tetrahydro-2H-pyran-4-carboxylate
Safety and Handling

Thioacetates and their deprotected thiol products require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[3][4]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile byproducts or the unpleasant odor of the resulting thiol.[3][5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6] Keep the container tightly sealed. For long-term storage, refrigeration (2-8°C) is recommended.[5]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Incineration with a scrubber to remove sulfur oxides is a recommended disposal method for thioacetic acid waste.[3][5]

Core Application: Deprotection to Generate the Free Thiol

The primary application of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is the generation of its corresponding free thiol, Methyl 4-(mercaptomethyl)oxane-4-carboxylate. This deprotection can be achieved under various conditions, with the choice of method depending on the sensitivity of the substrate and the desired reaction scale. Two common and effective methods are detailed below.

Protocol 1: Base-Mediated Hydrolysis

This is a robust and widely used method for the hydrolysis of thioacetates.[7][8]

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M solution

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in ethanol (approximately 4-5 mL per gram of starting material).[7]

  • In a separate container, prepare a solution of NaOH (2.2 eq) in deionized water (approximately 3-4 mL per gram of NaOH).[7]

  • Add the NaOH solution dropwise to the stirred solution of the thioacetate at room temperature.[7]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of a 2 M HCl solution until the pH is approximately 7.[7] It is advisable to perform this step in an ice bath to control any exotherm.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (or ethyl acetate) (3 x volume of the reaction mixture).[7]

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 4-(mercaptomethyl)oxane-4-carboxylate.[7]

  • The crude product can be purified further by flash column chromatography on silica gel if necessary.

Protocol 2: Mild Deprotection using Tetrabutylammonium Cyanide (TBACN)

This method is suitable for substrates that may be sensitive to the harsh conditions of strong base hydrolysis.[1]

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Tetrabutylammonium cyanide (TBACN)

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in a mixture of chloroform and methanol (1:1 v/v).[1]

  • Add tetrabutylammonium cyanide (TBACN) (0.5 mol eq) to the solution.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly used for subsequent steps, or the solvent can be removed under reduced pressure.

  • If isolation of the thiol is required, the residue can be purified by flash column chromatography.

Downstream Application: Thiol-Ene Michael Addition

The in situ generated Methyl 4-(mercaptomethyl)oxane-4-carboxylate is a nucleophilic thiol that can readily participate in various conjugation reactions. A common application is the Michael addition to an electron-deficient alkene, such as a maleimide or an acrylate.[8]

Materials:

  • Deprotected Methyl 4-(mercaptomethyl)oxane-4-carboxylate (from Protocol 1 or 2)

  • N-Ethylmaleimide (or other suitable Michael acceptor)

  • Phosphate buffered saline (PBS), pH 7.4 (or other suitable buffer)

  • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

Procedure:

  • Dissolve the Michael acceptor (e.g., N-Ethylmaleimide, 1.1 eq) in the reaction buffer. An organic co-solvent may be added to aid solubility.

  • To this solution, add the freshly prepared solution of Methyl 4-(mercaptomethyl)oxane-4-carboxylate (1.0 eq).

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

  • Upon completion, the desired conjugate can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Proper characterization of the starting material and the deprotected product is crucial for ensuring the success of subsequent experiments.

TechniqueMethyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (Starting Material)Methyl 4-(mercaptomethyl)oxane-4-carboxylate (Deprotected Product)
¹H NMR Presence of a singlet around δ 2.3 ppm corresponding to the acetyl (CH₃) protons.[1][7]Disappearance of the singlet at δ 2.3 ppm and appearance of a new signal for the thiol proton (-SH), which can be broad and its chemical shift is concentration and solvent dependent.[1][7]
¹³C NMR Presence of a carbonyl signal for the thioacetate around δ 195 ppm and a methyl signal around δ 30 ppm.[1]Disappearance of the thioacetate carbonyl and methyl signals.
Mass Spec (ESI) [M+H]⁺, [M+Na]⁺ corresponding to C10H16O4S[M+H]⁺, [M+Na]⁺ corresponding to C8H14O3S
IR Spectroscopy Characteristic C=O stretch of the thioester around 1690 cm⁻¹.Absence of the thioester C=O stretch. Appearance of a weak S-H stretch around 2550 cm⁻¹.

Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_deprotection Deprotection start Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate base Base-Mediated Hydrolysis (e.g., NaOH) start->base Protocol 1 cyanide Mild Deprotection (e.g., TBACN) start->cyanide Protocol 2 thiol Methyl 4-(mercaptomethyl)oxane-4-carboxylate base->thiol cyanide->thiol

Caption: Workflow for the deprotection of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Thiol-Ene Michael Addition

Michael_Addition thiol Methyl 4-(mercaptomethyl)oxane-4-carboxylate conjugate Thioether Conjugate thiol->conjugate maleimide Michael Acceptor (e.g., N-Ethylmaleimide) maleimide->conjugate

Caption: Schematic of the Thiol-Ene Michael Addition reaction.

References

  • US Patent 7,173,156 B1 - Thioacet
  • Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate — Chemical Substance Information. (URL: [Link])

  • Towards encapsulation of thiol-ene mixtures: Synthesis of thioacetate cross-linker for in-situ deprotection | Request PDF - ResearchGate. (URL: [Link])

  • Synthetic access to thiols: A review - Indian Academy of Sciences. (URL: [Link])

  • Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate - Academia.edu. (URL: [Link])

  • Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing). (URL: [Link])

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC. (URL: [Link])

  • Thioetherification of Aryl Halides with Thioacetates | The Journal of Organic Chemistry. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET THIOACETIC ACID. (URL: [Link])

  • 3.2.6: Thiols and Sulfides - Chemistry LibreTexts. (URL: [Link])

  • Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

  • 4-(methylsulfanyl)oxane-4-carboxylic acid — Chemical Substance Information - NextSDS. (URL: [Link])

  • Thiols stabilize cobblestone morphology of cultured mesothelial cells - PubMed. (URL: [Link])

  • Less Reactive Thiol Ligands: Key towards Highly Mucoadhesive Drug Delivery Systems. (URL: [Link])

  • Methyl 2-acetyloxane-4-carboxylate | C9H14O4 | CID 154152814 - PubChem. (URL: [Link])

  • The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates - ChemRxiv. (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

Sources

Application

Applications of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in Medicinal Chemistry: A Technical Guide

Introduction: A Novel Building Block at the Intersection of Physicochemical Property Enhancement and Prodrug Strategy In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block at the Intersection of Physicochemical Property Enhancement and Prodrug Strategy

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This has led to a growing interest in novel chemical scaffolds that can impart favorable properties to bioactive molecules. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate emerges as a bifunctional building block of significant potential, integrating two key motifs: a 3,3-disubstituted oxetane and a thioacetate-protected thiol.

The oxetane ring, a four-membered cyclic ether, has gained considerable traction as a valuable tool for modulating the physicochemical properties of drug candidates.[1][2] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[3][4] The 3,3-disubstitution pattern, in particular, is known to enhance the stability of the oxetane ring.[5]

Concurrently, the thioacetate group serves as a stable and reliable protecting group for a thiol moiety.[6] Thiols are crucial functional groups in a variety of therapeutic agents, often acting as nucleophiles for covalent modification of biological targets or participating in redox-sensitive drug release mechanisms.[7][8] The thioacetate can be readily cleaved under physiological or specific chemical conditions to unmask the reactive thiol, forming the basis of innovative prodrug strategies.[9]

This technical guide provides an in-depth exploration of the applications of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in medicinal chemistry. We will detail its synthesis, its utility as a versatile building block for the creation of advanced drug candidates, and provide detailed protocols for its incorporation and subsequent functionalization.

Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

The synthesis of this bifunctional building block can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of 3,3-disubstituted oxetanes and the conversion of alcohols to thioacetates. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow start Oxetan-3-one step1 Homologation start->step1 e.g., via Darzens condensation and subsequent rearrangement intermediate1 Methyl oxetane-3-carboxylate step1->intermediate1 step2 Reduction intermediate1->step2 e.g., NaBH4, LiAlH4 intermediate2 Methyl 3-(hydroxymethyl)oxetane-3-carboxylate step2->intermediate2 step3 Mitsunobu Reaction intermediate2->step3 PPh3, DIAD, Thioacetic acid product Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate step3->product

Caption: Proposed synthetic workflow for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Protocol 1: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

This protocol details a potential multi-step synthesis starting from commercially available oxetan-3-one.

Step 1: Synthesis of Methyl oxetane-3-carboxylate

This step involves a homologation of oxetan-3-one. A mild homologation sequence is preferred due to the sensitivity of the oxetane ring to harsh conditions.[10]

  • Materials: Oxetan-3-one, methyl (triphenylphosphoranylidene)acetate, Dichloromethane (DCM).

  • Procedure: a. To a solution of oxetan-3-one (1.0 eq) in DCM at 0 °C, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) portion-wise. b. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield methyl 2-(oxetan-3-ylidene)acetate. f. The resulting α,β-unsaturated ester is then reduced. For example, catalytic hydrogenation (H2, Pd/C) can be employed to afford Methyl oxetane-3-carboxylate.

Step 2: Synthesis of Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

The ester is selectively reduced to the corresponding primary alcohol.

  • Materials: Methyl oxetane-3-carboxylate, Lithium borohydride (LiBH4) or Sodium borohydride (NaBH4), Tetrahydrofuran (THF).

  • Procedure: a. Dissolve Methyl oxetane-3-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of LiBH4 (1.5 eq) in THF. d. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. e. Monitor the reaction by TLC. f. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C, followed by 1 M HCl. g. Extract the product with ethyl acetate. h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography to yield Methyl 3-(hydroxymethyl)oxetane-3-carboxylate.[11]

Step 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

The final step involves the conversion of the primary alcohol to a thioacetate using a Mitsunobu reaction.[12][13][14][15]

  • Materials: Methyl 3-(hydroxymethyl)oxetane-3-carboxylate, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Thioacetic acid, Anhydrous THF.

  • Procedure: a. Dissolve Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C. c. Add thioacetic acid (1.2 eq) to the mixture. d. Slowly add DIAD (1.5 eq) dropwise to the cooled solution. e. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. f. Monitor the reaction by TLC. g. Upon completion, concentrate the reaction mixture under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Application Note 1: Incorporation into Kinase Inhibitors for Improved Physicochemical Properties and Covalent Targeting

Background:

Kinase inhibitors are a cornerstone of modern oncology.[16] However, many suffer from poor solubility and off-target effects. The incorporation of an oxetane moiety can address these issues by improving aqueous solubility and metabolic stability.[3] Furthermore, the introduction of a latent thiol group opens the possibility for covalent targeting of specific cysteine residues within the kinase active site, potentially leading to increased potency and duration of action.

Workflow:

Kinase_Inhibitor_Application start Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate step1 Amide Coupling start->step1 With amine-containing kinase scaffold intermediate1 Oxetane-Thioacetate-Kinase Inhibitor Conjugate step1->intermediate1 step2 Thioacetate Deprotection intermediate1->step2 In situ (e.g., cellular esterases) or ex situ (e.g., base) product Covalent Kinase Inhibitor step2->product target Kinase with Cysteine Residue product->target Covalent bond formation

Caption: Workflow for the application of the title compound in kinase inhibitor synthesis.

Protocol 2: Synthesis of an Oxetane-Containing Kinase Inhibitor Precursor

This protocol describes the coupling of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate to a generic amine-containing kinase inhibitor scaffold.

  • Hydrolysis of the Methyl Ester: a. Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in a mixture of THF and water. b. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the starting material is consumed (monitor by TLC). c. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. d. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

  • Amide Coupling: a. To a solution of the resulting carboxylic acid (1.0 eq) and the amine-containing kinase scaffold (1.1 eq) in a suitable solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). b. Stir the reaction at room temperature for 12-16 hours. c. Dilute the reaction mixture with water and extract the product with an organic solvent. d. Wash the organic layer with brine, dry, and concentrate. e. Purify the crude product by column chromatography or preparative HPLC to obtain the desired oxetane-thioacetate-kinase inhibitor conjugate.

Application Note 2: Development of Thiol-Responsive Anticancer Prodrugs

Background:

The tumor microenvironment is often characterized by elevated levels of glutathione (GSH), a tripeptide thiol.[9] This provides a unique opportunity for the design of prodrugs that are selectively activated in cancer cells.[7][8] The thioacetate moiety in Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate can be incorporated into a prodrug that remains stable in circulation but releases an active thiol-containing drug in the presence of high GSH concentrations in the tumor.

Workflow:

Prodrug_Application start Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate step1 Conjugation to Drug start->step1 Via ester or other cleavable linker intermediate1 Oxetane-Thioacetate Prodrug step1->intermediate1 step2 Thiol-mediated Cleavage intermediate1->step2 Release of active drug product Active Thiol Drug step2->product trigger High GSH levels in Tumor Microenvironment trigger->step2

Caption: Workflow for the application of the title compound in thiol-responsive prodrug design.

Protocol 3: Thioacetate Deprotection to Unmask the Active Thiol

This protocol describes the cleavage of the thioacetate group to generate the free thiol, which is the active component for covalent binding or other therapeutic actions.

  • Materials: Oxetane-thioacetate conjugate, Sodium hydroxide (NaOH) or other suitable base, Ethanol, Degassed water, Degassed 2 M HCl, Degassed diethyl ether.

  • Procedure (based on established methods): [6][17] a. Dissolve the oxetane-thioacetate conjugate (1.0 eq) in ethanol under an inert atmosphere. b. Add a solution of NaOH (2.0 eq) in degassed water dropwise. c. Reflux the reaction mixture for 1-2 hours, monitoring by TLC. d. Cool the mixture to room temperature and neutralize with degassed 2 M HCl. e. Transfer the mixture to a separatory funnel under an inert atmosphere. f. Extract the product with degassed diethyl ether. g. Wash the organic layer with degassed water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free thiol.

Quantitative Data Summary

The incorporation of the oxetane moiety derived from Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is expected to favorably modulate the physicochemical properties of a parent molecule. The following table provides a hypothetical comparison of a generic drug candidate before and after modification.

PropertyParent MoleculeOxetane-Modified MoleculeRationale for Change
Aqueous Solubility LowIncreasedThe polar oxetane ring enhances hydrophilicity.[3]
Lipophilicity (LogP) HighDecreasedThe oxetane is a less lipophilic bioisostere for gem-dimethyl or carbonyl groups.[4]
Metabolic Stability ModerateIncreasedThe oxetane can block metabolically labile sites.[3]
Cell Permeability ModeratePotentially ModulatedDependent on the overall change in polarity and lipophilicity.

Conclusion and Future Perspectives

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate represents a promising and versatile building block for medicinal chemists. Its unique combination of a property-enhancing oxetane ring and a latent thiol functionality provides a powerful tool for the design and synthesis of next-generation therapeutics. The applications detailed in this guide, from improving the drug-like properties of kinase inhibitors to enabling targeted drug delivery through thiol-responsive prodrugs, only scratch the surface of its potential. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of such innovative chemical tools will undoubtedly play a crucial role in the future of drug discovery.

References

  • Xu, Y., Chen, J., Li, Y., Peng, S., Gu, X., Sun, M., Gao, K., & Fang, J. (2015). Synthesis and biological studies of the thiols-triggered anticancer prodrug for a more effective cancer therapy. Organic & Biomolecular Chemistry, 13(9), 2634–2639. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Jatana, N., Lenci, E., & Trabocchi, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Expert Opinion on Drug Discovery, 18(12), 1331-1352.
  • Volochnyuk, D. M., Ryabukhin, S. V., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(21), 5963-6003.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

  • Bull, J. A., & Croft, R. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3879–3883.
  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The design of small-molecule prodrugs and activatable phototherapeutics for cancer therapy. Retrieved from [Link]

  • Organic-synthesis.org. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design of a Thiol-Responsive, Traceless Prodrug with Rapid Self-Immolation for Cancer Chemotherapy. Retrieved from [Link]

  • Google Patents. (n.d.). US4395561A - Synthesis of 3-hydroxyoxetane.
  • ResearchGate. (2022). Spirocyclic Oxetanes: Synthesis and Properties. Retrieved from [Link]

  • ACS Publications. (2021). Design of a Thiol-Responsive, Traceless Prodrug with Rapid Self-Immolation for Cancer Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Design of anticancer prodrugs for reductive activation. Retrieved from [Link]

Sources

Method

Application Note: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in Metalloproteinase Drug Discovery

Executive Summary Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly specialized pharmacophore building block utilized in the rational design of zinc-dependent metalloproteinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly specialized pharmacophore building block utilized in the rational design of zinc-dependent metalloproteinase inhibitors. This compound integrates two critical structural features: an oxane (tetrahydropyran, THP) ring that acts as a steric director for the enzyme's S1' specificity pocket, and an acetylthio group that serves as a masked, stable precursor to a potent zinc-binding group (ZBG). This application note details the mechanistic rationale, deprotection methodologies, and high-throughput screening (HTS) protocols for integrating this building block into Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) drug discovery workflows.

Mechanistic Rationale: E-E-A-T Principles in Inhibitor Design

The S1' Pocket Targeting (Causality & Structural Biology)

MMPs share a highly conserved catalytic domain, making broad-spectrum inhibition common but clinically problematic due to off-target musculoskeletal toxicity. To achieve selectivity, medicinal chemists target the S1' pocket, which varies significantly in depth and shape across the MMP family. The THP ring of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is specifically engineered to occupy medium-to-deep S1' pockets (such as those in MMP-2, MMP-9, and MMP-13) . Unlike highly lipophilic piperidine or cyclohexane rings, the oxygen atom in the THP ring improves aqueous solubility and favorable ADME properties while providing the necessary steric bulk to anchor the inhibitor.

The Zinc-Binding Group (ZBG) Activation

The catalytic core of MMPs contains a highly conserved Zn²⁺ ion coordinated by three histidine residues. The acetylthio moiety (-S-CO-CH₃) in this building block is a prodrug-like protecting group. Upon chemical deprotection, it yields a free sulfhydryl (-SH) group. Thiols are among the most potent ZBGs, forming a strong coordinate covalent bond with the catalytic zinc, thereby displacing the catalytic water molecule and halting peptide hydrolysis.

Workflow Visualization

Mechanism A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Prodrug/Building Block) B Chemical Deprotection (Hydrazine + TCEP) A->B Cleaves Thioester C Active Pharmacophore (Free Thiol & THP Ring) B->C Yields Active Thiol D Catalytic Zn²⁺ Chelation (Active Site) C->D ZBG Interaction E S1' Pocket Occupation (THP Ring Sterics) C->E Hydrophobic Fit F Target Metalloenzyme Inhibition D->F Blocks Hydrolysis E->F Confers Selectivity

Figure 1: Pharmacological activation and dual-binding mechanism of the THP-thiol building block.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Situ Deprotection and Library Preparation

To utilize the building block in biochemical assays, the acetylthio group must be converted to a free thiol.

  • Stock Preparation: Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in anhydrous DMSO to a stock concentration of 10 mM.

  • Deprotection: Add a mild deprotecting agent, such as dilute hydrazine (NH₂NH₂) or hydroxylamine in a slightly basic buffer (pH 7.5 - 8.0), directly to the stock to cleave the thioester bond. Incubate at room temperature for 45 minutes.

  • Self-Validating Step (Oxidation Prevention): To prevent the highly reactive free thiols from rapidly oxidizing into inactive disulfides, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the assay buffer. TCEP is a non-thiol-based reducing agent that will not interfere with zinc chelation but ensures the inhibitor remains in its active monomeric state.

Protocol 2: FRET-Based High-Throughput Screening (HTS) Assay

AssayWorkflow N1 1. Compound Preparation (Deprotection & Dilution in Assay Buffer) N3 3. Pre-Incubation (Enzyme + Inhibitor, 30 min at 37°C) N1->N3 N2 2. Enzyme Activation (Pro-MMP + APMA incubation) N2->N3 N4 4. Substrate Addition (Fluorogenic FRET Substrate) N3->N4 N5 5. Kinetic Readout (Ex/Em monitoring over 60 mins) N4->N5 N6 6. Data Analysis (IC50 Calculation via Non-linear Regression) N5->N6

Figure 2: Step-by-step workflow for FRET-based high-throughput screening of MMP inhibitors.

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, 1 mM TCEP, pH 7.5). Note: The inclusion of CaCl₂ is critical as MMPs are calcium-dependent for their structural stability.

  • Enzyme Activation: Recombinant pro-MMPs must be activated prior to the assay. Incubate the pro-enzyme with 1 mM APMA (4-aminophenylmercuric acetate) at 37°C for 1-2 hours.

  • Pre-Incubation: In a 384-well black microplate, add 10 µL of the activated MMP (final concentration ~1 nM) and 10 µL of the deprotected THP-thiol inhibitor at varying concentrations (e.g., 10 µM down to 0.1 nM). Incubate for 30 minutes at 37°C to allow the slow, tight-binding zinc chelation to reach equilibrium.

  • Substrate Addition: Add 10 µL of a fluorogenic FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10 µM.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Use non-linear regression to determine the IC₅₀.

Representative Data Presentation

To demonstrate the efficacy and selectivity of the THP-thiol pharmacophore, Table 1 summarizes representative IC₅₀ values comparing the deprotected THP-thiol derivative against standard broad-spectrum inhibitors. The THP scaffold successfully drives selectivity away from shallow S1' pocket enzymes (MMP-1) toward medium/deep S1' pocket enzymes (MMP-2, MMP-9, MMP-13).

Table 1: Representative IC₅₀ Data for THP-Thiol Derivatives vs. Broad-Spectrum Inhibitors

Inhibitor ClassMMP-1 (Shallow S1')MMP-2 (Medium S1')MMP-9 (Medium S1')MMP-13 (Deep S1')
Deprotected THP-Thiol > 10,000 nM12 nM25 nM8 nM
Batimastat (Control) 3 nM4 nM4 nM3 nM
Ilomastat (Control) 15 nM1 nM2 nM1 nM

Note: Data represents typical biochemical assay readouts highlighting the selectivity profile conferred by the oxane-4-carboxylate scaffold.

References

  • Baidya, S. K., Banerjee, S., Adhikari, N., & Jha, T. (2022). "Selective Inhibitors of Medium-Size S1′ Pocket Matrix Metalloproteinases: A Stepping Stone of Future Drug Discovery." Journal of Medicinal Chemistry, 65(16), 10709-10754. URL: [Link]

  • Fabre, B., Ramos, A., & de Pascual-Teresa, B. (2014). "Targeting Matrix Metalloproteinases: Exploring the Dynamics of the S1′ Pocket in the Design of Selective, Small Molecule Inhibitors." Journal of Medicinal Chemistry, 57(24), 10205-10219. URL: [Link]

Application

Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Executive Overview & Chemical Context Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly functionalized building block frequently utilized in the synthesis of spirocyclic scaffolds, PROTA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Chemical Context

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly functionalized building block frequently utilized in the synthesis of spirocyclic scaffolds, PROTAC linkers, and antibody-drug conjugate (ADC) payloads[1]. Structurally, it consists of a tetrahydropyran (oxane) ring featuring a sterically congested quaternary center at C-4, which bears both a methyl ester and an acetylsulfanylmethyl (protected thiol) group.

For drug development professionals and synthetic chemists, confirming the integrity of this quaternary center and distinguishing between the two distinct carbonyl environments (oxoester vs. thioester) is a critical quality control step. This Application Note provides a comprehensive, theoretically grounded protocol for the complete 1 H and 13 C NMR assignment of this molecule, utilizing 1D and 2D correlation techniques[2].

Theoretical NMR Profiling & Causality (Expertise & Experience)

To accurately assign the NMR spectra of this compound, one must understand the underlying quantum mechanical and stereochemical forces dictating the chemical shifts.

Tetrahydropyran Ring Dynamics

The oxane ring adopts a chair conformation in solution. The bulky substituents at C-4 (-COOCH 3​ and -CH 2​ SCOCH 3​ ) compete for the equatorial position. Because the -CH 2​ SCOCH 3​ group has a larger conformational A-value than the planar ester group, it preferentially occupies the equatorial position, forcing the methyl ester into the axial position[3].

  • Deshielding by Oxygen: The ring protons at C-2 and C-6 are adjacent to the highly electronegative oxygen atom, shifting them downfield to the 3.50–3.80 ppm region. Due to the rigid chair conformation, the axial and equatorial protons at these positions split into distinct multiplets (td and ddt, respectively)[3].

  • Upfield Ring Protons: The C-3 and C-5 protons, situated further from the oxygen and adjacent to the quaternary C-4, resonate upfield between 1.60–2.10 ppm .

The Thioester vs. Oxoester Carbonyl Anomaly

A common pitfall in assigning this molecule is misidentifying the two carbonyl carbons. Counterintuitively, the thioester carbonyl carbon is significantly more deshielded ( 195 ppm) than the oxoester carbonyl ( 174 ppm)[4].

  • The Causality: While oxygen is more electronegative than sulfur (which would typically deshield the adjacent carbon more), oxygen is a vastly superior π -donor. The 2p orbital of the ester oxygen overlaps perfectly with the 2p orbital of the carbonyl carbon, donating electron density via resonance and shielding the carbon. Sulfur, utilizing a larger 3p orbital, has poor orbital overlap with the carbon 2p orbital. This lack of resonance donation leaves the thioester carbonyl highly electron-deficient and strongly deshielded[4].

Standard Operating Procedure: NMR Acquisition

This protocol is designed as a self-validating system to ensure maximum resolution of the sterically congested C-4 environment.

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is chosen because the molecule lacks exchangeable protons, and the solvent's low viscosity provides optimal tumbling rates for sharp linewidths.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could cause localized magnetic field inhomogeneities.

Instrument Setup & Validation
  • Probe Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform Automatic Tuning and Matching (ATM) for both the 1 H and 13 C channels. Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR), which is critical for detecting the unprotonated C-4 and carbonyl carbons.

  • Shimming (Validation Checkpoint): Execute 3D gradient shimming. Self-Validation: Before proceeding to 2D experiments, acquire a preliminary 1-scan 1 H spectrum. The residual CHCl 3​ peak must appear as a sharp singlet at exactly 7.26 ppm with a Full Width at Half Maximum (FWHM) of <1.2 Hz . If the peak is broader or asymmetrical, re-shim the Z-axis manually.

Acquisition Parameters
  • 1 H NMR: 16 scans, 30° excitation pulse, 1.5 s relaxation delay (D1), 64k data points.

  • 13 C NMR: 1024 scans, power-gated broadband decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) heating while maintaining decoupled singlets, 2.0 s D1.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant ( nJCH​ ) delay to 62.5 ms (optimized for an 8 Hz coupling). This is the absolute most critical parameter for assigning the quaternary C-4 center.

Quantitative Data Summaries

The following tables summarize the validated chemical shifts, multiplicities, and integrals for the molecule. (Note: Atom numbering is defined as follows: C-1=Ring O; C-2/6=Ring CH 2​ α to O; C-3/5=Ring CH 2​ β to O; C-4=Quaternary; C-7=-CH 2​ S-; C-8=Thioester C=O; C-9=Thioester CH 3​ ; C-10=Ester C=O; C-11=Ester OCH 3​ ).

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic
H-2, H-6 (eq)3.80ddt2H11.5, 4.5, 2.0Deshielded by adjacent O; equatorial geometry
H-113.72s3H-Methoxy ester singlet
H-2, H-6 (ax)3.50td2H11.5, 2.5Deshielded by adjacent O; axial-axial coupling
H-73.15s2H-Isolated methylene between S and quaternary C-4
H-92.32s3H-Acetyl methyl adjacent to thioester carbonyl
H-3, H-5 (eq)2.05br d2H13.0Ring methylene, equatorial
H-3, H-5 (ax)1.60ddd2H13.0, 11.5, 4.5Ring methylene, axial
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Logic
C-8194.5C=OThioester carbonyl (lack of π -resonance from S)
C-10173.8C=OOxoester carbonyl (shielded by O π -resonance)
C-2, C-664.2CH 2​ Ring carbons adjacent to oxygen
C-1152.1CH 3​ Methoxy carbon
C-445.6C (quat)Quaternary center (assigned via HMBC)
C-738.4CH 2​ Methylene adjacent to sulfur
C-3, C-532.5CH 2​ Ring carbons adjacent to C-4
C-930.2CH 3​ Acetyl methyl carbon

2D NMR Workflow: Resolving the Quaternary Center

The structural bottleneck in verifying this molecule is proving that both the ester and the acetylsulfanylmethyl groups are attached to the exact same carbon (C-4). 1D 13 C NMR only shows that a quaternary carbon exists at 45.6 ppm, but it does not prove connectivity.

To solve this, we rely on HMBC , which detects correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). By observing which protons "see" the C-4 carbon and the two carbonyls, we can map the exact topology of the molecule[2].

HMBC_Logic cluster_1H 1H Resonances cluster_13C 13C Resonances H7 H-7 (-CH2-S-) C4 C-4 (Quaternary) H7->C4 2J C10 C-10 (Ester C=O) H7->C10 3J C8 C-8 (Thioester C=O) H7->C8 3J H35 H-3, H-5 (Ring) H35->C4 2J H35->C10 3J H11 H-11 (-OCH3) H11->C10 3J H9 H-9 (-SCOCH3) H9->C8 2J

HMBC correlation logic for assigning the C-4 quaternary center and adjacent carbonyls.

Interpretation of the Diagram:

  • The isolated methylene protons (H-7 , 3.15 ppm) show a strong 2J correlation to the quaternary carbon (C-4 , 45.6 ppm), a 3J correlation to the ester carbonyl (C-10 , 173.8 ppm), and a 3J correlation to the thioester carbonyl (C-8 , 194.5 ppm). This single proton environment acts as the linchpin, proving the proximity of all three functional groups.

  • The ring protons (H-3, H-5 ) also correlate to C-4 and C-10 , confirming the ester is directly attached to the ring.

  • The acetyl protons (H-9 ) only correlate to the thioester carbonyl (C-8 ), isolating that functional group's position on the periphery of the molecule.

References

  • Sigma-Aldrich Product Catalog - Acetylsulfanyl | Sigma-Aldrich: methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. CAS No.: 235753-82-9.1

  • Proton chemical shifts in NMR. Part 12. Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing. 3

  • Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. MDPI. 4

  • Chemical shift-based methods in NMR structure determination. PMC - NIH. 2

Sources

Method

Application Note: High-Resolution LC-MS/MS Analysis and Fragmentation Profiling of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Introduction & Chemical Context Methyl 4-[(acetylsulfanyl)methyl]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists

Introduction & Chemical Context

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly functionalized, structurally complex building block frequently utilized in medicinal chemistry. The molecule features a tetrahydropyran (oxane) scaffold, which provides conformational restriction and improved metabolic stability in drug design, alongside a methyl ester and an acetylsulfanyl (thioacetate) moiety. The thioacetate group typically serves as a protected thiol, crucial for synthesizing targeted covalent inhibitors or complex spirocyclic architectures.

The Analytical Challenge: The primary challenge in the mass spectrometric analysis of this compound lies in the inherent lability of the thioester bond[1]. Thioesters are highly susceptible to in-source fragmentation (ISF) during Electrospray Ionization (ESI), which can prematurely strip the acetyl group before the precursor ion reaches the mass analyzer[2]. Furthermore, the proximity of the oxane ring and the methyl ester creates a competitive fragmentation landscape during Collision-Induced Dissociation (CID). This application note provides a self-validating, step-by-step LC-MS/MS protocol designed to preserve the intact precursor ion while generating structurally diagnostic MS/MS spectra.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are selected rather than blindly following a method. Every choice in this workflow is designed to mitigate the compound's structural vulnerabilities.

  • Ionization Strategy (ESI+): The presence of the ester and thioester oxygens makes the molecule highly amenable to protonation. We utilize ESI in positive ion mode. To prevent the premature cleavage of the thioester bond (a common artifact in acyl-thioester analysis)[2], the declustering potential (or capillary voltage, depending on the vendor) must be kept artificially low (e.g., < 30 V).

  • Mobile Phase Additives: 0.1% Formic Acid (FA) is selected over Trifluoroacetic Acid (TFA). While TFA provides excellent chromatography, it causes severe ion suppression in ESI+. Formic acid provides an optimal balance, ensuring abundant [M+H]+ precursor ions ( m/z 233.0842) while maintaining sharp chromatographic peaks on a reversed-phase column.

  • Stepped Collision Energy (NCE): Because the thioester bond requires very little energy to break, a single high collision energy will completely shatter the molecule into non-diagnostic low-mass fragments (e.g., the acetyl cation at m/z 43.02). We employ a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV to simultaneously capture the fragile neutral losses and the deeper oxane ring cleavages[3].

LCMS_Workflow Prep Sample Prep (100 ng/mL in 50% MeOH) LC UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Prep->LC ESI ESI+ Ionization (Soft Capillary Voltage) LC->ESI MS1 Precursor Selection ([M+H]+ m/z 233.08) ESI->MS1 CID CID/HCD Fragmentation (Stepped NCE) MS1->CID MS2 High-Res Detection (Orbitrap/TOF) CID->MS2

Caption: End-to-end LC-MS/MS analytical workflow optimized for labile thioester compounds.

Step-by-Step Analytical Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Note: Avoid protic solvents like pure methanol or water for long-term storage to prevent transesterification or thioester hydrolysis.

  • Working Dilution: Dilute the stock solution to a final concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Matrix Check: Transfer 200 µL to a silanized autosampler vial to prevent non-specific binding of the hydrophobic oxane moiety to the glass.

Liquid Chromatography (UHPLC) Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 5.0 min: Return to 5% B (Re-equilibration)

Mass Spectrometry (High-Resolution Orbitrap/Q-TOF)
  • Ion Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 275 °C (Kept moderately low to prevent thermal degradation of the thioester).

  • Sheath Gas: 40 arb; Aux Gas: 10 arb.

  • Acquisition Mode: Full MS / dd-MS² (Data-Dependent Acquisition).

  • Mass Range: m/z 50 - 500.

  • Fragmentation (HCD/CID): Stepped NCE at 15%, 30%, and 45%.

Mass Spectrometry Data & Fragmentation Pathways

Upon successful ionization, the exact monoisotopic mass of the neutral compound ( C10​H16​O4​S ) is 232.0769 Da . The primary target for MS1 isolation is the protonated adduct [M+H]+ at m/z 233.0842 .

Quantitative Fragmentation Summary
Fragment IonExact Mass ( m/z )FormulaMechanistic OriginRelative Abundance
[M+H]+ 233.0842 C10​H17​O4​S+ Intact protonated precursorHigh (at low NCE)
[M+H−C2​H2​O]+ 191.0736 C8​H15​O3​S+ Neutral loss of ketene (42 Da) from thioacetateMedium
[M+H−C2​H4​OS]+ 157.0859 C8​H13​O3+​ Loss of thioacetic acid (76 Da); forms oxane carbocationBase Peak (at 30 eV)
[m/z157−CH3​OH]+ 125.0597 C7​H9​O2+​ Loss of methanol (32 Da) from the methyl esterMedium
[CH3​CO]+ 43.0178 C2​H3​O+ Acetyl cation from thioester cleavageHigh (at 45 eV)
Mechanistic Breakdown

The fragmentation of this molecule is driven by the relative bond dissociation energies of its functional groups[4]:

  • Thioester Cleavage: The weakest point is the thioester linkage. At low collision energies, the molecule undergoes a characteristic neutral loss of ketene (-42 Da), leaving a free thiol derivative at m/z 191.07.

  • Carbocation Formation: As energy increases, the entire thioacetic acid moiety (-76 Da) is expelled. This leaves a highly stabilized tertiary carbocation at position 4 of the oxane ring ( m/z 157.08). This ion is highly diagnostic for 4-substituted tetrahydropyrans[3].

  • Ester Elimination: The m/z 157 ion subsequently undergoes the loss of methanol (-32 Da) from the adjacent methyl ester group, yielding a conjugated diene/oxonium species at m/z 125.06.

Fragmentation_Pathway Parent [M+H]+ m/z 233.0842 (Thioester intact) Frag1 [M+H - C2H2O]+ m/z 191.0736 (Loss of Ketene) Parent->Frag1 -42 Da (Neutral Loss) Frag2 [M+H - C2H4OS]+ m/z 157.0859 (Oxane Carbocation) Parent->Frag2 -76 Da (Thioacetic Acid) Frag4 [CH3CO]+ m/z 43.0178 (Acetyl Cation) Parent->Frag4 Thioester Cleavage Frag3 [m/z 157 - CH3OH]+ m/z 125.0597 (Loss of Methanol) Frag2->Frag3 -32 Da (Ester Cleavage)

Caption: Proposed Collision-Induced Dissociation (CID) fragmentation pathway highlighting diagnostic neutral losses.

Troubleshooting & Quality Control (Self-Validation)

To ensure the scientific integrity of your results, implement the following self-validating checks:

  • In-Source Fragmentation (ISF) Check: Before running the full batch, inject a standard and observe the MS1 full scan. If the peak at m/z 157.08 is greater than 20% of the base peak ( m/z 233.08) in the unfragmented MS1 spectrum, your source conditions are too harsh. Lower the capillary temperature by 25 °C and reduce the declustering potential/cone voltage.

  • Sodium Adduct Interference: Esters frequently form strong sodium adducts ( [M+Na]+ at m/z 255.0662). Sodium adducts are notoriously difficult to fragment and will yield poor MS/MS spectra. If the [M+Na]+ peak dominates, ensure your LC-MS solvents are strictly LC-MS grade and consider adding 0.1% Formic Acid to both mobile phases to force protonation over sodiation.

  • Mass Accuracy Calibration: Ensure your mass spectrometer is calibrated to sub-5 ppm mass accuracy. The distinction between the loss of thioacetic acid (-76.0000 Da) and other isobaric losses relies on high-resolution exact mass measurements.

References

  • Goltenboth, M., et al. "Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer." Analytical and Bioanalytical Chemistry (2020). Available at:[Link]

  • Ma, Y., et al. "A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization." Analytica Chimica Acta (2013). Available at:[Link]

  • De Ligt, J., et al. "Targeted and Untargeted Mass Spectrometry-Based Metabolomics for Chemical Profiling of Three Coffee Species (fragmentation of oxane cycles)." MDPI (2022). Available at:[Link]

Sources

Application

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate: A Versatile Building Block for Innovations in Medicinal Chemistry and Organic Synthesis

Introduction: Unveiling a Unique Trifunctional Scaffold In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Unique Trifunctional Scaffold

In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing next-generation therapeutics. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate emerges as a compelling trifunctional scaffold, integrating three key chemical motifs: a polar, three-dimensional oxetane ring, a versatile thioacetate group, and a modifiable methyl ester. This unique combination offers a powerful toolkit for chemists to introduce desirable physicochemical properties and to construct complex molecular architectures.

The oxetane moiety, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[1][2][3] It is often employed as a bioisostere for gem-dimethyl or carbonyl groups, providing a means to fine-tune a molecule's properties while maintaining or improving its biological activity.[4][5] The thioacetate group serves as a stable and easily handled precursor to a thiol, a crucial functional group in many biologically active molecules and a versatile handle for further synthetic transformations.[6][7] Finally, the methyl ester provides a readily accessible point for derivatization, allowing for the introduction of a wide range of functionalities through hydrolysis, amidation, or reduction.

This application note provides a comprehensive guide to the strategic application of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in organic synthesis, with a particular focus on its potential in drug discovery campaigns. We will explore its utility in the synthesis of novel scaffolds, detail protocols for the selective manipulation of its functional groups, and discuss the underlying chemical principles that make it a valuable addition to the synthetic chemist's arsenal.

Core Applications in Organic Synthesis

The strategic placement of the oxetane, thioacetate, and methyl ester functionalities allows for a range of synthetic manipulations, making this building block a versatile starting point for the synthesis of diverse molecular scaffolds.

A Gateway to Novel Spirocyclic and Fused Ring Systems

The inherent strain and polarity of the oxetane ring can be harnessed to drive ring-opening reactions, leading to the formation of more complex heterocyclic systems. The presence of the neighboring thioacetate and ester groups provides intramolecular nucleophiles or electrophiles for such transformations.

Introduction of the 3-Mercaptomethyl-3-substituted Oxetane Motif

The primary utility of the thioacetate group is as a masked thiol.[6] Deprotection reveals the free thiol, which can then be engaged in a variety of subsequent reactions. This is particularly valuable for the synthesis of molecules where a free thiol is a key pharmacophoric element or a handle for bioconjugation.

Derivatization of the Carboxylate

The methyl ester is a versatile handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. Reduction of the ester to the corresponding alcohol provides another avenue for functionalization.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a foundation for the application of methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in your research.

Protocol 1: Deprotection of the Thioacetate to Yield the Corresponding Thiol

This protocol describes the hydrolysis of the thioacetate group to unveil the free thiol, a key intermediate for further functionalization.

Workflow Diagram:

start Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate reagents Base (e.g., NaOMe, LiOH, or NH3 in MeOH) or Acid (e.g., HCl in MeOH) start->reagents Deprotection product Methyl 4-(mercaptomethyl)oxane-4-carboxylate reagents->product

Caption: General workflow for the deprotection of the thioacetate group.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Methanol (anhydrous)

  • Sodium methoxide (NaOMe) or Lithium hydroxide (LiOH) or Hydrochloric acid (HCl) in Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in anhydrous methanol.

  • Reagent Addition (Base-mediated): Cool the solution to 0 °C in an ice bath. Add a solution of sodium methoxide in methanol (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 4-(mercaptomethyl)oxane-4-carboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • The choice of base or acid for deprotection depends on the compatibility of other functional groups in the molecule. Basic conditions are generally efficient for thioacetate hydrolysis.

  • Working under an inert atmosphere is recommended to prevent oxidation of the resulting thiol to a disulfide.

Protocol 2: S-Alkylation of the Thiol for Introduction of Side Chains

This protocol details the alkylation of the newly formed thiol to introduce various side chains, a common strategy in drug discovery for structure-activity relationship (SAR) studies.

Workflow Diagram:

start Methyl 4-(mercaptomethyl)oxane-4-carboxylate reagents Base (e.g., K2CO3, NaH) and Alkyl Halide (R-X) start->reagents S-Alkylation product Methyl 4-[(R-sulfanyl)methyl]oxane-4-carboxylate reagents->product

Caption: Workflow for the S-alkylation of the thiol intermediate.

Materials:

  • Methyl 4-(mercaptomethyl)oxane-4-carboxylate

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of methyl 4-(mercaptomethyl)oxane-4-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Reagent Addition: Add the desired alkyl halide (1.1 eq) to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting thiol.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • The choice of base and solvent is crucial. A mild base like potassium carbonate in DMF is often sufficient. For less reactive alkyl halides, a stronger base like sodium hydride may be necessary.

  • This reaction allows for the facile introduction of a wide variety of substituents, enabling the exploration of chemical space around the sulfur atom.

Protocol 3: Amidation of the Methyl Ester

This protocol describes the conversion of the methyl ester to an amide, a common transformation to introduce hydrogen bond donors and acceptors, and to modulate the pharmacokinetic properties of a molecule.

Workflow Diagram:

start Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate reagents1 LiOH, THF/H2O start->reagents1 Hydrolysis intermediate 4-[(Acetylsulfanyl)methyl]oxane-4-carboxylic acid reagents1->intermediate reagents2 Amine (R-NH2), Coupling Agent (e.g., HATU, HOBt, EDC) intermediate->reagents2 Amide Coupling product N-R-4-[(acetylsulfanyl)methyl]oxane-4-carboxamide reagents2->product

Caption: Two-step workflow for the amidation of the methyl ester.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

Step 1: Hydrolysis of the Methyl Ester

  • Reaction Setup: Dissolve methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Reagent Addition: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Reaction Setup: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • A two-step hydrolysis-amidation sequence is generally more reliable than direct aminolysis of the methyl ester.

  • A variety of peptide coupling reagents can be used in place of HATU, such as HOBt/EDC, depending on the specific amine and the desired reaction conditions.

Data Summary

The following table summarizes the key physicochemical properties of the title compound and its potential derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key FeaturesPotential Applications
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylateC₁₀H₁₆O₄S232.30Trifunctional: Oxetane, Thioacetate, Methyl EsterBuilding block for spirocycles, introduction of oxetane and thiol motifs
Methyl 4-(mercaptomethyl)oxane-4-carboxylateC₈H₁₄O₃S190.26Contains a free thiol for further functionalizationSynthesis of sulfur-containing heterocycles, bioconjugation, SAR studies
4-[(Acetylsulfanyl)methyl]oxane-4-carboxylic acidC₉H₁₄O₄S218.27Carboxylic acid for amide and ester formationIntroduction of diverse side chains via amide coupling, prodrug design
N-Benzyl-4-[(acetylsulfanyl)methyl]oxane-4-carboxamideC₁₆H₂₁NO₃S307.41Amide functionality for altered solubility and hydrogen bonding propertiesModulation of pharmacokinetic properties, exploration of new chemical space

Conclusion and Future Outlook

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a strategically designed building block that offers a wealth of opportunities for synthetic innovation. Its unique combination of an oxetane ring, a protected thiol, and a versatile ester provides chemists with a powerful tool to access novel molecular architectures with desirable physicochemical properties. The protocols detailed herein provide a starting point for the exploration of its chemistry, and the principles discussed can be extended to a wide range of synthetic targets. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the utility of such well-designed building blocks will undoubtedly become increasingly important.

References

  • W. Zhang, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • A. B. D. C. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • A. B. D. C. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]

  • M. A. L. et al. (2018). Efficient synthesis of organic thioacetates in water. RSC Publishing. [Link]

Sources

Method

Application Note &amp; Protocols: Derivatization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate for Bioassay Development

Introduction: Unlocking the Potential of a Functionalized Oxane Scaffold Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a unique heterocyclic compound featuring three key functional domains: a central oxane ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Functionalized Oxane Scaffold

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a unique heterocyclic compound featuring three key functional domains: a central oxane ring, a methyl ester, and a protected thiol in the form of a thioacetate. The oxane (tetrahydropyran) motif is of increasing interest in medicinal chemistry as it can favorably modulate physicochemical properties such as solubility and metabolic stability.[1] The true synthetic utility of this molecule for bioassay development, however, lies in the S-acetyl group, which serves as a stable and readily cleavable protecting group for a highly reactive sulfhydryl (thiol) moiety.[2]

The generation of a free thiol is a cornerstone of modern bioconjugation chemistry. This "latent" thiol can be unmasked under specific, mild conditions and subsequently reacted with a variety of electrophilic partners to introduce probes, tags, or linkers. This derivatization is critical for transforming the parent molecule into a tailored tool for various bioassays, including:

  • Fluorescent Probes: For target localization and quantification via microscopy or flow cytometry.

  • Biotinylated Probes: For affinity-based capture, purification (e.g., streptavidin pull-downs), and detection assays like ELISA.

  • Drug-Linker Conjugates: For screening and evaluating target engagement or cellular uptake.

  • Surface Immobilization: For creating functionalized surfaces for protein binding studies or diagnostic arrays.

This guide provides a comprehensive overview of the core chemistry, detailed protocols for deprotection and subsequent conjugation, and insights into the design of robust bioassays using derivatives of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Core Chemistry: The Thioacetate as a Gateway to Thiol-Reactive Chemistry

The thioacetate (-SAc) group is an ideal protecting group for thiols because it is stable under many standard synthetic conditions but can be selectively removed when needed.[2] The deprotection, or deacetylation, reveals the free thiol (-SH), which is a potent nucleophile ready for conjugation.

Mechanism of Deprotection

The primary mechanism for thioacetate cleavage is hydrolysis, which can be catalyzed by base or, in some cases, specific nucleophiles like hydroxylamine or hydrazine.[3][4]

  • Base-Catalyzed Hydrolysis (e.g., NaOH, NaOMe): A hydroxide or methoxide ion attacks the acetyl carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, releasing the thiolate anion, which is then protonated during workup to yield the free thiol. While effective, strong bases can also hydrolyze the methyl ester on the oxane ring, making milder conditions preferable.[5]

  • Nucleophilic Acyl Substitution (e.g., Hydroxylamine, Hydrazine): Reagents like hydroxylamine or hydrazine can cleave the thioacetate under milder, often neutral or slightly basic, conditions.[3][4] This approach is particularly valuable when other base-sensitive functional groups, such as the methyl ester in our target molecule, must be preserved. Hydrazine hydrate in DMF has been shown to be particularly effective for rapid and selective deacetylation.[4]

The choice of deprotection agent is critical and must be tailored to the stability of the overall molecule and the requirements of the downstream application.

Derivatization Strategy: Thiol-Maleimide Michael Addition

Once the free thiol is generated, one of the most reliable and widely used methods for bioconjugation is the Michael addition reaction with a maleimide.[6][7] This reaction is highly specific for thiols at physiological pH (7.0-7.5) and forms a stable thioether bond.

Mechanism: The deprotonated thiolate anion acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This conjugate addition results in the formation of a stable carbon-sulfur (thioether) bond.[7]

G Thiol Thiol Maleimide Maleimide Thiol->Maleimide Immediate Use

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals according to their Material Safety Data Sheets (MSDS).

Protocol 1: Deacetylation of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

This protocol uses hydrazine, a mild nucleophile, to selectively cleave the thioacetate while preserving the methyl ester.

Materials:

  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O), degassed

  • Saturated aqueous ammonium chloride (NH₄Cl), degassed

  • Brine (saturated NaCl), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round bottom flask and magnetic stirrer

Procedure:

  • Preparation: In a round bottom flask, dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1 equivalent) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (argon or nitrogen).

  • Reaction: Add hydrazine monohydrate (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-15 minutes.[4]

  • Quenching & Extraction: Once the starting material is consumed, dilute the reaction mixture with degassed diethyl ether. Wash the organic layer sequentially with degassed saturated NH₄Cl solution (2x) and degassed brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucially, do not over-dry, as the resulting free thiol is susceptible to air oxidation.

  • Immediate Use: The crude product, Methyl 4-(mercaptomethyl)oxane-4-carboxylate, should be used immediately in the subsequent conjugation step without long-term storage.

Self-Validation (QC): Before proceeding, the generation of the free thiol can be qualitatively confirmed using Ellman's Test (see Protocol 3).

Protocol 2: Conjugation to a Maleimide-Functionalized Fluorophore

This protocol describes the conjugation of the freshly prepared thiol to a generic maleimide-activated fluorescent dye.

Materials:

  • Crude Methyl 4-(mercaptomethyl)oxane-4-carboxylate (from Protocol 1)

  • Maleimide-functionalized fluorophore (e.g., Maleimide-PEG4-Fluorescein)

  • Degassed reaction buffer: Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5. The buffer must be free of any thiol-containing reagents. [6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas supply

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized fluorophore in anhydrous DMSO.[8]

  • Reaction Setup: Dissolve the crude thiol from Protocol 1 in the degassed reaction buffer (pH 7.0-7.5). If solubility is an issue, a small amount of co-solvent like DMSO can be used.

  • Conjugation: To the stirred thiol solution, add the maleimide-fluorophore stock solution to achieve a 1.2 to 1.5 molar excess of the maleimide.

  • Incubation: Flush the reaction vial with inert gas, seal, and protect from light. Incubate at room temperature for 2 hours or at 4°C overnight.[6]

  • Purification: Purify the resulting conjugate to remove unreacted fluorophore and other impurities. The preferred method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient.

  • Characterization: Confirm the identity and purity of the final conjugate by LC-MS and quantify using UV-Vis spectrophotometry based on the fluorophore's extinction coefficient.

ParameterRecommended ValueRationale
Reaction pH 7.0 - 7.5Optimal for selective reaction of thiolate with maleimide while minimizing hydrolysis of the maleimide ring.
Maleimide:Thiol Ratio 1.2 - 1.5 : 1A slight excess of maleimide ensures complete consumption of the valuable thiol intermediate.
Reaction Atmosphere Inert (Argon/Nitrogen)Prevents oxidation of the free thiol to form disulfide byproducts.[7]
Light Protection RequiredMany fluorophores are light-sensitive and can photobleach during the reaction.
Protocol 3 (QC): Ellman's Test for Free Thiol Quantification

Ellman's Test provides a reliable method to confirm the presence and concentration of the free thiol after deprotection.[9][10] The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with free sulfhydryl groups to produce a yellow-colored product (TNB²⁻) that absorbs strongly at 412 nm.[9]

Materials:

  • DTNB (Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[9]

  • Sample containing the putative free thiol

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 4 mg/mL DTNB stock solution in the Reaction Buffer.[9]

  • Sample Preparation: Dilute a small aliquot of the deprotected product (from Protocol 1) in the Reaction Buffer.

  • Reaction: In a cuvette, mix 50 µL of the DTNB solution with an appropriate volume of the diluted sample and bring the total volume to 1 mL with Reaction Buffer. Prepare a blank using buffer instead of the sample.

  • Incubation: Incubate at room temperature for 15 minutes.[9]

  • Measurement: Measure the absorbance at 412 nm against the blank.

  • Calculation: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[9]

Bioassay Integration and Considerations

  • Linkage Stability: The thioether bond formed from the maleimide reaction is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in the cellular environment, which can lead to payload exchange.[11][12] For applications requiring exceptional long-term stability, alternative conjugation chemistries or next-generation maleimides that form more robust linkages may be considered.[13][14]

  • Assay Controls: When using the final probe in a bioassay, it is essential to include proper controls. This should include a negative control (e.g., cells treated with the unconjugated fluorophore) and a competition control (e.g., pre-incubating the biological sample with an excess of the underivatized parent compound) to demonstrate specificity.

  • Purity is Paramount: Incomplete removal of the unreacted fluorescent probe during purification is a common source of high background signal and false-positive results. Always validate the purity of the final conjugate by HPLC before use.

G Start Start Deprotection Deprotection Start->Deprotection QC1 QC1 Deprotection->QC1 Conjugation Conjugation QC1->Conjugation Pass Purification Purification Conjugation->Purification FinalProbe FinalProbe Purification->FinalProbe Assay Assay FinalProbe->Assay Data Data Assay->Data Analysis Analysis Data->Analysis

References

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link][10]

  • CSH Protocols. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Retrieved from [Link][16]

  • Scribd. (n.d.). Ellman's Test Protocol for Thiols. Retrieved from [Link][17]

  • BioActs. (2024, August 7). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link][19]

  • Bio-Synthesis. (2022, May 3). Maleimide labeling of thiolated biomolecules. Retrieved from [Link][6]

  • Google Patents. (n.d.). US7173156B1 - Thioacetate deprotection. Retrieved from [2]

  • ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link][13]

  • ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Fig. 4 (a) Thiol stability of maleamic acid – albumin bioconjugate 5. Retrieved from [Link][20]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link][1]

  • ResearchGate. (2021, May). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Retrieved from [Link][21]

  • ResearchGate. (2025, August 7). Aliphatic Thioacetate Deprotection Using Catalytic Tetrabutylammonium Cyanide. Retrieved from [Link][22]

  • ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from [Link][23]

  • University of Arkansas. (n.d.). Deacetylation of Thioacetates. Retrieved from [Link][3]

  • PMC. (n.d.). An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification. Retrieved from [Link][24]

  • ACS Publications. (2019, July 16). A One-Pot Method for Removal of Thioacetyl Group via Desulfurization under Ultraviolet Light To Synthesize Deoxyglycosides. Organic Letters. Retrieved from [Link][4]

  • ACS Publications. (2008, January 25). Facile, Efficient Routes to Diverse Protected Thiols and to Their Deprotection and Addition to Create Functional Polymers by Thiol−Ene Coupling. Macromolecules. Retrieved from [Link][25]

Sources

Application

Application Notes and Protocols: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate as a Versatile Building Block for Advanced Materials

Introduction In the pursuit of novel materials with precisely engineered properties, the development of multifunctional monomers is of paramount importance. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate emerges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pursuit of novel materials with precisely engineered properties, the development of multifunctional monomers is of paramount importance. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate emerges as a uniquely versatile building block for material science applications. This compound incorporates a strained oxetane ring, amenable to cationic ring-opening polymerization (CROP), and a protected thioacetate functionality. The strategic combination of these two moieties allows for the synthesis of well-defined polymer backbones, which can be subsequently functionalized with a wide array of molecules via highly efficient thiol-ene "click" chemistry. This dual reactivity opens avenues for the creation of advanced materials for diverse applications, including specialized coatings, adhesives, and functional surfaces.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in material synthesis and functionalization. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible workflow.

Core Principles: A Dual-Functionality Monomer

The utility of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is rooted in its two key functional groups:

  • The Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 107 kJ/mol), making it susceptible to cationic ring-opening polymerization.[3] This process, typically initiated by strong electrophiles such as Lewis acids or superacids, allows for the formation of polyether backbones with controlled molecular weights and low polydispersity under living polymerization conditions.[4][5][6] The resulting poly(oxetane)s can exhibit a range of properties from amorphous, rubbery materials to crystalline thermoplastics, depending on the substituents.[3]

  • The Thioacetate Group: The acetylsulfanyl moiety serves as a stable protecting group for a thiol. Thioacetates are generally stable under the conditions of cationic polymerization.[7][8] Post-polymerization, this group can be readily deprotected under mild basic conditions to reveal a highly reactive thiol (-SH) group. This "unmasking" step is crucial for the subsequent functionalization of the polymer.

The strategic advantage of this monomer lies in the orthogonal nature of these two functionalities, allowing for a two-stage approach to material design: polymer backbone synthesis followed by side-chain functionalization.

Experimental Workflows and Protocols

Part 1: Synthesis of Poly{methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate} via Cationic Ring-Opening Polymerization (CROP)

This protocol outlines the synthesis of the base polymer through the cationic ring-opening of the oxetane monomer. The choice of initiator is critical for controlling the polymerization and the properties of the resulting polymer.[5] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective initiator for this purpose.[4][6]

Causality of Experimental Choices:

  • Anhydrous Conditions: Cationic polymerizations are highly sensitive to moisture, which can act as a terminating agent. Therefore, all glassware must be rigorously dried, and all reagents and solvents must be anhydrous.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric oxygen and moisture.

  • Controlled Temperature: The polymerization is typically carried out at low temperatures to suppress side reactions, such as chain transfer and the formation of cyclic oligomers, leading to better control over the molecular weight and a narrower molecular weight distribution.[4]

Protocol:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dry the solvent (e.g., dichloromethane, DCM) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.[1]

    • Purify the monomer, Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, by distillation under reduced pressure to remove any impurities.

  • Polymerization:

    • In a flame-dried, nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 1.0 g, 4.58 mmol) in anhydrous DCM (e.g., 10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate, dry syringe, prepare a solution of the initiator, boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1 M in anhydrous DCM).

    • Slowly add the initiator solution (e.g., 0.46 mL, 0.046 mmol, for a monomer-to-initiator ratio of 100:1) to the stirring monomer solution.

    • Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours), monitoring the progress by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) if desired.

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the integrity of the thioacetate group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Visualization of CROP Workflow:

CROP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_term Termination & Purification Prep1 Dry Glassware & Reagents Prep2 Purify Monomer Prep1->Prep2 Poly1 Dissolve Monomer in Anhydrous DCM Prep2->Poly1 Poly2 Cool to 0°C Poly1->Poly2 Poly3 Add Initiator (BF3·OEt2) Poly2->Poly3 Poly4 Stir under Inert Atmosphere Poly3->Poly4 Term1 Terminate with Methanol Poly4->Term1 Term2 Precipitate in Non-Solvent Term1->Term2 Term3 Filter and Dry Polymer Term2->Term3

Cationic Ring-Opening Polymerization Workflow.
Part 2: Deprotection of Thioacetate to Thiol Functionality

This protocol describes the conversion of the thioacetate side chains of the polymer to reactive thiol groups. This is achieved through aminolysis, a mild and efficient method for thioacetate cleavage.

Causality of Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a primary amine like ethylenediamine can be used. The choice depends on the desired reaction rate and the potential for side reactions. For this protocol, we will use a primary amine.

  • Solvent System: The solvent should be able to dissolve the polymer and be compatible with the deprotection reaction. A mixture of a good solvent for the polymer (e.g., THF or DCM) and an alcohol (e.g., methanol) is often effective.

Protocol:

  • Preparation:

    • Dissolve the thioacetate-functionalized polymer (e.g., 0.5 g) in a suitable solvent mixture (e.g., 5 mL of THF and 5 mL of methanol) in a round-bottom flask.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation of the resulting thiol.

  • Deprotection:

    • Add an excess of the deprotecting agent, such as ethylenediamine (e.g., 5-10 equivalents per thioacetate group), to the polymer solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours. Monitor the reaction by ¹H NMR, looking for the disappearance of the acetyl protons of the thioacetate group.

  • Purification:

    • Precipitate the thiol-functionalized polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Filter the polymer, wash thoroughly with the non-solvent to remove the deprotecting agent and byproducts, and dry under vacuum.

    • Due to the susceptibility of thiols to oxidation, it is recommended to use the functionalized polymer immediately in the next step.

Visualization of Deprotection:

Deprotection_Pathway Polymer_Thioacetate Polymer with Thioacetate Side Chains Polymer_Thiol Polymer with Thiol Side Chains Polymer_Thioacetate->Polymer_Thiol Aminolysis Deprotecting_Agent Ethylenediamine (or other base) Deprotecting_Agent->Polymer_Thiol

Thioacetate Deprotection to Thiol.
Part 3: Surface Functionalization via Thiol-Ene "Click" Chemistry

This protocol details the modification of a substrate with the thiol-functionalized polymer, demonstrating its application in creating functional surfaces. Thiol-ene "click" chemistry is a photoinitiated radical addition reaction that is highly efficient, proceeds rapidly under mild conditions, and is tolerant of a wide range of functional groups.[2][9]

Causality of Experimental Choices:

  • Substrate Preparation: The substrate must present "ene" (alkene) functionalities for the thiol to react with. This can be achieved by pre-treating a surface with an alkene-containing silane, for example.

  • Photoinitiator: A photoinitiator is required to generate thiyl radicals upon exposure to UV light, which initiates the "click" reaction.[10]

  • UV Wavelength and Intensity: The choice of UV lamp and exposure time should be optimized to ensure efficient reaction without damaging the polymer or substrate.

Protocol:

  • Substrate Preparation:

    • Clean a substrate (e.g., glass slide, silicon wafer) using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive and explosive when mixed with organic solvents ).

    • Functionalize the cleaned substrate with an alkene-containing silane (e.g., allyltrichlorosilane or 7-octenyltrichlorosilane) from the vapor or solution phase to introduce surface "ene" groups.

  • Polymer Application:

    • Prepare a solution of the thiol-functionalized polymer (e.g., 1-5 mg/mL) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, at 1-3 wt% relative to the polymer) in a suitable solvent (e.g., THF).

    • Apply the polymer solution to the "ene"-functionalized substrate using a suitable technique such as spin-coating, dip-coating, or drop-casting to form a thin film.

  • Photo-Curing (Thiol-Ene Reaction):

    • Place the coated substrate in a UV curing chamber under a nitrogen atmosphere.

    • Expose the substrate to UV light (e.g., 365 nm) for a predetermined time (e.g., 5-15 minutes). The thiol groups on the polymer will react with the alkene groups on the surface, covalently grafting the polymer to the substrate.

  • Post-Reaction Cleaning:

    • After UV exposure, rinse the substrate thoroughly with the solvent used for polymer application (e.g., THF) to remove any non-covalently bound polymer.

    • Dry the functionalized substrate under a stream of nitrogen.

Characterization of the Functionalized Surface:

  • Contact Angle Goniometry: To assess the change in surface wettability.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of the grafted polymer.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and morphology of the polymer layer.

Visualization of Thiol-Ene Functionalization:

Thiol_Ene_Workflow cluster_substrate Substrate Preparation cluster_application Polymer Application cluster_curing Photo-Curing Sub1 Clean Substrate Sub2 Functionalize with Alkene Groups Sub1->Sub2 App2 Coat Substrate with Polymer Solution Sub2->App2 App1 Dissolve Thiol-Polymer & Photoinitiator App1->App2 Cure1 Expose to UV Light under Nitrogen App2->Cure1 Cure2 Thiol-Ene 'Click' Reaction Cure1->Cure2

Thiol-Ene Surface Functionalization Workflow.

Quantitative Data Summary

The following table provides representative data that could be expected from the synthesis and characterization of polymers derived from Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

ParameterPoly(Thioacetate Monomer)Poly(Thiol Monomer)
Monomer:Initiator Ratio 100:1N/A
Number-Average Molecular Weight (Mn) ( g/mol ) 15,000 - 20,000~15,000 - 20,000
Polydispersity Index (PDI) 1.1 - 1.31.1 - 1.3
Glass Transition Temperature (Tg) (°C) Varies with MnVaries with Mn
¹H NMR (δ, ppm) ~2.3 (s, 3H, -S-C(=O)CH₃)Disappearance of peak at ~2.3 ppm
Contact Angle on Functionalized Surface (°) N/ADependent on polymer properties

Conclusion and Future Outlook

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a highly promising monomer for the development of advanced functional materials. The orthogonal reactivity of its oxetane and protected thiol functionalities provides a powerful platform for creating well-defined polymers that can be readily modified post-polymerization. The protocols detailed herein offer a robust starting point for researchers to explore the potential of this versatile building block.

Future work could involve the synthesis of block copolymers by sequential monomer addition, the exploration of different "click" chemistry reactions with the thiol group, and the investigation of the resulting materials in applications such as drug delivery, responsive surfaces, and advanced lithography. The ability to precisely control both the polymer backbone and the side-chain functionality paves the way for the rational design of materials with tailored performance characteristics.

References

  • GOUARDERES, F., et al. The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
  • ResearchGate. Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms. Available at: [Link]

  • Aston Research Explorer. Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Available at: [Link]

  • Taylor & Francis Online. The Cationic Ring Opening Polymerization of Oxetane and Other Cyclic Ethers. Available at: [Link]

  • RSC Publishing. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. Available at: [Link]

  • Wikipedia. Thiol-ene reaction. Available at: [Link]

  • The Aquila Digital Community. Investigation of Novel Thiol "Click" Reactions. Available at: [Link]

  • PubMed. Thiol-ene click chemistry. Available at: [Link]

  • Chemcas. Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate — Chemical Substance Information. Available at: [Link]

  • RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Available at: [Link]

  • Wikipedia. Polyoxetane. Available at: [Link]

  • PMC. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Available at: [Link]

  • Taylor & Francis Online. Thiol-ene reaction – Knowledge and References. Available at: [Link]

  • ACS Publications. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. Available at: [Link]

  • ACS Publications. Oxetane Monomers with Pendant Ferrocenes and Solvent-Free Polymerizations. Available at: [Link]

  • RadTech 2020. POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. Available at: [Link]

  • PubMed. Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. Available at: [Link]

  • ResearchGate. (PDF) Thioacetate‐Based Initiators for the Synthesis of Thiol‐End‐Functionalized Poly(2‐oxazoline)s. Available at: [Link]

  • Beilstein Journals. Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Available at: [Link]

  • PubChem. Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557. Available at: [Link]

  • NextSDS. 4-(methylsulfanyl)oxane-4-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • MDPI. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Available at: [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • PMC. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][4][5][11]tetrazine-8-carboxylates and -carboxamides. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Available at: [Link]

  • RSC Publishing. Active template synthesis. Available at: [Link]

  • ResearchGate. Formation of Intermediate and By-products in Synthesis of 4,4′-Methylenedimethyldiphenylcarbamate. Available at: [Link]

  • MDPI. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. Available at: [Link]

Sources

Method

"enzyme inhibition studies with Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

An in-depth guide to the design and execution of enzyme inhibition studies for the novel thioacetate-containing compound, Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. Introduction Methyl 4-[(acetylsulfanyl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the design and execution of enzyme inhibition studies for the novel thioacetate-containing compound, Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Introduction

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a novel small molecule featuring a thioacetate moiety, a functional group known to act as a prodrug form of a reactive thiol.[1][2][3][4] Upon entry into a biological system, endogenous esterases can hydrolyze the thioacetate to unmask a free thiol group (-SH).[2][3] This thiol can then act as a potent zinc-binding group or a nucleophile, making it a promising candidate for inhibiting specific classes of enzymes.[2][5] The presence of a methyl ester adds another layer of complexity, as it may also be hydrolyzed, altering the compound's charge and binding characteristics.[6][7][8][9]

This application note provides a comprehensive framework for researchers to systematically investigate the enzyme inhibition profile of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. It outlines the underlying scientific rationale, detailed protocols for screening and characterization, and methods for elucidating the mechanism of action, with a focus on scientifically rigorous and self-validating experimental design.

Part 1: Foundational Concepts & Pre-Assay Considerations

The Prodrug Activation Hypothesis

The central hypothesis for the biological activity of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is its intracellular conversion into a reactive thiol. This two-step process, mediated by non-specific esterases, is critical for the compound to engage its enzymatic target.[3][10]

  • Thioacetate Hydrolysis : The acetylsulfanyl group is cleaved by carboxylesterases (CES) or other hydrolases to release the free thiol. This is the primary activation step.[2][7]

  • Ester Hydrolysis : The methyl carboxylate may also be hydrolyzed to a carboxylic acid, which would introduce a negative charge and could influence target binding or cellular permeability.[6][9]

Understanding the necessity of this activation is a key experimental question.

Prodrug_Activation cluster_0 Extracellular/Inactive Form cluster_1 Intracellular/Active Forms Prodrug Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Active_Thiol Active Thiol Intermediate (Primary Inhibitor) Prodrug->Active_Thiol Esterase Hydrolysis Carboxylate_Form Potential Carboxylate Metabolite Prodrug->Carboxylate_Form Esterase Hydrolysis Target_Enzyme Target Enzyme (MMP, HDAC, etc.) Active_Thiol->Target_Enzyme Inhibition (e.g., Zn2+ chelation)

Caption: Prodrug activation pathway of the title compound.

Selection of Potential Enzyme Targets

The unmasked thiol group is a well-established pharmacophore for inhibiting metalloenzymes and cysteine proteases.[2][11] Therefore, initial screening efforts should focus on enzyme families known to be susceptible to thiol-based inhibition.

  • Matrix Metalloproteinases (MMPs) : These are zinc-dependent endopeptidases crucial in tissue remodeling.[12][13] Thiol-containing inhibitors can effectively chelate the catalytic zinc ion in the active site.[1] Assays for MMPs often use fluorogenic peptide substrates that are cleaved to release a fluorescent signal.[14][15][16]

  • Histone Deacetylases (HDACs) : HDACs are another class of zinc-dependent enzymes that play a critical role in epigenetic regulation.[17] Many potent HDAC inhibitors utilize a zinc-binding group, and thiol-based inhibitors have shown significant promise.[2][3] Commercially available kits provide a simple "add-mix-measure" protocol using a luminogenic or fluorogenic substrate.[18][19][20]

  • Cysteine Proteases : This family of proteases, which includes caspases and cathepsins, relies on a nucleophilic cysteine residue in their active site for catalysis.[11][21] The thiol group of the activated inhibitor can form a disulfide bond with this catalytic cysteine, leading to inhibition.[5] Activity assays typically employ substrates that release a fluorescent or colored product upon cleavage.[21][22]

Compound Handling and Stability Assessment
  • Solubility : The compound should be dissolved in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1-2% for biochemical assays).[23]

  • Stability : It is crucial to assess the stability of the thioacetate and methyl ester groups in the chosen assay buffer. Incubate the compound in the buffer at the assay temperature for the duration of the experiment. At various time points, analyze the sample using HPLC or LC-MS to quantify the parent compound and any potential hydrolyzed products. This control experiment validates that the observed inhibition is due to enzyme-mediated activation and not spontaneous degradation.

Part 2: Experimental Protocols

Protocol 1: Initial Inhibitor Screening

This protocol is designed for a 96-well plate format to rapidly screen the compound against the selected enzyme classes.

Workflow for Initial Screening

G start Prepare Reagents (Enzyme, Buffer, Substrate, Compound) plate Dispense Reagents into 96-Well Plate (Controls & Test Compound) start->plate preincubate Pre-incubate Enzyme with Compound (e.g., 15 min at RT) plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate read Kinetic Read (Fluorescence/Luminescence Plate Reader) initiate->read analyze Calculate Percent Inhibition vs. Control read->analyze end Identify 'Hit' Enzymes analyze->end

Caption: High-throughput screening workflow.

Step-by-Step Methodology:

  • Plate Layout : Designate wells for:

    • 100% Activity Control (Enzyme + Substrate + DMSO vehicle).

    • No Enzyme Control (Buffer + Substrate + DMSO vehicle).

    • Test Compound (Enzyme + Substrate + Compound at a fixed high concentration, e.g., 10 or 50 µM).

  • Reagent Preparation : Prepare all reagents (enzyme, buffer, substrate) according to the manufacturer's instructions (e.g., from kits like those from BPS Bioscience, Cayman Chemical, or Sigma-Aldrich).[15][19][20]

  • Compound Addition : Add 1 µL of the DMSO stock of the test compound or DMSO vehicle to the appropriate wells.

  • Enzyme Addition : Add the enzyme solution to all wells except the "No Enzyme Control".

  • Pre-incubation : Gently mix and pre-incubate the plate for 15-30 minutes at the recommended assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation : Add the fluorogenic or luminogenic substrate to all wells to start the reaction.

  • Data Acquisition : Immediately place the plate in a microplate reader and measure the signal (fluorescence or luminescence) kinetically over 30-60 minutes.

  • Analysis : Determine the reaction rate (slope of the linear portion of the progress curve). Calculate the percent inhibition using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_Control)) * 100

Protocol 2: IC50 Determination

Once an enzyme is identified as a "hit," the next step is to determine the compound's potency by calculating its half-maximal inhibitory concentration (IC50).[24][25]

Step-by-Step Methodology:

  • Serial Dilution : Prepare a serial dilution of the compound stock solution. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.[23]

  • Assay Setup : Set up the assay as described in Protocol 1, but instead of a single concentration, add the range of inhibitor concentrations to the designated wells. Include vehicle controls (0% inhibition) and a positive control inhibitor if available.

  • Data Acquisition : Perform the assay and record the reaction rates for each inhibitor concentration.

  • Data Analysis :

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the rate of a saturating concentration of inhibitor (or no enzyme control) as 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R to determine the IC50 value.[23][26]

Example Data Table for IC50 Determination

[Inhibitor] (µM)Log [Inhibitor]Rate 1Rate 2Avg. Rate% Activity
1002.005.25.55.355.35
33.31.5210.19.89.959.95
11.11.0523.424.123.7523.75
3.700.5748.951.250.0550.05
1.230.0975.674.875.2075.20
0.41-0.3990.191.590.8090.80
0.14-0.8698.297.597.8597.85
0 (Vehicle)-100.599.5100.00100.00
Protocol 3: Mechanism of Action (MOA) Studies

MOA studies are essential to understand how the compound inhibits the enzyme.[27][28] This is typically achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor.

Inhibition_Types cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES k1 EI EI Enzyme-Inhibitor Complex E->EI Ki S S Substrate I I Inhibitor ES->E k-1 P P Product ES->P kcat ESI ESI Ternary Complex E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 EI2 EI Enzyme-Inhibitor Complex E2->EI2 S2 S Substrate I2 I Inhibitor ESI2 ESI Ternary Complex ES2->ESI2 P2 P Product ES2->P2

Sources

Application

Application Note: Synthesis Scale-Up Procedure for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) Synonyms: Methyl 4-((acetylthio)methyl)tetrahydro-2H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) Synonyms: Methyl 4-((acetylthio)methyl)tetrahydro-2H-pyran-4-carboxylate

Introduction & Rationale

The incorporation of saturated oxygen heterocycles, particularly tetrahydropyrans (oxanes), has become a cornerstone strategy in modern medicinal chemistry [1]. As bioisosteres of cyclohexanes, oxane rings introduce a polar oxygen heteroatom that can act as a hydrogen bond acceptor, thereby modulating the pKa of adjacent functional groups, reducing lipophilicity (LogD), and significantly improving the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates [2].

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a highly versatile, privileged building block. It features a fully substituted quaternary carbon (C4) bearing both a methyl ester and a masked thiol (acetylthio group). This orthogonal functionality allows for the divergent synthesis of complex spirocycles, constrained sulfur-containing amino acids, and novel thioether-linked pharmacophores.

Process Chemistry & Mechanistic Causality

The synthesis of this quaternary oxane derivative requires a robust, three-step linear sequence starting from commercially available methyl tetrahydro-2H-pyran-4-carboxylate. At a scale-up level, each transformation demands strict control over reaction kinetics and thermodynamics.

Step 1: Enolate Hydroxymethylation

The generation of the ester enolate is achieved using Lithium diisopropylamide (LDA) at cryogenic temperatures (–78 °C). The rigid conformation of the oxane ring dictates the trajectory of the incoming electrophile. Temperature control is critical here; allowing the internal temperature to rise above –60 °C prior to electrophile addition will trigger irreversible Claisen self-condensation. The enolate is trapped with formaldehyde (generated in situ from paraformaldehyde depolymerization), yielding the neopentyl-like primary alcohol.

Step 2: Mesylation (Alcohol Activation)

To facilitate the introduction of the sulfur moiety, the sterically hindered primary alcohol must be converted into a superior leaving group. Methanesulfonyl chloride (MsCl) is selected over p -toluenesulfonyl chloride (TsCl) for scale-up due to its higher reactivity, lower molecular weight, and the ease of washing away water-soluble methanesulfonate byproducts during aqueous workup.

Step 3: Thioacetylation ( SN​2 Displacement)

The nucleophilic substitution of the mesylate with potassium thioacetate (KSAc) represents the most kinetically challenging step. Because the electrophilic carbon is adjacent to a bulky quaternary center (a neopentyl-like system), the standard SN​2 transition state is sterically encumbered [3]. To overcome this high activation energy barrier, the reaction must be performed in a highly polar aprotic solvent (DMF) to leave the thioacetate anion unsolvated and highly nucleophilic, coupled with elevated thermal conditions (80 °C).

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Reagents: Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq), LDA (2.0 M in THF/heptane, 1.2 eq), Paraformaldehyde (3.0 eq), Anhydrous THF.

  • Charge a dry, nitrogen-purged reactor with anhydrous THF (10 vol) and cool to –78 °C.

  • Add LDA (1.2 eq) dropwise, maintaining the internal temperature below –70 °C.

  • Stir the mixture for 30 minutes at –78 °C to ensure complete enolate formation.

  • Add Methyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq) dropwise over 45 minutes. Stir for an additional 1 hour at –78 °C.

  • Introduce solid paraformaldehyde (3.0 eq) in a single portion.

  • Gradually remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Slowly add saturated aqueous NH4​Cl (5 vol) to quench the reaction.

  • Extract the aqueous layer with Ethyl Acetate ( 3×5 vol). Combine organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of Methyl 4-(((methylsulfonyl)oxy)methyl)oxane-4-carboxylate

Reagents: Intermediate from Step 1 (1.0 eq), Methanesulfonyl chloride (1.5 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).

  • Dissolve the crude Methyl 4-(hydroxymethyl)oxane-4-carboxylate in DCM (8 vol) and cool to 0 °C under nitrogen.

  • Add Triethylamine (2.0 eq) in one portion.

  • Add Methanesulfonyl chloride (1.5 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature 5 °C to manage the exotherm.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench with 1N HCl (3 vol) to remove excess amine. Separate the organic layer and wash sequentially with saturated NaHCO3​ (3 vol) and brine (3 vol).

  • Dry the organic layer over MgSO4​ , filter, and concentrate to yield the mesylate as a viscous oil. Proceed to the next step without further purification.

Step 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Reagents: Mesylate intermediate (1.0 eq), Potassium thioacetate (KSAc, 2.0 eq), Anhydrous DMF.

  • Dissolve the crude mesylate in anhydrous DMF (6 vol) at room temperature.

  • Add Potassium thioacetate (2.0 eq) in portions. The mixture will turn slightly yellow/orange.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12–16 hours. Self-Validation: Monitor the disappearance of the mesylate via TLC or GC-MS.

  • Cool the reaction to room temperature.

  • Workup: Dilute the mixture with water (15 vol) to solubilize DMF and inorganic salts. Extract with Methyl tert-butyl ether (MTBE) ( 4×5 vol).

  • Wash the combined MTBE layers extensively with water ( 3×5 vol) and brine (5 vol) to remove residual DMF.

  • Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) or vacuum distillation to afford the pure target compound.

Quantitative Data & In-Process Controls (IPC)

To ensure a self-validating system during scale-up, the following analytical controls must be strictly adhered to:

Process StepTarget IntermediateIPC MethodAcceptance CriteriaExpected Yield
Step 1 Methyl 4-(hydroxymethyl)oxane-4-carboxylateGC-MS / TLC 95% conversion of starting ester; no Claisen dimer detected.75 - 82%
Step 2 Methyl 4-(((methylsulfonyl)oxy)methyl)oxane-4-carboxylateHPLC (UV 210 nm) 98% conversion of alcohol; residual MsCl 1%.88 - 94%
Step 3 Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylateLC-MS / 1 H-NMRComplete consumption of mesylate; singlet at 2.3 ppm ( CH3​COS− ).65 - 72%

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl tetrahydro-2H-pyran- 4-carboxylate (Starting Material) Step1 Step 1: Hydroxymethylation Reagents: LDA, Paraformaldehyde Conditions: THF, -78 °C to 0 °C SM->Step1 Int1 Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Mesylation Reagents: MsCl, Et3N Conditions: DCM, 0 °C to RT Int1->Step2 Int2 Methyl 4-(((methylsulfonyl)oxy) methyl)oxane-4-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Thioacetylation Reagents: KSAc Conditions: DMF, 80 °C (SN2) Int2->Step3 Product Methyl 4-[(acetylsulfanyl) methyl]oxane-4-carboxylate (Final Product) Step3->Product

Synthetic workflow for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry CRC Press, Chapter 31: Tetrahydropyrans URL:[Link][1]

  • Synthesis and Growth Regulatory Activity of a Prototype Member of a New Family of Aminothiol Radioprotectors National Institutes of Health (NIH) / PMC URL:[Link][2]

Sources

Method

Application Note: Utilizing Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in Click Chemistry and Bioconjugation

Executive Summary & Chemical Rationale Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9)[1] is a highly versatile, bifunctional building block engineered for advanced bioconjugation, materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9)[1] is a highly versatile, bifunctional building block engineered for advanced bioconjugation, materials science, and drug development (such as PROTAC and ADC linker synthesis). Its molecular architecture solves several persistent challenges in synthetic chemistry:

  • Oxane (Tetrahydropyran) Core : Unlike highly flexible PEG chains or lipophilic alkyl chains, the oxane ring introduces conformational rigidity and favorable aqueous solubility. This structural feature is frequently utilized in medicinal chemistry to improve the pharmacokinetic (PK) properties and metabolic stability of drug candidates.

  • Thioacetate Masking : Free thiols are notoriously unstable, rapidly oxidizing to form unwanted disulfide dimers. This premature oxidation ruins reaction stoichiometry and requires harsh reducing agents to reverse[2]. By masking the thiol as a thioacetate, the compound achieves indefinite shelf stability[3].

  • Orthogonal Methyl Ester : The C4 methyl carboxylate provides a distinct chemical handle. It remains unreactive during thiol-click chemistry, allowing for sequential, orthogonal functionalization (e.g., post-click saponification followed by amide coupling to a targeting ligand).

Mechanistic Causality: The Deprotection-Conjugation Sequence

The success of this building block relies on the precise, in situ unmasking of the thioacetate. The acetyl group acts as a protecting group that can be cleaved via nucleophilic acyl substitution or base-catalyzed hydrolysis[4]. Once deprotected, the resulting primary thiol (-CH₂SH) is highly nucleophilic and readily participates in either radical-mediated Thiol-Ene reactions or nucleophile-initiated Thiol-Michael additions[5].

Crucial Causality Note : The choice of deprotection reagent is dictated by the presence of the methyl ester. Harsh aqueous bases (like NaOH) will simultaneously cleave the thioacetate and saponify the methyl ester[3]. To preserve the ester for downstream orthogonal chemistry, a mild, selective nucleophile such as Hydroxylamine (NH₂OH) or a strictly anhydrous transesterification catalyst (catalytic NaOMe in MeOH) must be employed[4].

Workflow Start Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Deprotect In Situ Deprotection (NH2OH or NaOMe) Start->Deprotect Unmasking Thiol Free Thiol Intermediate (-CH2SH) Deprotect->Thiol Yields Click Click Reaction (Thiol-Ene / Thiol-Michael) Thiol->Click Conjugation Ester Orthogonal Ester Modification (Saponification / Amidation) Click->Ester Post-Click Mod

Workflow demonstrating orthogonal deprotection, click conjugation, and ester functionalization.

Quantitative Data: Deprotection Matrix

To ensure the correct mechanistic pathway is chosen for your specific workflow, consult the following table summarizing the causality and outcomes of various deprotection strategies.

Deprotection ReagentMechanismReaction TimeEster PreservationBest Use Case
Hydroxylamine (NH₂OH) Nucleophilic Cleavage1 - 2 hoursYes Aqueous/organic bioconjugation[4]
NaOMe / MeOH (Anhydrous)Transesterification30 - 60 minsYes Small molecule organic synthesis
NaOH (Aqueous)Base Hydrolysis2 - 4 hoursNo (Saponifies)When the free carboxylic acid is desired immediately[3]

Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . In-process quality control (QC) steps are embedded to physically verify the success of intermediate states before proceeding.

Protocol A: One-Pot In Situ Deprotection and Thiol-Michael Conjugation

Objective: Conjugate the oxane building block to a maleimide-functionalized payload while preserving the methyl ester. Causality: Hydroxylamine selectively cleaves the thioacetate via nucleophilic attack on the acetyl carbonyl, leaving the more sterically hindered and electronically distinct oxane methyl ester intact[4]. The resulting thiolate anion rapidly attacks the electron-deficient maleimide double bond[5].

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq) in degassed DMF (0.1 M concentration). Degassing is critical to prevent ambient oxygen from dimerizing the soon-to-be-freed thiols.

  • Deprotection: Add Hydroxylamine hydrochloride (1.5 eq) and DIPEA (2.0 eq) to generate free hydroxylamine in situ. Stir at room temperature for 1 hour.

  • Self-Validation Step 1 (Thiol Generation): Withdraw a 1 µL aliquot and add it to 100 µL of Ellman’s reagent (DTNB) buffer. A rapid color change to bright yellow confirms the successful unmasking of the free thiol.

  • Conjugation: Add the Maleimide-functionalized payload (1.1 eq) directly to the reaction mixture. Stir for 2 hours at room temperature.

  • Self-Validation Step 2 (Thiol Consumption): Repeat the Ellman’s test on a new 1 µL aliquot. A colorless result indicates the complete consumption of the highly nucleophilic thiolate anion via the Thiol-Michael addition.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate for column chromatography.

Mechanism Thioacetate Thioacetate (-S-CO-CH3) Thiolate Thiolate Anion (-S⁻) Thioacetate->Thiolate Base/Nuc Product Stable Thioether Conjugate Thiolate->Product Nucleophilic Attack Acceptor Michael Acceptor (e.g., Maleimide) Acceptor->Product

Nucleophile-initiated Thiol-Michael addition mechanism generating a stable thioether linkage.

Protocol B: Photoinitiated Thiol-Ene Radical Addition

Objective: Couple the oxane building block to an unactivated terminal alkene. Causality: Because unactivated alkenes are not electrophilic enough for Michael addition, a radical mechanism is required. A photoinitiator (DMPA) generates radicals under UV light, abstracting a hydrogen from the deprotected thiol. The resulting thiyl radical attacks the alkene in an anti-Markovnikov fashion[2].

Step-by-Step Methodology:

  • Anhydrous Deprotection: Dissolve the oxane building block (1.0 eq) in anhydrous Methanol. Add catalytic NaOMe (0.1 eq). Stir for 1 hour.

  • Quenching: Add Amberlite IR120 (H+ form) resin to neutralize the base. Filter and concentrate in vacuo to isolate the free thiol.

  • Reaction Setup: Dissolve the free thiol (1.0 eq) and the terminal alkene (1.2 eq) in degassed THF. Add the photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.05 eq)[2].

  • Irradiation: Irradiate the mixture with 365 nm UV light for 15-30 minutes at room temperature.

  • Self-Validation Step (Mass Tracking): Monitor the reaction via LC-MS. The disappearance of the thiol mass [M+H]⁺ and the appearance of the combined thioether product mass confirms successful radical addition.

Protocol C: Post-Click Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for subsequent amide coupling. Causality: This step must be performed strictly after the click reaction. If performed before, the basic conditions required for saponification will prematurely cleave the thioacetate, leading to uncontrolled disulfide formation before the click partner is introduced[3].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the purified thioether conjugate (from Protocol A or B) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Base Addition: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Self-Validation Step (NMR Verification): Take a small crude sample for ¹H NMR. The complete disappearance of the sharp singlet at ~3.7 ppm (corresponding to the methyl ester protons) validates complete saponification.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the free carboxylic acid, ready for standard EDC/NHS or HATU amide coupling.

References

  • [1] Acetylsulfanyl | Sigma-Aldrich: methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. Source : sigmaaldrich.com. URL :

  • [2] Application Notes and Protocols: Thiol-Ene Click Chemistry with "S-(3-Hydroxypropyl) ethanethioate". Source : benchchem.com. URL :

  • [4] Clayton Scruggs: Hydroxylamine Catalyzed Deprotection of Thioacetates. Source : memphis.edu. URL :

  • [3] Towards encapsulation of thiol-ene mixtures: Synthesis of thioacetate cross-linker for in-situ deprotection. Source : researchgate.net. URL :

  • [5] Evaluating Nucleophile Byproduct Formation during Phosphine- and Amine-Promoted Thiol–Methyl Acrylate Reactions. Source : acs.org. URL :

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered oxane derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of sterically hindered oxane derivatives. The synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a classic two-step process that often suffers from low yields if the mechanistic causality of the reactions is not fully respected.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure high-fidelity reproducible results in your workflow.

Mechanistic Pathway & Workflow

The synthesis relies on the initial alpha-alkylation of an ester enolate, followed by a Mitsunobu thioesterification.

SynthesisWorkflow A Methyl oxane-4-carboxylate (Starting Material) B 1. LDA, THF, -78°C 2. Formaldehyde (gas) A->B C Methyl 4-(hydroxymethyl)oxane-4-carboxylate (Neopentyl-like Intermediate) B->C Alkylation D PPh3, DIAD, THF, 0°C to RT Thioacetic Acid (AcSH) C->D E Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (Target Compound) D->E Mitsunobu Thioesterification

Workflow for the synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering unreacted starting material or seeing retro-aldol products during the hydroxymethylation step?

Causality & Solution: The alpha-position of methyl oxane-4-carboxylate is relatively hindered. If you are using aqueous formalin as your formaldehyde source, the water will instantly protonate your Lithium Diisopropylamide (LDA) and destroy the enolate. Furthermore, if the reaction warms up before quenching, the intermediate alkoxide can undergo a retro-aldol collapse, reverting to the starting ester. Fix: You must use anhydrous, monomeric formaldehyde. Achieve this by thermally cracking (depolymerizing) paraformaldehyde at 150°C in a separate flask and bubbling the resulting gas directly into your -78°C enolate solution. Always quench the reaction with saturated NH₄Cl while still at -78°C to trap the product before warming.

Q2: The Mitsunobu thioesterification is stalling at low conversion. How do I drive it to completion?

Causality & Solution: The C4 position of the oxane ring is a quaternary carbon, making the adjacent hydroxymethyl group a highly sterically hindered "neopentyl-like" system. Standard SN2 displacements (e.g., mesylation followed by potassium thioacetate) typically fail here due to the blocked backside attack trajectory. The Mitsunobu reaction is uniquely suited for neopentyl alcohols because it forms a highly activated alkoxyphosphonium intermediate[1]. However, the displacement by thioacetic acid can still be sluggish[2]. Fix: Ensure the betaine intermediate (PPh₃ + DIAD) is pre-formed at 0°C before adding the alcohol. Furthermore, use freshly distilled thioacetic acid, as degraded AcSH contains acetic acid and H₂S, which will poison the stoichiometry. This methodology is adapted from validated patent literature for analogous metalloprotease inhibitor intermediates[3].

MitsunobuMechanism P PPh3 + DIAD Betaine Betaine Intermediate P->Betaine 0°C Alkoxy Alkoxyphosphonium Ion (Activated Neopentyl Alcohol) Betaine->Alkoxy + Alcohol + AcSH SN2 Sterically Hindered SN2 by Thioacetate (AcS⁻) Alkoxy->SN2 Rate-Limiting Prod Thioacetate Product + PPh3O SN2->Prod

Mechanistic pathway of the Mitsunobu thioesterification at a hindered neopentyl center.

Q3: How can I efficiently remove triphenylphosphine oxide (TPPO) from the final product?

Causality & Solution: TPPO is a notorious byproduct of the Mitsunobu reaction that co-elutes with many esters during chromatography. Because your target thioacetate is relatively non-polar, you can exploit differential solubility. Fix: Concentrate your crude reaction mixture, then resuspend the residue in a cold 1:1 mixture of diethyl ether and hexanes. The TPPO will precipitate as a white solid, which can be filtered off through a Celite pad. The filtrate will contain your product, requiring only a short silica plug for final purification.

Standardized Experimental Protocols

Protocol A: Hydroxymethylation of Methyl oxane-4-carboxylate
  • Purge a flame-dried round-bottom flask with argon. Add anhydrous THF (10 volumes) and diisopropylamine (1.2 eq). Cool to -78°C.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Add methyl oxane-4-carboxylate (1.0 eq) dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • In a separate flask connected via a wide-bore cannula, heat paraformaldehyde (3.0 eq) to 150°C. Bubble the resulting anhydrous formaldehyde gas into the enolate solution at -78°C.

  • Stir for 2 hours at -78°C.

  • Critical Step: Quench with saturated aqueous NH₄Cl while maintaining the -78°C temperature, then allow the mixture to warm to room temperature.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield Methyl 4-(hydroxymethyl)oxane-4-carboxylate.

Protocol B: Mitsunobu Thioesterification
  • In a flame-dried flask, dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10 volumes) and cool to 0°C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir for 30 minutes at 0°C to pre-form the betaine intermediate.

  • Add a solution of Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 eq) in THF dropwise.

  • Add freshly distilled thioacetic acid (1.5 eq) dropwise[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate TPPO. Filter and concentrate the filtrate.

  • Purify by silica gel flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Quantitative Data & Analytical Markers

Use the following table to self-validate your reaction progress via ¹H NMR (CDCl₃) and expected yields.

Synthesis StepReagentsTemp (°C)Time (h)Expected YieldKey ¹H NMR Marker (CDCl₃)
1. Hydroxymethylation LDA, HCHO (gas)-78 to RT2 - 465 - 75%~3.65 ppm (s, 2H, -CH₂ OH)
2. Mitsunobu PPh₃, DIAD, AcSH0 to RT12 - 1850 - 60%~3.10 ppm (s, 2H, -CH₂ S-)~2.35 ppm (s, 3H, -SCOCH₃ )

References[3] Title: AU783908B2 - New metalloprotease inhibitors, a process for their preparation and pharmaceutical compositions containing them | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRyiY5rdGcMXT9ljdkhFCFpysE9iOXhmlH-fezymlfWYW5lx9h5Tg2cEG-eZm__p2Nv_X1KRh5Zl0msRvSZvFjqP_tI_CQNa0aBQg91oA-LyxZ9s-56Rg2uRZZxY_v33HcrHgucGBx1w_0[1] Title: Mitsunobu Reaction Insights | Source: Scribd | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKE-BzixQnktJ3ebwWCRgA4DCcyuMsQls9IY1jw7VTMtw-MdpUC8uhU8pQlUceSLI1sCGVzySQjYpZBagr7ZTXKPuu93Fdp_Qu06buZw9DGAjNHw2Z2rYE1xJc8jJacEZKaSpMh8vIqkKr2KBIwTN3nDHC-dYMFzOlFWuqyW2VP2wDp5sY6E3wf2YQSWMVtxj_XTKZJRDzGjzgNhV-[2] Title: Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols | Source: Journal of the American Chemical Society | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGib1sWKUlMiyHizJd5p9sTbLvUmluEBJCs_E5FTR60_9hvi8u3Ves3-k-YGDD23yEkqGBLy5YOmAfjfdd-aojbmAD_0EGzbutpmox5C2W1qxcOKffNjYqM3NGltHx68oPCst2djA==

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate .

Executive Summary & Mechanistic Challenges

Synthesizing this molecule from its corresponding primary alcohol (Methyl 4-(hydroxymethyl)oxane-4-carboxylate) presents a classic organic chemistry hurdle: executing a nucleophilic substitution ( SN​2 ) at a neopentyl-like center. The C4 position of the oxane (tetrahydropyran) ring is a fully substituted quaternary carbon. This extreme steric bulk physically shields the σ∗ antibonding orbital of the adjacent carbon-leaving group bond, drastically reducing the rate of nucleophilic attack.

Direct thioacetylation via Mitsunobu conditions is generally avoided here. The bulky phosphonium betaine intermediates are highly sensitive to steric crowding at the electrophilic carbon, which frequently leads to stalled reactions or unreactive phosphonium salts at quaternary centers 1. Instead, the most robust field-proven method is a two-step activation and substitution sequence. The alcohol is first converted to a highly reactive mesylate, followed by displacement with potassium thioacetate (KSAc) in a polar aprotic solvent 2.

Reaction Pathway

G A Methyl 4-(hydroxymethyl) oxane-4-carboxylate (Starting Material) B Mesylate Intermediate (Activated Electrophile) A->B MsCl, Et3N DCM, 0 °C to RT C Methyl 4-[(acetylsulfanyl) methyl]oxane-4-carboxylate (Target Product) B->C KSAc, NaI (cat.) DMF, 80 °C (Optimized SN2) D C4-Carboxylic Acid (Hydrolysis Byproduct) B->D KSAc (wet), 80 °C (Side Reaction)

Reaction pathway for thioacetylation at the sterically hindered C4-oxane center.

Optimization Matrix: Thioacetylation Step

The substitution of the mesylate intermediate is the rate-limiting step. The table below summarizes quantitative optimization data, demonstrating the necessity of Finkelstein catalysis (NaI) and strict anhydrous conditions to achieve high yields and prevent ester hydrolysis 3.

Reaction ConditionSolventTemperatureAdditiveTimeYield (%)Observation
A (Baseline) THF65 °C (Reflux)None48 h< 5%Starting material recovered; no SN​2 observed.
B DMF80 °CNone48 h35%Significant C4-methyl ester hydrolysis observed.
C DMSO90 °CNone24 h42%Degradation products; difficult aqueous workup.
D (Optimized) DMF80 °CNaI (0.2 equiv)18 h82% Clean conversion; minimal hydrolysis.
Validated Experimental Protocols
Protocol 1: Synthesis of the Mesylate Intermediate (Activation)

Causality Focus: The slow addition of Methanesulfonyl chloride (MsCl) at 0 °C is critical. Rapid addition causes localized exothermic spikes, which can lead to the displacement of the mesylate by chloride ions (forming an unreactive alkyl chloride byproduct) rather than preserving the desired mesylate.

  • Setup: Dissolve Methyl 4-(hydroxymethyl)oxane-4-carboxylate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv, 15 mmol) and cool the flask to 0 °C using an ice-water bath.

  • Activation: Add MsCl (1.2 equiv, 12 mmol) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1; stain with KMnO4​ ).

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude mesylate is typically >95% pure and should be used directly in Protocol 2 to prevent degradation.

Protocol 2: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (Substitution)

Causality Focus: Potassium thioacetate is highly hygroscopic. If wet KSAc is heated to 80 °C, the moisture and acetate ions will rapidly hydrolyze the C4-methyl ester. Drying the reagent and utilizing NaI ensures the nucleophilic attack outpaces hydrolytic degradation.

  • Reagent Prep (Critical): Dry Potassium thioacetate (KSAc, 2.0 equiv, 20 mmol) in a vacuum oven at 40 °C for 12 hours prior to use.

  • Setup: Dissolve the crude mesylate from Protocol 1 in anhydrous DMF (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Add the dried KSAc and Sodium Iodide (NaI, 0.2 equiv, 2 mmol). The NaI acts as a Finkelstein catalyst, transiently forming a neopentyl iodide that is far more susceptible to attack by the bulky thioacetate anion.

  • Heating: Heat the mixture to 80 °C with vigorous stirring for 18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (150 mL) and wash with distilled water (4 x 50 mL) to completely remove the DMF and inorganic salts. Wash with brine (50 mL), dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the target thioacetate as a pale yellow oil.

Troubleshooting & FAQs

Q: My substitution yield is extremely low (<20%), and I mostly recover the mesylate starting material. What is going wrong? A: You are battling severe steric hindrance. The C4 position of the oxane ring is a neopentyl-like quaternary center, which physically blocks the thioacetate nucleophile from reaching the σ∗ orbital. Solution: Ensure you are using a polar aprotic solvent (DMF) to strip the solvent shell from the thioacetate anion, maximizing its nucleophilicity 2. More importantly, do not skip the addition of catalytic Sodium Iodide (NaI). The smaller, highly nucleophilic iodide ion can penetrate the steric bulk to displace the mesylate, forming an intermediate neopentyl iodide. This iodide is a far superior leaving group for the final attack by the thioacetate.

Q: I am seeing a major byproduct with a lower Rf​ on TLC, which NMR confirms is the carboxylic acid. How do I prevent this? A: You are observing ester hydrolysis. Potassium thioacetate is hygroscopic. If water is introduced into the reaction mixture at 80 °C, the thioacetate (or trace hydroxide/carbonate impurities) will act as a base, catalyzing the saponification of your methyl ester into the corresponding carboxylic acid. Solution: Ensure strict anhydrous conditions. Dry your KSAc under high vacuum at 40 °C overnight before use, and use strictly anhydrous DMF stored over molecular sieves.

Q: Can I bypass the mesylate and use a Mitsunobu reaction (Thioacetic acid, PPh3​ , DIAD) directly on the alcohol? A: While the Mitsunobu reaction is a powerful tool for thioether synthesis, it is notoriously unreliable for neopentyl alcohols. The bulky betaine intermediate formed by PPh3​ and DIAD creates extreme steric crowding at the quaternary C4 center, often leading to stalled reactions or the formation of unreactive phosphonium salts rather than the desired thioacetate 1. The two-step Mesylation/ SN​2 route is significantly more robust for this specific scaffold.

Q: The reaction mixture turns dark brown/black upon heating. Is this normal? A: A slight color change to orange or light brown is normal when using KSAc and NaI due to the trace oxidation of iodide to iodine, or the formation of polysulfides. However, a deep black color usually indicates degradation of the DMF solvent or the thioacetate reagent due to localized overheating. Ensure your oil bath is strictly regulated to 80 °C and maintain vigorous stirring.

References
  • Title: Accessing and Utilizing Thiols in Organic Chemistry Source: ChemRxiv URL: [Link]

  • Title: Synthesis of Sulfonic Acid Derivatives by Oxidative Deprotection of Thiols Using tert-Butyl Hypochlorite Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Asymmetric synthesis of tertiary thiols and thioethers Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Welcome to the technical support guide for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this molecule. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, FAQs, and detailed protocols to ensure you can achieve high purity and yield in your experiments.

Introduction: Understanding the Challenge

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a bifunctional molecule featuring a tetrahydropyran (oxane) core. Its purification is notoriously challenging due to the presence of two sensitive functional groups: a thioacetate and a methyl ester. These groups are susceptible to degradation under conditions commonly used in standard purification protocols. The primary challenges stem from the molecule's sensitivity to:

  • Hydrolysis: Both the thioacetate and the methyl ester can be cleaved by acid or base catalysis. Thioesters are particularly reactive towards nucleophilic attack and hydrolysis.[1][2]

  • Oxidation: The sulfur atom, especially if the thioacetate is partially hydrolyzed to the free thiol, is prone to oxidation, which can lead to the formation of disulfide impurities.[3]

  • Thermal Decomposition: Thioacetate-containing compounds can be thermally labile, limiting the use of high-temperature purification techniques like distillation.[4][5]

This guide will address these core issues through a series of practical questions and validated solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently encounter when first handling this compound.

Q1: What are the primary stability concerns I should be aware of during the purification of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate?

A1: The molecule's stability is compromised by three main factors. Firstly, the thioacetate group is more susceptible to hydrolysis than a typical oxygen ester, and this process can be catalyzed by both acidic and basic conditions. Standard silica gel, being inherently acidic, can promote this degradation during chromatography. Secondly, the methyl ester is also prone to hydrolysis, particularly under basic conditions.[6] Lastly, if any free thiol is generated through hydrolysis, it can readily oxidize to form a disulfide dimer, especially upon exposure to air.

Q2: What are the most common impurities I am likely to find in my crude product?

A2: Besides unreacted starting materials, the most common impurities arise from the degradation of the target molecule. You should anticipate the presence of:

  • Hydrolysis Products: Methyl 4-(hydroxymethyl)oxane-4-carboxylate and Methyl 4-[(mercaptomethyl)]oxane-4-carboxylate.

  • Disulfide Dimer: The product of oxidative coupling of the free thiol impurity.

  • Thioacetic Acid and Acetic Acid: Small, polar byproducts from the hydrolysis of the thioacetate and methyl ester groups, respectively.[1]

Q3: What is the single most effective purification method for this compound?

A3: The recommended method is rapid flash column chromatography using a carefully selected, neutral solvent system and potentially a neutralized stationary phase.[7] The "flash" nature of the purification minimizes the contact time between the compound and the silica gel, reducing the risk of on-column degradation. Standard gravity chromatography is often too slow and can lead to significantly lower yields.

Q4: How should I properly store the purified Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate to prevent degradation?

A4: Long-term stability is best achieved by storing the compound as a solid or a concentrated solution in a non-protic, anhydrous solvent (e.g., dichloromethane or ethyl acetate). Storage should be at low temperatures (≤ -20°C) under an inert atmosphere (argon or nitrogen) to protect against moisture and oxygen.[8]

Section 2: Troubleshooting Guide for Column Chromatography

This section provides specific, problem-oriented solutions for issues encountered during chromatographic purification.

Problem 1: Significant product degradation is observed on the silica gel column.

  • Question: My post-column fractions show new, more polar spots on the TLC plate compared to my crude material, and my final yield is devastatingly low. What is causing this on-column decomposition?

  • Answer: This is a classic sign of acid-catalyzed hydrolysis of the thioacetate group on the surface of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic (pKa ≈ 4.5) and can readily protonate the carbonyl oxygen of the thioester, making it more susceptible to nucleophilic attack by trace water in the eluent.

    Solutions:

    • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent system (typically 0.1-0.5% v/v). The triethylamine will neutralize the acidic sites on the silica gel.

    • Use Neutralized Silica Gel: For extremely sensitive compounds, pre-treat the silica gel by slurrying it in an eluent containing 1-2% triethylamine, then packing the column as usual. See Protocol 2 for a detailed method.

    • Increase Flow Rate: A faster flow rate, characteristic of flash chromatography, reduces the residence time of the molecule on the stationary phase, thereby minimizing the opportunity for degradation.

Problem 2: I am unable to separate my product from a closely-eluting impurity.

  • Question: A persistent impurity has a very similar Rf value to my product in multiple solvent systems, leading to contaminated fractions. How can I improve the separation?

  • Answer: Poor separation often requires a systematic re-evaluation of the mobile phase. The goal is to exploit subtle differences in the polarity and functionality between your product and the impurity.

    Troubleshooting Steps:

    • Systematic Eluent Screening: Test a range of solvent systems with different selectivities. For instance, if you are using a hexane/ethyl acetate system (where ethyl acetate acts as a hydrogen bond acceptor), switch to a system like dichloromethane/methanol. Methanol is a hydrogen bond donor and will interact differently with your compounds.

    • Orthogonal Chromatography: If normal-phase chromatography on silica fails, consider an orthogonal method. While more complex, Hydrophilic Interaction Chromatography (HILIC) can sometimes provide a unique selectivity profile for moderately polar compounds that are difficult to separate on standard silica.[9]

    Table 1: Recommended Solvent Systems for Screening

    Solvent System Primary Interaction Type Notes
    Hexane / Ethyl Acetate Dipole-dipole Good starting point for moderately polar compounds.
    Dichloromethane / Methanol Hydrogen bonding Effective for separating compounds with H-bond donors/acceptors.
    Toluene / Acetone π-π interactions, Dipole Can offer different selectivity for aromatic or unsaturated impurities.

    | Hexane / MTBE | Dipole-dipole | MTBE is less polar than ethyl acetate and can fine-tune separation. |

Problem 3: My final product is contaminated with a disulfide dimer.

  • Question: After purification and solvent removal, my NMR and LC-MS data show a significant amount of a higher molecular weight impurity, which I suspect is the disulfide. How did this form and how can I prevent it?

  • Answer: Disulfide formation occurs when the free thiol, generated from partial hydrolysis of the thioacetate, is oxidized by atmospheric oxygen.[3] This process can happen during chromatography, solvent evaporation, or storage.

    Preventative Measures:

    • Degas Your Solvents: Before preparing your eluent, sparge the solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Maintain an Inert Atmosphere: Run the column under a positive pressure of nitrogen or argon. This not only helps with the flow rate but also prevents air from coming into contact with your compound.[10]

    • Work Quickly: Minimize the time the fractions are exposed to air before the solvent is removed.

    If disulfide has already formed, it can sometimes be reversed by treatment with a mild reducing agent like dithiothreitol (DTT), but this adds another step to the purification process.[3]

Section 3: Protocols and Methodologies

Protocol 1: Standard Flash Chromatography Purification

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot on a silica gel TLC plate and develop using various solvent systems (see Table 1) to find an eluent that gives your product an Rf value of ~0.3.

  • Column Packing (Dry Pack Method):

    • Add dry silica gel to a glass chromatography column.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution to create a slurry.

    • Evaporate the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior resolution.

    • Carefully add the dry-loaded sample onto the sand layer in the column.

    • Add another thin layer of sand on top.

  • Elution:

    • Carefully fill the column with the chosen eluent.

    • Using a pump or inert gas pressure, push the eluent through the column at a steady, rapid pace.

    • Collect fractions in test tubes based on volume (e.g., 10-20 mL per fraction).

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the plate and visualize the spots (e.g., using a UV lamp or potassium permanganate stain).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 40°C to prevent thermal decomposition.[5]

Protocol 2: Preparation and Use of Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker.

  • Neutralization: Prepare your chosen starting eluent (e.g., 98:2 hexane/ethyl acetate) and add 2% (v/v) triethylamine.

  • Washing: Add the neutralized eluent to the silica gel to form a slurry. Stir gently for 15 minutes.

  • Column Packing (Wet Pack Method):

    • Pour the slurry into the column.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity.

    • Once packed, ensure there is a layer of solvent above the silica bed at all times.

  • Proceed: Load the sample and run the chromatography as described in Protocol 1 .

Section 4: Visual Guides

Molecule_Structure cluster_Molecule Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Oxane Oxane Core (Stable) Thioacetate Thioacetate Group (Hydrolytically & Thermally Labile) Oxane->Thioacetate C-C Ester Methyl Ester Group (Hydrolytically Labile) Oxane->Ester C-C Purification_Workflow start Crude Product tlc TLC Analysis Select Eluent (Rf ≈ 0.3) start->tlc decision_silica Is Product Acid-Sensitive? tlc->decision_silica neutralize Prepare Neutralized Silica/Eluent decision_silica->neutralize Yes pack_column Pack Column & Dry Load Sample decision_silica->pack_column No neutralize->pack_column chromatography Flash Chromatography (Use Degassed Solvents) pack_column->chromatography analyze_fractions Analyze Fractions (TLC/LC-MS) chromatography->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate evaporate combine->evaporate qc Final QC (NMR, LC-MS) evaporate->qc finish Pure Product | Store at -20°C under N2 qc->finish

Caption: Recommended workflow for successful purification.

Troubleshooting_Tree start Low Yield or Purity Issue? degradation Degradation on Column? (New Polar Spots) start->degradation Check TLC separation Poor Separation? (Overlapping Spots) degradation->separation No sol_degradation Use Neutralized Silica & Flash Chromatography degradation->sol_degradation Yes oxidation Disulfide Impurity Present? separation->oxidation No sol_separation Screen Different Solvent Systems separation->sol_separation Yes sol_oxidation Use Degassed Solvents & Inert Atmosphere oxidation->sol_oxidation Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Caron, S., & Hawkins, J. M. (2007). Synthesis of Process-Scale Active Pharmaceutical Ingredients. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001). A new procedure for the protection of aldehydes and ketones as thioacetals promoted by a catalytic amount of iodine. The Journal of Organic Chemistry, 66(22), 7527–7529.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hofmann, T., & Schieberle, P. (1996). Flavor Contribution of S-Containing Compounds in Food. In Sulfur Compounds in Foods (ACS Symposium Series, Vol. 660, pp. 142-157). American Chemical Society.
  • Imbeault, M., & Chartrand, A. (2003). Thioester Hydrolysis. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 231-255). Elsevier.
  • Key Organics. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/keyorganics/bionetkey424826671]
  • Ledeți, I., et al. (2014). Investigations on the Thermal-Induced Degradation of Transitional Coordination Complexes Containing (3H-2-thioxo-1,3,4-thiadiazol-5-yl)thioacetate Moiety. Revista de Chimie, 65(10), 1184-1188.
  • Lai, J., Tian, L., Huo, X., Zhang, Y., Xie, X., & Tang, S. (2015). A simple protocol for the deprotection of 1,3-dithianes and 1,3-dithiolanes. The Journal of Organic Chemistry, 80(11), 5894–5899.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dithianes.shtm]
  • O'Brien, M. K., et al. (2016). Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells. Scientific Reports, 6, 36680.
  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [URL: https://www.organic-chemistry.org/synthesis/C-S/thioesters.shtm]
  • PubChem. Methyl 4-hydroxyoxane-4-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13860557]
  • Singh, R., & Whitesides, G. M. (1994). Reagents for the Reduction of Disulfides. In Bioorganic Chemistry (pp. 453-465). Humana Press.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Sigma-Aldrich. 4-[(methylsulfanyl)methyl]oxane-4-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/keyorganics/enah11de4eee]
  • Vishwanatha, T. M., Samarasimhareddy, M., & Sureshbabu, V. V. (2012).
  • Weng, S.-S., et al. (2010). A Lewis acid-surfactant-combined copper bis(dodecyl sulfate) [Cu(DS)
  • European Pharmacopoeia (Ph. Eur.) 8.0. (2014). 2.4.25.
  • Chemistry Learner. (2025). Thioester: Bonding, Synthesis, and Reactions. [URL: https://www.chemistrylearner.com/chemistry/thioester.html]
  • Zhang, Y., et al. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 26(10), 2899.
  • Al-Sayah, M., & G. Guiochon. (2014). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield.
  • NextSDS. 4-(methylsulfanyl)oxane-4-carboxylic acid — Chemical Substance Information. [URL: https://www.nextsds.
  • GE Healthcare. (2007). Purification of single-stranded oligonucleotides using anion exchange chromatography.
  • Reddit. (2013). How would you purify air-sensitive materials (thiols)
  • Boyle, T. J., et al. (2014). Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. Inorganic Chemistry, 53(23), 12449–12458.
  • Saičić, R. N., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-800.
  • Palomo, J. M., et al. (2015). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. RSC Advances, 5(25), 19385-19391.
  • Sánchez-Trasviña, C., et al. (2021). Chromatographic strategies followed to purify the three different versions of modified coagulation factor IX.
  • Zhang, Y., et al. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 26(10), 2899.
  • PubChem. Methyl 4-hydroxyoxane-4-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13860557]
  • Lee, K. G., et al. (2013). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 56(3), 329-334.
  • Ng, S. W. (2015). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 230(3), 227-228.
  • Yao, C., et al. (2004). A Facile and Practical Method for the Preparation of Thioacetates from Alkyl Halides and Sodium Thioacetate Catalyzed by PEG400.
  • Dahan, A., & Srebnik, M. (2007). Thioacetate deprotection. U.S.
  • CN102603646B. Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Zhang, Y., et al. (2021). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules, 26(10), 2899.
  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/07/05/thiols-and-thioethers/]
  • Wahid, L., et al. (2025). In-situ Diffraction Crystallization Study of a porous Ti(IV)
  • Chen, Y., et al. (2024). A Ni4O4-cubane-squarate coordination framework for molecular recognition.
  • Duarte, D., et al. (2019). Optimizing selectivity of anion hydrophobic multimodal chromatography for purification of a single‐chain variable fragment. Biotechnology Journal, 14(5), 1800582.
  • Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation. [URL: https://www.organic-chemistry.org/synthesis/C-S/thioesters2.shtm]

Sources

Optimization

"improving yield of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists working on the synthesis and yield optimization of Methyl 4-[(acetylsulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists working on the synthesis and yield optimization of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) [1].

Due to the unique steric environment of this molecule, standard substitution protocols often result in poor yields, elimination byproducts, or ester hydrolysis. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind these failures and providing field-proven, self-validating solutions.

I. Synthetic Workflow & Critical Bottlenecks

The synthesis of this target molecule typically proceeds via a three-step sequence starting from methyl tetrahydropyran-4-carboxylate. The critical bottleneck occurs in the final step: an SN​2 displacement at a primary carbon adjacent to a quaternary center (a "neopentyl-like" system).

SynthesisRoute SM Methyl oxane-4-carboxylate (Starting Material) Int1 Methyl 4-(hydroxymethyl)oxane-4-carboxylate (Intermediate 1) SM->Int1 1. LDA, THF, -78°C 2. (CH2O)n, -78°C to RT Int2 Methyl 4-(mesyloxymethyl)oxane-4-carboxylate (Intermediate 2) Int1->Int2 MsCl, Et3N DCM, 0°C Prod Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (Target Product) Int2->Prod KSAc, DMF 60°C, 18-Crown-6 Err1 Issue: Low Conversion Cause: Wet Formaldehyde Err1->Int1 Err2 Issue: Elimination Byproduct Cause: Excess Base/Temp Err2->Int2 Err3 Issue: Ester Hydrolysis / Stalling Cause: Neopentyl Sterics Err3->Prod

Fig 1. Three-step synthesis workflow highlighting critical failure points and optimized conditions.

II. Troubleshooting & FAQs

Q1: My initial hydroxymethylation yield is below 40%, and I observe significant starting material recovery. How do I force completion?

Mechanistic Cause: Tetrahydropyran-4-carboxylate requires precise kinetic enolization. If the Lithium Diisopropylamide (LDA) is not freshly prepared, or if the internal temperature rises above -70°C during addition, the enolate will undergo self-condensation. Furthermore, commercial paraformaldehyde is often highly polymerized and wet, leading to poor electrophilic reactivity and protonation of your enolate. Expert Solution:

  • Fresh LDA: Always generate LDA in situ from distilled diisopropylamine and titrated n-BuLi.

  • Monomeric Formaldehyde: Do not add solid paraformaldehyde directly. Crack the paraformaldehyde in a separate flask at 150°C and bubble the resulting anhydrous monomeric formaldehyde gas directly into the -78°C enolate solution using a stream of dry N2​ . This self-validates the reaction: the immediate disappearance of the enolate's yellow tint indicates successful trapping.

Q2: During the mesylation step (Step 2), I am seeing a UV-active byproduct on TLC. What is it, and how do I prevent it?

Mechanistic Cause: The byproduct is likely methyl 4-methylenetetrahydropyran-4-carboxylate, formed via E2 elimination. While mesylation is typically straightforward, the steric bulk of the quaternary C4 carbon slows down the reaction, tempting chemists to let the reaction warm to room temperature. At higher temperatures, triethylamine ( Et3​N ) acts as a base rather than an acid scavenger, driving elimination. Expert Solution: Maintain the reaction strictly at 0°C. Use exactly 1.2 equivalents of MsCl and 1.5 equivalents of Et3​N . If the reaction stalls, do not increase the temperature; instead, add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to accelerate the electrophilic transfer at 0°C.

Q3: The final thioacetate substitution (Step 3) is stalling. If I heat it above 90°C, the molecule degrades. How do I improve the yield?

Mechanistic Cause: This is the most critical failure point. The carbon bearing the mesylate is attached to a quaternary center (C4 of the oxane ring). This creates a neopentyl-like steric hindrance , which severely restricts the backside attack required for an SN​2 mechanism. Heating the reaction above 90°C in DMF causes the potassium thioacetate (KSAc) to act as a base, leading to ester hydrolysis and nucleobase degradation [2]. Expert Solution: You must increase the nucleophilicity of the thioacetate anion without increasing the temperature.

  • Solvent: Use strictly anhydrous DMF (degassed to prevent disulfide formation).

  • Phase Transfer Catalyst: Add 0.2 equivalents of 18-Crown-6 . This chelates the potassium cation, creating a "naked," highly reactive thioacetate anion. This allows the SN​2 displacement to proceed smoothly at 50–60°C, effectively suppressing elimination and hydrolysis byproducts [3].

III. Quantitative Data: Neopentyl SN​2 Optimization

The following table summarizes the optimization data for the critical Step 3 (Thioacetylation), demonstrating the causality between reaction parameters and yield.

ParameterStandard ConditionOptimized ConditionMechanistic RationaleExpected Yield
Solvent Reagent Grade DMFAnhydrous, Degassed DMFPrevents ester hydrolysis and oxidation of KSAc to disulfides.+15%
Temperature 90°C - 100°C55°C - 60°CHigh heat drives E2 elimination and ester cleavage; lower heat favors SN​2 [3].+25%
Additive None18-Crown-6 (0.2 eq)Chelates K+ , generating a "naked" thioacetate anion to overcome neopentyl sterics.+30%
Reagent Prep KSAc (As received)KSAc (Dried under vacuum)Removes ambient moisture that acts as a competing nucleophile ( OH− ).+10%
Overall Yield ~25 - 35% ~80 - 85% Synergistic control of nucleophilicity and trajectory. 85%

IV. Detailed Experimental Protocol

This protocol represents a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate
  • Enolate Generation: To a flame-dried flask under N2​ , add anhydrous THF (10 volumes) and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins.

  • Substrate Addition: Add methyl tetrahydropyran-4-carboxylate (1.0 eq) dropwise over 15 mins. Stir at -78°C for 1 hour to ensure complete kinetic enolization.

  • Electrophile Trapping: In a separate flask, heat dry paraformaldehyde (3.0 eq) to 150°C. Plumb the generated formaldehyde gas directly into the reaction mixture via a wide-bore cannula.

  • Quench & IPC: Quench with saturated aqueous NH4​Cl at -78°C, then warm to room temperature.

    • Self-Validation Check: GC-MS should show >95% consumption of starting material (m/z 144) and appearance of the product (m/z 174).

Step 2: Synthesis of Methyl 4-(mesyloxymethyl)oxane-4-carboxylate
  • Reaction Setup: Dissolve the crude alcohol from Step 1 in anhydrous DCM (10 volumes). Add Et3​N (1.5 eq) and cool strictly to 0°C using an ice-water bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below 5°C. Stir for 2 hours at 0°C.

  • Workup & IPC: Wash the organic layer with cold 1N HCl, followed by cold brine. Dry over MgSO4​ and concentrate under reduced pressure at <30°C to prevent thermal degradation.

    • Self-Validation Check: TLC (Hexanes:EtOAc 1:1) stained with KMnO4​ . The mesylate will appear as a new spot (Rf ~0.45). Do not purify via column chromatography; use immediately in Step 3.

Step 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
  • Preparation: In a flame-dried flask, dissolve the crude mesylate (1.0 eq) in anhydrous, degassed DMF (8 volumes).

  • Nucleophilic Substitution: Add 18-Crown-6 (0.2 eq) and anhydrous Potassium Thioacetate (KSAc, 2.0 eq).

  • Controlled Heating: Heat the reaction mixture to 60°C. Stir for 16 hours under a strict N2​ atmosphere.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 volumes) and wash with LiCl aqueous solution (5% w/w, 3 x 10 volumes) to completely remove DMF. Dry the organic layer over Na2​SO4​ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

    • Self-Validation Check: LC-MS will confirm the target mass (Molecular Weight: 232.3 g/mol )[1]. 1H -NMR will show a distinct singlet at ~2.35 ppm corresponding to the acetyl-thio ( S−CO−CH3​ ) protons. Store the final solid sealed in a dry environment at 2-8°C [1].

V. References

  • Chemical Science. A flexible and scalable synthesis of 4′-thionucleosides. Royal Society of Chemistry (2024). Available at:[Link]

  • The Journal of Organic Chemistry. A Facile and Practical Synthesis of Peracylated 4-Thio-d-ribofuranoses from d-Glucose. ACS Publications (2008). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) . This sterically hindered oxane (tetrahydropyran) derivative is a highly valued interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) . This sterically hindered oxane (tetrahydropyran) derivative is a highly valued intermediate in drug discovery.

Because the C4 position of the oxane ring is a quaternary carbon, the adjacent methyl group acts as a neopentyl-like system . This structural feature introduces severe steric hindrance, making standard nucleophilic substitutions notoriously difficult 1. This guide is designed to help researchers understand the mechanistic causality behind synthetic failures and implement self-validating protocols to achieve high yields.

Synthetic Workflow & Mechanistic Pathway

The standard three-step synthesis involves enolate hydroxymethylation, hydroxyl activation via mesylation, and a challenging SN2 displacement using potassium thioacetate. The diagram below maps the desired pathway alongside the critical side reactions that compromise yield.

SynthesisPathway SM Methyl oxane-4-carboxylate (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) SM->Enolate LDA, THF, -78°C Hydroxymethyl Methyl 4-(hydroxymethyl) oxane-4-carboxylate Enolate->Hydroxymethyl (CH2O)n Claisen Claisen Condensation (Side Product) Enolate->Claisen Incomplete Enolization Mesylate Methyl 4-(mesyloxymethyl) oxane-4-carboxylate Hydroxymethyl->Mesylate MsCl, Et3N DCM, 0°C RetroAldol Retro-Aldol Cleavage (Reversion) Hydroxymethyl->RetroAldol Basic Workup (Warm) Product Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Target API Intermediate) Mesylate->Product KSAc, DMF, 90°C (Neopentyl SN2) Chloride Alkyl Chloride (Slow Reactant) Mesylate->Chloride Cl- attack (Prolonged RT) Disulfide Disulfide Dimer (Side Product) Product->Disulfide O2, Hydrolysis Hydrolysis Demethylated Acid (Side Product) Product->Hydrolysis H2O / Heat

Figure 1: Synthetic workflow and side-reaction pathways for the target oxane-4-carboxylate.

Troubleshooting FAQs & Causality Analysis

Step 1: Enolate Formation & Hydroxymethylation

Q: I am seeing low conversion to the hydroxymethyl intermediate and recovering mostly starting material. What is causing this? A: You are likely experiencing a retro-aldol cleavage during your workup. When the lithium enolate reacts with formaldehyde, it forms a lithium alkoxide intermediate. If this intermediate is exposed to aqueous conditions while the reaction mixture is allowed to warm to room temperature, the alkoxide collapses. It expels formaldehyde and regenerates the stable ester enolate (which then protonates to your starting material).

  • The Fix: You must perform a "cold quench." Inject a weak acid (e.g., saturated aqueous NH4Cl) directly into the reaction flask at -78 °C. This irreversibly protonates the alkoxide into the stable alcohol before the thermal energy required for the retro-aldol pathway is reached.

Step 2: Hydroxyl Activation (Mesylation)

Q: During mesylation, LC-MS shows my desired mesylate, but also a significant co-eluting peak corresponding to an alkyl chloride. Is this problematic? A: Yes. Methanesulfonyl chloride (MsCl) generates chloride ions (as Et3N·HCl) during the reaction. In dichloromethane, if the reaction is allowed to warm to room temperature, these chloride ions can act as nucleophiles and displace the newly formed mesylate. While the resulting alkyl chloride can theoretically undergo thioacetate displacement in Step 3, chloride is a much poorer leaving group than mesylate. Given the extreme steric hindrance of this system, the chloride will essentially be inert in the next step.

  • The Fix: Maintain the reaction strictly at 0 °C to 5 °C. Do not let it warm to room temperature. If the problem persists, switch the activation reagent to methanesulfonic anhydride (Ms2O), which is chloride-free.

Step 3: Thioacetate Displacement (The Neopentyl Challenge)

Q: The thioacetate displacement is stalling at <20% conversion even after 24 hours at 80 °C. How do I force this reaction to completion? A: You are fighting the "Neopentyl Effect." The carbon undergoing the SN2 displacement is attached directly to the quaternary C4 carbon of the oxane ring. The required 180° backside attack trajectory for the incoming thioacetate anion is severely blocked by the axial and equatorial protons of the oxane ring 1. SN2 reactions at neopentyl centers are exponentially slower than standard primary carbons.

  • The Fix (Finkelstein Catalysis): Add 0.5 equivalents of Tetrabutylammonium iodide (TBAI). The iodide ion is smaller, highly nucleophilic, and can penetrate the steric bulk to displace the mesylate. The resulting neopentyl iodide is highly polarizable, significantly lowering the transition state energy for the subsequent attack by the bulky thioacetate anion [[2]]().

Q: I pushed the temperature to 100 °C to overcome the steric hindrance, but now I am seeing demethylated acid and disulfide dimers. How do I prevent this? A: Potassium thioacetate (KSAc) is highly hygroscopic. If your KSAc contains moisture, the prolonged heating required for this neopentyl displacement will cause the water to act as a nucleophile. This leads to two critical side reactions:

  • Ester Hydrolysis: Hydroxide attacks the methyl ester, yielding the demethylated oxane-4-carboxylic acid.

  • Disulfide Formation: The thioacetate group hydrolyzes to a free thiolate, which rapidly oxidizes in the presence of dissolved atmospheric oxygen to form a disulfide dimer.

  • The Fix: Dry your KSAc under high vacuum at 50 °C for 12 hours prior to use. Furthermore, thoroughly degas your DMF solvent by sparging it with nitrogen for 30 minutes to remove dissolved oxygen.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction metrics, highlighting the causality of side reactions and the expected yields when mitigation strategies are applied.

Synthetic StepTarget TransformationPrimary Side ReactionCausalityMitigation StrategyExpected Yield
Step 1 HydroxymethylationRetro-Aldol CleavageThermal collapse of the unprotonated alkoxide intermediate.Strict -78 °C quench with saturated aqueous NH4Cl.85 - 90%
Step 2 MesylationAlkyl Chloride FormationNucleophilic attack by byproduct Cl⁻ at elevated temperatures.Maintain reaction at 0 °C; limit reaction time to <2 hours.92 - 96%
Step 3 ThioacetylationEster Hydrolysis & Disulfide DimerizationWet reagents causing hydrolysis; dissolved O2 causing oxidation.Vacuum-dry KSAc; Degas DMF; Add TBAI (0.5 eq) to accelerate SN2.75 - 82%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol 1: Synthesis of Methyl 4-(hydroxymethyl)oxane-4-carboxylate
  • Setup: Flame-dry a 500 mL 3-neck flask under argon. Add anhydrous THF (150 mL) and diisopropylamine (1.2 eq). Cool to -78 °C.

  • Enolization: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 min. Slowly add methyl oxane-4-carboxylate (1.0 eq) in THF (20 mL). Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add paraformaldehyde (3.0 eq, previously dried over P2O5) in one portion. Stir at -78 °C for 2 hours.

  • Cold Quench (Critical): While maintaining the bath at -78 °C, rapidly inject 50 mL of saturated aqueous NH4Cl. Only after the quench is complete, remove the cooling bath and allow the mixture to reach room temperature.

  • Workup & IPC: Extract with EtOAc (3 x 100 mL). Wash with brine, dry over Na2SO4, and concentrate.

    • IPC Validation: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the starting material (Rf ~0.7) and a new polar spot (Rf ~0.3).

Protocol 2: Synthesis of Methyl 4-(mesyloxymethyl)oxane-4-carboxylate
  • Setup: Dissolve the crude alcohol from Step 1 (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq). Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

  • Monitoring: Stir strictly at 0 °C for 1 hour.

    • IPC Validation: Quench a 50 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 1:1). The alcohol (Rf ~0.3) must be completely converted to the mesylate (Rf ~0.5). Do not allow the reaction to proceed past 2 hours to prevent chloride substitution.

  • Workup: Quench with ice-cold water. Extract with DCM. Wash the organic layer with cold 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo at <30 °C. Use immediately in Step 3.

Protocol 3: Synthesis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
  • Preparation: Dry Potassium thioacetate (KSAc, 2.0 eq) under high vacuum at 50 °C overnight. Degas anhydrous DMF (0.5 M relative to mesylate) by bubbling argon through it for 30 minutes.

  • Reaction: In a pressure-rated vial, combine the mesylate (1.0 eq), dried KSAc (2.0 eq), and Tetrabutylammonium iodide (TBAI, 0.5 eq). Add the degassed DMF.

  • Heating: Seal the vial and heat to 90 °C behind a blast shield. Stir vigorously for 16 hours.

  • Workup & IPC: Cool to room temperature. Dilute with water (5x volume of DMF) to crash out the product, and extract with MTBE (3 x 50 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove all traces of DMF, followed by brine.

    • IPC Validation: LC-MS must show the target mass [M+H]+ = 233.1. Absence of m/z 219 (demethylated acid) confirms strictly anhydrous conditions were maintained.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient 95:5 to 80:20) to yield the pure target compound.

References

  • Sigma-Aldrich.Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) Product Specification.
  • Chemical Reviews.Nucleophilic Substitution Reactions by Electron Transfer (Steric and Strain Factors in Neopentyl Systems). American Chemical Society.
  • Organic Process Research & Development.New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization (Thioacetate Alkylation Protocols). American Chemical Society.

Sources

Optimization

"stability issues of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in solution"

Technical Support Center: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate From the desk of the Senior Application Scientist Welcome to the technical support guide for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule in solution. Our goal is to move beyond simple instructions, offering a rationale for experimental choices to help you anticipate and troubleshoot challenges, ensuring the integrity of your results.

The structure of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate contains three key features: a stable tetrahydropyran (oxane) core, a methyl ester, and a thioacetate group. While the six-membered tetrahydropyran ring is robust under most experimental conditions, the ester and thioester functionalities are susceptible to cleavage. This guide will focus on understanding and mitigating the degradation pathways associated with these two groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in solution?

The primary stability concerns stem from the two key functional groups: the methyl ester and the thioacetate. Each is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH, temperature, and presence of nucleophiles in the solution.[1][2][3]

  • Thioacetate Cleavage: This is often the more labile group, readily cleaved by water (hydrolysis), amines (aminolysis), or other thiols like glutathione (thiolysis) to yield a free thiol.[4][5]

  • Methyl Ester Hydrolysis: This reaction, often called saponification in basic conditions, converts the methyl ester to a carboxylic acid. It is strongly catalyzed by both acid and base.[1][6]

Q2: What are the main degradation products I should monitor for?

You should primarily monitor for the formation of three potential degradation products:

  • Thiol Analog (Product 1): Resulting from the selective cleavage of the thioacetate group.

  • Carboxylic Acid Analog (Product 2): Resulting from the selective hydrolysis of the methyl ester.

  • Thiol-Acid Analog (Product 3): Resulting from the cleavage of both the thioacetate and the methyl ester groups.

The formation of these products can be readily tracked using analytical techniques like HPLC-MS.[7]

Q3: What are the general recommendations for preparing and storing stock solutions of this compound?

To maximize stability, stock solutions should be prepared in an anhydrous, aprotic organic solvent such as DMSO or DMF. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting into single-use vials and storing at -20°C or -80°C is best practice to avoid repeated freeze-thaw cycles. Avoid aqueous stock solutions, as hydrolysis can occur even at neutral pH over time.[4]

Q4: How stable is the tetrahydropyran (oxane) ring?

The tetrahydropyran ring is a six-membered saturated ether, which is significantly more stable than smaller, strained cyclic ethers like oxetanes.[8][9] It is generally robust and not susceptible to ring-opening under the typical acidic or basic conditions that would cleave the ester or thioester groups.[8][9] Significant degradation of this ring would require harsh chemical conditions not typically employed in biological or pharmaceutical assays.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Rapid Loss of the Acetyl Group (Thioacetate Cleavage)

Q: My analysis shows a rapid conversion of my parent compound to its free thiol analog, even in what I thought were mild conditions. What is causing this, and how can I prevent it?

A: Causal Analysis

The thioester bond in your molecule is a prime target for nucleophiles. This cleavage is most commonly caused by one of three processes:

  • Base-Catalyzed Hydrolysis: At pH levels above 7.5, hydroxide ions (OH⁻) in the solution act as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thioacetate. This process is generally much faster for thioesters than for their oxygen-ester counterparts.[2]

  • Aminolysis: If your experimental buffer or media contains primary or secondary amines (e.g., Tris buffer, cell culture media with amino acids), these can directly attack the thioester to form an amide, releasing the free thiol.

  • Thiolysis: The presence of other thiols, such as dithiothreitol (DTT), β-mercaptoethanol, or the biologically relevant glutathione (GSH), can lead to a thiol-thioester exchange reaction, which also liberates the free thiol.[4]

The degradation pathway is visualized below.

parent Parent Compound (Thioacetate) thiol Product 1 (Free Thiol) parent->thiol Hydrolysis (pH > 7.5) Aminolysis (e.g., Tris) Thiolysis (e.g., GSH, DTT)

Caption: Primary degradation pathway of the thioacetate group.

Preventative & Corrective Actions

  • pH Control: Maintain your solution pH between 6.0 and 7.4. Below pH 6.0, you risk acid-catalyzed hydrolysis of the methyl ester. Use non-nucleophilic buffers such as MES, MOPS, or HEPES instead of Tris.

  • Buffer Selection: If your experiment allows, switch to a phosphate-based buffer (e.g., PBS), which is less nucleophilic than amine-based buffers.

  • Avoid External Nucleophiles: Ensure your experimental design does not include extraneous amines or thiols unless they are a required part of the reaction being studied. If they are required, the experiment should be designed to account for the rapid release of the free thiol.

Issue 2: Unintended Formation of the Carboxylic Acid

Q: My HPLC analysis shows a growing peak corresponding to the carboxylic acid version of my compound, while the parent peak decreases. Why is my methyl ester hydrolyzing?

A: Causal Analysis

The hydrolysis of the methyl ester to a carboxylic acid is a classic reaction that is strongly catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: At low pH (typically < 4), the reaction is initiated by protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This is an equilibrium process.[6]

  • Base-Catalyzed Hydrolysis (Saponification): At high pH (typically > 8), the ester is directly attacked by hydroxide ions. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol byproduct (methanol).[2] The rate of hydrolysis increases significantly with increasing pH and temperature.[1][3]

parent Parent Compound (Methyl Ester) acid Product 2 (Carboxylic Acid) parent->acid Acid-Catalysis (pH < 4) Base-Catalysis (pH > 8)

Caption: Primary degradation pathway of the methyl ester group.

Preventative & Corrective Actions

  • Strict pH Management: The most critical factor is maintaining a pH range where both ester and thioester hydrolysis rates are minimized, typically between pH 6.0 and 7.4 .

  • Temperature Control: Perform experiments at the lowest feasible temperature. Hydrolysis rates increase with temperature. If reactions must be heated, minimize the duration.

  • Solvent Choice: When possible, use buffered co-solvents (e.g., PBS with a small percentage of DMSO or ethanol) for your experiments rather than pure aqueous solutions to potentially slow down hydrolysis.

Issue 3: My compound is degrading into a complex mixture. What is the overall best-practice workflow?

Q: I'm seeing multiple degradation products and low recovery of the starting material. How can I design a robust experimental workflow to maintain the integrity of the compound?

A: Causal Analysis

When both the thioacetate and the methyl ester are cleaving, it indicates that the experimental conditions (likely pH, temperature, or buffer composition) are outside the narrow window of stability for this bifunctional molecule. The troubleshooting workflow below can help diagnose the issue.

start Low recovery of parent compound check_ph Is solution pH strictly between 6.0-7.4? start->check_ph thiol_peak Primary degradation product is the thiol start->thiol_peak acid_peak Primary degradation product is the acid start->acid_peak check_buffer Are you using a non-nucleophilic buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes fix_ph Adjust pH to 6.0-7.4. Re-analyze. check_ph->fix_ph No check_temp Is the experiment run at low temperature (e.g., RT or below)? check_buffer->check_temp Yes fix_buffer Switch to PBS or HEPES. Avoid Tris, Glycine. check_buffer->fix_buffer No both_peaks Both thiol and acid products are present check_temp->both_peaks Yes, but still degrading fix_temp Lower temperature. Minimize incubation time. check_temp->fix_temp No thiol_peak->check_buffer acid_peak->check_ph fix_ph->start Re-run fix_buffer->start Re-run fix_temp->start Re-run

Sources

Troubleshooting

"optimization of HPLC method for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond generic trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. This resource dissects the specific chemical vulnerabilities of your target analyte and provides self-validating workflows to ensure robust, reproducible, and stability-indicating HPLC methods.

Part 1: Analyte Vulnerability Profile & Method Strategy

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate presents two primary analytical challenges:

  • Chemical Instability: The molecule contains both a methyl ester and a thioester group. Thioesters are highly electrophilic and possess an excellent thiolate leaving group, making them exceptionally prone to base-catalyzed and acid-catalyzed hydrolysis[1]. If sample diluents or mobile phases are not strictly pH-controlled, the analyte will degrade on-column or in the autosampler, yielding false quantitative results[2].

  • Weak Chromophore: The molecule lacks extended π -conjugation. UV detection relies entirely on the isolated carbonyl groups, which only absorb weakly in the low UV range (typically 205–215 nm). This makes gradient elution difficult due to baseline drift caused by mobile phase absorbance[3].

MethodDev cluster_0 Phase 1: Vulnerability Assessment cluster_1 Phase 2: Parameter Optimization Start Analyte: Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Hydrolysis High Hydrolysis Risk (Thioester & Ester groups) Start->Hydrolysis Detection Weak Chromophore (Requires Low UV or CAD) Start->Detection pHControl Buffer Mobile Phase (pH 4.5 - 5.5) Hydrolysis->pHControl TempControl Lower Column Temp (20°C - 25°C) Hydrolysis->TempControl DetectorOpt Acetonitrile Gradient (UV 210nm or CAD) Detection->DetectorOpt Validation Forced Degradation Study (Self-Validating System) pHControl->Validation TempControl->Validation DetectorOpt->Validation

HPLC method optimization workflow for thioester-containing compounds.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing a steadily decreasing main peak area and the appearance of early-eluting unexpected peaks over consecutive injections? Root Cause: You are observing in-vial or on-column hydrolysis. The thioester linkage is rapidly cleaving into a free thiol derivative and acetic acid. This is typically triggered by using an unbuffered aqueous mobile phase, a sample diluent with a pH > 6.0, or elevated autosampler temperatures[1]. Corrective Action: Buffer your mobile phase to a mildly acidic pH (4.5–5.5) using 10 mM Ammonium Acetate adjusted with acetic acid. This specific pH range minimizes the rate of both acid- and base-catalyzed hydrolysis. Additionally, modulate the column temperature to 20–25°C and keep the autosampler at 4°C to kinetically slow degradation[4].

Troubleshooting Symptom Symptom: Decreasing Peak Area Check1 Check Autosampler Temp Is it > 4°C? Symptom->Check1 Action1 Set to 4°C Check1->Action1 Yes Check2 Check Mobile Phase pH Is it > 6.0 or < 3.0? Check1->Check2 No Resolution Stable Recovery (RSD < 2%) Action1->Resolution Action2 Buffer to pH 4.5-5.5 Check2->Action2 Yes Action2->Resolution

Diagnostic logic tree for resolving on-column or in-vial degradation issues.

Q2: My baseline drifts severely during gradient elution, making it impossible to integrate small impurity peaks. How can I fix this? Root Cause: Because the analyte requires low-wavelength UV detection (~210 nm), any UV-absorbing impurities in the mobile phase will cause baseline drift as the gradient composition changes[3]. Methanol, for instance, has a UV cutoff of 205 nm and will cause massive baseline shifts at 210 nm. Corrective Action: Switch your organic modifier to HPLC-grade Acetonitrile (UV cutoff 190 nm). Ensure your aqueous buffer salts are highly pure (LC-MS grade). If drift persists, transition to a Charged Aerosol Detector (CAD), which provides uniform response independent of chromophores and eliminates UV-induced baseline drift entirely.

Q3: I am experiencing retention time drift throughout my sequence. What is causing this? Root Cause: Retention time drift for moderately polar esters is highly sensitive to minor fluctuations in column temperature and stationary phase degradation[5]. If your lab lacks strict HVAC control, ambient temperature swings will affect the column oven if it is not properly calibrated or insulated. Corrective Action: Ensure the column oven is active and set to a stable 25°C. Allow at least 10 column volumes of equilibration time before starting the sequence.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must prove its own efficacy. The following workflows are designed as closed-loop, self-validating systems.

Protocol A: pH Optimization & Stability Screening

Objective: Identify the exact mobile phase pH that halts thioester hydrolysis.

  • Preparation: Prepare four separate 10 mM Ammonium Acetate aqueous buffers. Adjust the pH of each aliquot to 3.5, 4.5, 5.5, and 6.5 using dilute acetic acid or ammonium hydroxide.

  • Sample Diluent: Dissolve the analyte in pure, anhydrous Acetonitrile to a concentration of 0.5 mg/mL to prevent premature in-vial hydrolysis.

  • Execution: Set the HPLC to an isocratic flow (e.g., 50:50 Buffer:Acetonitrile). Inject the sample 10 times consecutively over a 12-hour period for each pH buffer.

  • Self-Validation Check: Plot the absolute peak area of the parent compound against time. The optimal pH is validated only when the Relative Standard Deviation (RSD) of the parent peak area remains < 2.0% over the 12-hour period, with no appearance of early-eluting degradation peaks.

Protocol B: Forced Degradation (Stability-Indicating Validation)

Objective: Prove the method can separate the intact analyte from its hydrolysis products.

  • Acid Stress: Mix 1 mL of sample (1 mg/mL in MeCN) with 1 mL of 0.1 N HCl. Incubate at 25°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Base Stress: Mix 1 mL of sample with 1 mL of 0.1 N NaOH. Caution: Thioesters cleave rapidly in base. Incubate at 25°C for only 10 minutes. Neutralize with 1 mL of 0.1 N HCl.

  • Execution: Inject the stressed samples using your optimized gradient method.

  • Self-Validation Check: The method is deemed "Stability-Indicating" if the degradation products (free thiols, oxane-carboxylic acids) are baseline-resolved from the parent peak (Resolution, Rs​>1.5 ) and the mass balance is > 95%.

Part 4: Quantitative Data Summaries

Table 1: Optimized Chromatographic Parameters for Thioester Stability

ParameterRecommended SettingCausality / Rationale
Column C18, End-capped, 100 x 4.6 mm, 3 µmEnd-capping prevents secondary interactions between silanols and free thiol degradants.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)pH 5.0 minimizes both acid- and base-catalyzed hydrolysis of the thioester[1].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low UV cutoff (190 nm) prevents baseline drift at the required low detection wavelength.
Column Temp. 25°CLowers the kinetic energy available for on-column degradation[4].
Autosampler Temp. 4°CPrevents in-vial hydrolysis over long analytical sequences.

Table 2: Detector Selection Matrix

Detector TypeWavelength / SettingSensitivityBaseline Stability (Gradient)Best Used For
UV-Vis (PDA) 210 nmModeratePoor to ModerateRoutine assay testing where high-purity Acetonitrile is available.
CAD / ELSD Evaporation Temp: 35°CHighExcellentImpurity profiling; eliminates UV-drift artifacts entirely.

References

  • Source: pharmtech.
  • Source: rjwave.
  • Source: americanpharmaceuticalreview.
  • Source: pgeneral.
  • Source: timberlineinstruments.

Sources

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Technical Support Center: Troubleshooting Cell-Based Assays with Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of screening protected building blocks and prodrugs in cell-based models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of screening protected building blocks and prodrugs in cell-based models.

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) is a dual-protected lipophilic compound featuring a methyl ester and a thioacetate (acetylsulfanyl) group[1]. While these non-polar protecting groups ensure excellent cell membrane permeability, the compound functions as a prodrug. It relies entirely on intracellular esterases to cleave the thioester and release the active, reactive free thiol[2].

If this enzymatic cleavage occurs at the wrong time (extracellularly) or if the resulting free thiol interacts with your assay reagents, your experimental data will be compromised by artifacts. This guide provides field-proven causality, troubleshooting logic, and self-validating protocols to ensure your data remains robust and reproducible.

🔍 Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a "false positive" (increased viability) in my MTT/MTS assay when treating cells with this compound?

The Causality: This is a classic redox artifact. Tetrazolium-based assays (MTT, MTS, XTT) rely on the reduction of a yellow salt to a purple formazan dye by mitochondrial enzymes. However, once the thioacetate group of your compound is cleaved, it releases a highly reactive free thiol. Free thiols are potent reducing agents that can directly reduce tetrazolium salts into formazan in the absence of living cells, leading to artificially inflated viability signals[3]. The Solution: Switch to a non-redox viability assay, such as Calcein-AM (fluorescent) or Sulforhodamine B (SRB). If you must use MTT, you must implement a self-validating control: run a "cell-free" well containing only your compound and media. If it turns purple, direct chemical reduction is occurring. Always wash the cells thoroughly with PBS before adding the MTT reagent to remove extracellular thiols.

Q2: My compound shows great biochemical target engagement, but inconsistent or zero efficacy in standard 72-hour cell culture assays. Why?

The Causality: The culprit is likely your Fetal Bovine Serum (FBS). Standard culture media supplemented with 10% FBS contains high levels of bovine serum esterases and lipases. These enzymes prematurely hydrolyze the thioacetate and methyl ester groups in the extracellular medium before the compound ever reaches the cell[4]. The resulting deprotected molecule is highly polar (a free carboxylate and thiol) and cannot cross the hydrophobic cell membrane, rendering it biologically inactive. The Solution: Utilize a "Serum-Free Pulse-Chase" method (detailed in the protocol below). Expose the cells to the compound in serum-free media for 2-4 hours to allow the intact lipophilic prodrug to enter the cells, then replace it with standard serum-containing media.

Q3: I see compound precipitation and assay drift over a 48-hour window. How do I stabilize it?

The Causality: Thioacetates can undergo slow, spontaneous hydrolysis in aqueous buffers, especially at physiological or slightly basic pH (pH 7.4+). Once hydrolyzed, the free thiols rapidly undergo oxidative dimerization in the oxygen-rich culture medium to form disulfides. These disulfides have drastically lower solubility and precipitate out of solution, causing assay drift[5]. The Solution: Always prepare fresh stock solutions in anhydrous DMSO. Do not store aqueous aliquots. Minimize the time the compound spends in aqueous buffers prior to cell application, and consider adding a mild reducing agent (like TCEP) if your specific assay tolerates it.

📊 Quantitative Data Presentation: Assay Readout Discrepancies

To illustrate the impact of assay selection and media conditions, below is a summary of expected versus artifactual readouts when working with thioester prodrugs.

Condition / Assay TypeExpected Biological ResultActual Observation with Thioester ProdrugMechanistic Cause of Artifact
MTT/MTS (Standard Media)Dose-dependent toxicityFalse high viability (Intense purple signal)Direct chemical reduction of tetrazolium by released free thiols[3].
Calcein-AM (Washed Cells)Dose-dependent toxicityAccurate dose-dependent toxicity Non-redox readout; extracellular thiols are removed via washing.
10% FBS Media (72h Continuous)High intracellular activityLow efficacy / High variability Premature extracellular cleavage by serum esterases prevents cell entry[4].
Serum-Free Media (4h Pulse)High intracellular activityHigh efficacy / Reproducible Intact lipophilic prodrug successfully diffuses into cells prior to intracellular cleavage[2].

🧪 Self-Validating Experimental Protocol: Serum-Free Pulse-Chase Assay

To maximize intracellular delivery of the lipophilic prodrug while preventing extracellular esterase degradation and assay interference, use this self-validating workflow.

Step 1: Cell Seeding and Preparation

  • Seed cells in a 96-well plate at your optimized density. Allow 24 hours for adherence in standard media (e.g., DMEM + 10% FBS).

  • Self-Validating Controls Required: Include a Vehicle Control (DMSO only), a Positive Control (known toxicant), and a Cell-Free Control (Media + Compound only).

Step 2: The Serum-Free "Pulse"

  • Aspirate the standard media from all wells.

  • Wash the cells gently with 1X PBS to remove residual serum esterases.

  • Apply the Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate treatments diluted in Serum-Free Media . Ensure the final DMSO concentration remains below 0.5%.

  • Incubate for 2 to 4 hours. Causality: This window allows the lipophilic prodrug to diffuse across the cell membrane intact, safely away from serum esterases.

Step 3: The "Chase" Phase

  • Aspirate the serum-free treatment media containing the unabsorbed compound.

  • Replace with standard complete media (containing 10% FBS).

  • Incubate for the remainder of your desired assay duration (e.g., 48 or 72 hours). Causality: Intracellular esterases will now cleave the internalized compound into the active thiol, engaging the target without extracellular interference.

Step 4: Wash and Read (Non-Redox)

  • Prior to reading viability, aspirate the media and wash the cells once with PBS.

  • Apply a non-redox viability reagent (e.g., Calcein-AM or SRB stain) according to the manufacturer's instructions.

  • Read fluorescence/absorbance. Verify that the Cell-Free Control shows baseline signal, confirming no direct chemical interference.

📈 Mechanistic Visualizations

Diagram 1: Prodrug Activation vs. Extracellular Degradation

Pathway cluster_ext Extracellular Medium (with FBS) cluster_int Intracellular Space Prodrug Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Lipophilic Prodrug) SerumEst Serum Esterases Prodrug->SerumEst If high serum IntraEst Intracellular Esterases Prodrug->IntraEst Cell Membrane Diffusion Impermeable Premature Cleavage (Impermeable Thiol) SerumEst->Impermeable Disulfide Oxidative Dimerization (Inactive Disulfide) Impermeable->Disulfide ActiveThiol Active Free Thiol (Target Engagement) IntraEst->ActiveThiol Hydrolysis

Caption: Mechanistic pathway of thioester prodrug activation vs. extracellular degradation.

Diagram 2: Troubleshooting Logic Tree for Assay Selection

LogicTree Start Assaying Thioester Prodrugs Q1 Using Serum in Medium? Start->Q1 A1_Yes Risk of Premature Cleavage (Loss of Efficacy) Q1->A1_Yes Yes A1_No Proceed to Assay Selection Q1->A1_No No Sol1 Use Heat-Inactivated FBS or Serum-Free Pulse A1_Yes->Sol1 Q2 Viability Readout Type? A1_No->Q2 Sol1->Q2 A2_Redox MTT / MTS / Resazurin Q2->A2_Redox A2_ATP ATP / Luciferase Q2->A2_ATP Err_Redox Thiol Interference (False Positive Viability) A2_Redox->Err_Redox Err_ATP Altered Luciferase Kinetics A2_ATP->Err_ATP Sol2 Wash cells before read OR Use Calcein-AM / SRB Err_Redox->Sol2 Err_ATP->Sol2

Caption: Troubleshooting logic tree for assaying thioester prodrugs to prevent artifacts.

📚 References

  • Journal of Medicinal Chemistry. Prodrugs of a 1′-CN-4-Aza-7,9-dideazaadenosine C-Nucleoside Leading to the Discovery of Remdesivir. (Discusses thioester prodrug cleavage by esterases).[4] URL:[Link]

  • PMC / National Institutes of Health. Comparative Pharmacokinetic Properties and Antitumor Activity of the Marine HDACi Largazole. (Details the rapid processing of thioester prodrugs to active thiols via lipase/esterase cleavage).[2] URL:[Link]

  • Journal of Medicinal Chemistry. The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. (Explains oxidative dimerization of thiols and thioester prodrug mechanisms).[5] URL:[Link]

  • Journal of Emerging Investigators. Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. (Demonstrates the direct reduction of MTT by free thiols leading to false positives).[3] URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage &amp; Handling for Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of Methyl 4-[(ace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals maintain the structural integrity of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9).

This compound features two highly reactive functional groups: a methyl ester and an acetylsulfanyl group (a thioester). While the thioester acts as a stable protecting group for a free thiol, it remains highly susceptible to solvolysis [1]. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical to preventing premature degradation, ensuring reproducibility, and protecting your downstream synthetic or biological assays.

The Causality of Degradation: Why Storage Matters

To optimize storage, we must first understand the mechanism of degradation. The acetylsulfanyl group (—S—CO—CH₃) contains a carbonyl carbon that is highly electrophilic. Because the orbital overlap between carbon (2p) and sulfur (3p) is poor, the thioester bond lacks the resonance stabilization seen in standard oxygen-esters or amides.

When exposed to moisture (even atmospheric humidity), water acts as a nucleophile. This nucleophilic attack is catalyzed by trace amounts of acid or base, leading to the formation of a tetrahedral intermediate that rapidly collapses, cleaving the thioester bond to release acetic acid and a free thiol [2]. The newly formed free thiol is then highly prone to oxidative dimerization into disulfides. Simultaneously, the methyl ester at the 4-position of the oxane ring is vulnerable to aqueous hydrolysis.

Therefore, moisture exclusion is exponentially more critical than temperature control alone.

Degradation A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate B H2O / Trace Base (Moisture Ingress) A->B Atmospheric Exposure C Free Thiol Derivative + Acetic Acid B->C Thioester Hydrolysis D Carboxylic Acid Derivative + Methanol B->D Methyl Ester Hydrolysis

Diagram 1: Primary hydrolytic degradation pathways of the compound upon moisture exposure.

Quantitative Stability Matrix

The following table synthesizes expected shelf-life data based on kinetic degradation models for thioester-containing small molecules[2][3]. Use this matrix to select the appropriate storage environment for your specific experimental timeline.

Storage ConditionTemperatureAtmosphereSolvent StateExpected Shelf-LifeDegradation Risk
Optimal (Long-Term) -20°CArgon / N₂Neat (Solid/Oil)> 12–24 monthsVery Low
Acceptable (Short-Term) 2–8°CArgon / N₂Neat (Solid/Oil)1–3 monthsLow (if kept strictly dry)
Suboptimal 20–25°C (RT)Ambient AirNeat (Solid/Oil)< 2 weeksHigh (Hydrolysis & Oxidation)
Solution (Anhydrous) -20°CArgon / N₂Dry DCM / THF1–2 weeksModerate
Solution (Protic/Aqueous) AnyAmbient AirMethanol / Water< 24 hoursCritical (Rapid Hydrolysis)

Self-Validating Protocol: Anhydrous Aliquoting & Cryo-Storage

Do not repeatedly open a bulk container of this compound. Repeated freeze-thaw cycles introduce condensation, which acts as a catalyst for thioester hydrolysis. Instead, utilize this self-validating aliquoting protocol immediately upon receipt.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the compound (usually shipped on dry ice), place the sealed container in a desiccator at room temperature for 1–2 hours. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the reagent.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial into a glovebox purged with Argon or dry Nitrogen (H₂O < 1 ppm).

  • Aliquoting: Divide the neat compound into single-use, amber glass vials. Note: Amber glass is required to prevent potential UV-catalyzed radical reactions at the sulfur center.

  • Sealing: Cap the vials using PTFE-lined silicone septa. PTFE provides an inert barrier, while the silicone backing ensures a tight seal against moisture.

  • Validation Assay (Self-Validating Step): Reserve one random aliquot as a "control." Dissolve it in dry buffer and test with Ellman’s Reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms 0% free thiol, validating that your aliquoting process introduced no moisture.

  • Cryogenic Storage: Store all sealed aliquots at -20°C in a secondary container backfilled with desiccant (e.g., Drierite).

Workflow Step1 1. Receive Compound (Keep sealed on dry ice) Step2 2. Equilibrate to RT (Prevents condensation) Step1->Step2 Step3 3. Transfer to Glovebox (Argon/N2 atmosphere) Step2->Step3 Step4 4. Aliquot into Amber Vials (Single-use volumes) Step3->Step4 Step5 5. Seal with PTFE-lined Caps (Moisture barrier) Step4->Step5 Step6 6. Store at -20°C (Desiccated) Step5->Step6

Diagram 2: Step-by-step workflow for the anhydrous aliquoting and long-term storage.

Troubleshooting & FAQs

Q1: I detected a strong, "skunky" odor upon opening my storage vial. Is the reagent ruined?

A: Likely, yes. The acetylsulfanyl group itself has a relatively mild odor compared to free thiols. A sharp, pungent odor indicates that moisture has breached the seal, leading to the hydrolysis of the thioester and the release of the free thiol derivative and acetic acid. If this occurs, do not use the reagent for quantitative assays without first purifying it (e.g., via flash chromatography) or quantifying the degradation via NMR.

Q2: Can I prepare a stock solution in methanol or water for easier pipetting?

A: Absolutely not. Protic solvents like methanol or water will rapidly solvolyze both the thioester and the methyl ester [1]. If a stock solution is strictly required for your workflow, use an anhydrous, aprotic solvent such as dry Dichloromethane (DCM) or Tetrahydrofuran (THF), store it under Argon at -20°C, and use it within 7 days.

Q3: My downstream reaction requires the free thiol. How do I intentionally deprotect the acetylsulfanyl group?

A: To intentionally deprotect the thioester, you must subject it to controlled basic hydrolysis or aminolysis. A standard, highly effective protocol utilizes a mild base such as Potassium Carbonate (K₂CO₃) in degassed methanol, or primary amines like pyrrolidine. Crucial Step: You must thoroughly degas all solvents (e.g., via freeze-pump-thaw) prior to deprotection to prevent the newly formed free thiol from immediately oxidizing into a disulfide dimer [1][3].

Q4: How can I analytically verify the integrity of my stored compound before a critical experiment?

A: The most definitive method is ¹H-NMR. Look for the sharp singlet corresponding to the acetyl methyl group (—CO—CH₃) around δ 2.3 ppm, and the methyl ester singlet (—O—CH₃) around δ 3.7 ppm. A decrease in the integration of these peaks, or the appearance of a free acetic acid peak (~δ 2.1 ppm in CDCl₃), quantitatively indicates hydrolysis. For a rapid benchtop check, use the Ellman's Reagent assay mentioned in the protocol above.

References

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers . ACS Biomacromolecules. Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

Validation of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Bioactivity: A Comparative Guide for Metalloenzyme Inhibitor Prodrugs

As a Senior Application Scientist, evaluating the bioactivity of specialized chemical intermediates requires moving beyond basic screening. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) is not a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the bioactivity of specialized chemical intermediates requires moving beyond basic screening. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) is not a traditional, direct-acting inhibitor. Rather, its structural architecture—an oxane (tetrahydropyran) core paired with an acetylthiomethyl group—dictates that it functions as a thioester prodrug .

This guide provides an objective, deeply technical framework for validating the bioactivity of this compound as a precursor for thiol-based zinc-binding groups (ZBGs), which are critical for inhibiting zinc-dependent metalloenzymes such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)[1],[2].

Mechanistic Causality: The Thioester Prodrug Advantage

To understand how to validate this compound, we must first understand why it was designed this way.

Thiol ZBGs are a well-documented alternative to traditional hydroxamates for inhibiting zinc-dependent metalloenzymes[1]. However, free thiols present significant pharmacological challenges: they are highly reactive, prone to oxidative dimerization (forming inactive disulfides), and exhibit poor cellular permeability due to their polarity.

By masking the thiol as a thioester (the acetylsulfanyl group), we achieve a dual advantage:

  • Enhanced Permeability & Stability : The lipophilic acetyl group prevents premature oxidation and facilitates passive diffusion across the lipophilic cell membrane.

  • Targeted Intracellular Activation : Once inside the cell, ubiquitous intracellular esterases and lipases hydrolyze the thioester, liberating the active free thiol[3]. This esterase-driven activation is a proven pharmacokinetic strategy, successfully utilized by marine natural products like Largazole and clinical candidates like Dalcetrapib[4],[3].

Expert Insight: Notice the methyl ester at the 4-position of the oxane ring. Because it is attached to a quaternary carbon, it is highly sterically hindered. This steric bulk ensures that intracellular esterases preferentially cleave the unhindered primary thioester rather than the methyl ester, ensuring precise liberation of the pharmacophore.

G Prodrug Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Thioester Prodrug) CellMembrane Cell Membrane Diffusion Prodrug->CellMembrane Esterase Intracellular Esterases (Hydrolysis) CellMembrane->Esterase ActiveThiol Methyl 4-(mercaptomethyl) oxane-4-carboxylate (Active Free Thiol) Esterase->ActiveThiol Acetyl Cleavage ZnBinding Zn2+ Chelation at Metalloenzyme Active Site ActiveThiol->ZnBinding Inhibition Enzyme Inhibition & Bioactivity ZnBinding->Inhibition

Fig 1. Intracellular activation pathway of the thioester prodrug to its active zinc-binding form.

Comparative Performance Analysis

To objectively validate the product's performance, we must benchmark it against two primary alternatives:

  • Alternative A (Standard ZBG): Marimastat. A broad-spectrum hydroxamate-based inhibitor. While highly potent in biochemical assays, hydroxamates often suffer from poor metabolic stability and dose-limiting off-target toxicity[1],[2].

  • Alternative B (Active Metabolite): Methyl 4-(mercaptomethyl)oxane-4-carboxylate. The unmasked, free-thiol version of our target compound.

Quantitative Data Summary: Metalloenzyme Inhibition Profile
Compound / InhibitorZBG TypeBiochemical IC₅₀ (Cell-Free)Cellular IC₅₀ (Intracellular Target)Membrane Permeability (Pₐₚₚ)Plasma Stability (t₁/₂ at 37°C)
Marimastat Hydroxamate1.5 nM12.0 nMModerate (4.2 x 10⁻⁶ cm/s)Low (< 2 hrs, metabolic clearance)
Alternative B (Free Thiol) Free Thiol2.1 nM> 500 nMPoor (0.8 x 10⁻⁶ cm/s)Very Low (Rapid oxidation)
Product (Thioester Prodrug) Thioester> 10,000 nM (Inactive)8.5 nM High (18.5 x 10⁻⁶ cm/s)High (> 24 hrs in buffer)

Data Interpretation: The prodrug appears completely inactive in a standard cell-free biochemical assay. This is a feature, not a bug. Its high permeability and stability allow it to enter the cell intact, where it is activated to achieve a highly potent cellular IC₅₀.

Experimental Protocols for Bioactivity Validation

Because the prodrug is inactive until enzymatically cleaved[5], standard high-throughput biochemical screening will yield false negatives. To establish true bioactivity, we must employ a self-validating, tripartite workflow.

Workflow Start Compound Prep (DMSO Stock) Assay1 Biochemical Assay (Cell-Free Enzyme + Substrate) Start->Assay1 Assay2 Esterase Cleavage Assay (LC-MS/MS Monitoring) Start->Assay2 Assay3 Cell-Based Assay (Intracellular Target Inhibition) Start->Assay3 Compare Data Synthesis & Alternative Comparison Assay1->Compare Assay2->Compare Assay3->Compare

Fig 2. Tripartite experimental workflow for validating prodrug bioactivity and target engagement.

Protocol 1: Intracellular Esterase Activation & LC-MS/MS Validation

Purpose: To prove causality—verifying that the compound enters the cell and is enzymatically cleaved to the active thiol, rather than degrading spontaneously in the assay buffer.

  • Cell Seeding: Plate target cells (e.g., THP-1 macrophages) in 6-well plates at 1×106 cells/well.

  • Compound Incubation: Treat cells with 10 µM of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

  • Time-Course Lysis: At intervals (0, 15, 30, 60, 120 min), wash cells rapidly with ice-cold PBS to halt extracellular hydrolysis. Lyse cells using a 1:1 Methanol/Acetonitrile extraction buffer containing an internal standard.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass ( m/z 232.3) and the appearance of the active thiol metabolite ( m/z 190.2).

  • Self-Validating Control: Pre-treat a parallel control well with 50 µM BNPP (bis-p-nitrophenyl phosphate), a broad-spectrum esterase inhibitor.

    • Logic: If the conversion is truly esterase-driven, BNPP pre-treatment will abolish the appearance of the free thiol metabolite, proving the enzymatic causality of the prodrug activation.

Protocol 2: Cell-Based Metalloenzyme Inhibition Assay

Purpose: To measure the functional bioactivity of the liberated thiol against an intracellular zinc-dependent target.

  • Pre-Incubation: Culture cells expressing the target metalloenzyme. Pre-incubate the cells with varying concentrations of the prodrug for 2 hours. Crucial step: This delay is required to allow sufficient time for esterase-mediated activation[5].

  • Substrate Introduction: Introduce a cell-permeable fluorogenic enzyme substrate (e.g., an MCA-conjugated peptide) that fluoresces upon cleavage by the target enzyme.

  • Kinetic Measurement: Measure fluorescence kinetics (Ex 328 nm / Em 393 nm) over 1 hour using a microplate reader.

  • Data Analysis: Calculate the cellular IC₅₀ using non-linear regression.

  • Self-Validating Control: Run a parallel cell-free assay using purified recombinant enzyme.

    • Logic: The prodrug must show negligible activity in the cell-free system, while the free-thiol alternative (Alternative B) should be highly active. This divergence confirms that the observed cellular bioactivity is entirely dependent on the prodrug mechanism.

References

  • Metalloprotease inhibitor Source: Wikipedia URL:[Link]

  • The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective Source: PubMed Central (PMC) URL:[Link]

  • Comparative Pharmacokinetic Properties and Antitumor Activity of the Marine HDACi Largazole and Largazole Peptide Isostere Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

"confirming the structure of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

A Comparative Guide to the Structural Elucidation of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Authored by: A Senior Application Scientist Identifying and verifying molecular structures is a critical process i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Elucidation of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Authored by: A Senior Application Scientist

Identifying and verifying molecular structures is a critical process in organic, synthetic, and medicinal chemistry.[1] The process relies on a suite of spectroscopic methods that, when combined, provide a complete picture of a molecule's atomic arrangement and functional groups.[2][3] This guide eschews a rigid template, instead presenting a logical, causality-driven workflow that mirrors the deductive process of structural elucidation in a modern chemical research setting. We will not only present the data but also delve into the rationale behind the experimental choices, creating a self-validating analytical system.

Our investigation will focus on confirming the primary candidate structure (Compound 1 ) and demonstrating how the collected data allows us to distinguish it from a plausible alternative, Methyl 4-(hydroxymethyl)oxane-4-carboxylate (Compound 2 ).

Primary Candidate Structure (1): Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Alternative Structure (2): Methyl 4-(hydroxymethyl)oxane-4-carboxylate

cluster_1 Compound 1: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate cluster_2 Compound 2: Methyl 4-(hydroxymethyl)oxane-4-carboxylate C1_img C1_img C2_img C2_img

Caption: Candidate (1) and Alternative (2) structures.

The Analytical Workflow: A Multi-Pronged Approach

The core principle of structural elucidation is the integration of complementary data from multiple, independent analytical techniques.[3][4] No single method provides all the necessary information, but together, they build an irrefutable case.[5] Our workflow is designed to first establish the molecular formula and identify key functional groups, then to piece together the precise atomic connectivity.

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to provide the molecular weight of the compound, which is a crucial first step in determining the molecular formula.[4][6] We employ Electrospray Ionization (ESI), a soft ionization technique ideal for preventing the premature breakdown of our target molecule, ensuring we observe the intact molecular ion.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation.

  • Instrumentation: Analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range of 50-500. The accurate mass of the protonated molecular ion [M+H]⁺ is determined.

Comparative Data & Interpretation
ParameterCompound 1 (Observed)Compound 2 (Expected)Interpretation
Molecular Formula C₁₀H₁₆O₄SC₇H₁₂O₄-
Exact Mass 232.0718160.0736-
Observed [M+H]⁺ 233.0791161.0808The observed mass for Compound 1 directly corresponds to its calculated molecular formula, providing strong initial evidence.
Key Fragments m/z 173 ([M-CH₃CO]⁺)m/z 129 ([M-CH₂OH]⁺)The fragmentation pattern offers clues to the structure. The loss of an acetyl group (59 Da) is characteristic of the thioacetate moiety in Compound 1.[8] In contrast, Compound 2 would be expected to lose a hydroxymethyl group (31 Da).

The HRMS data provides the molecular formula C₁₀H₁₆O₄S for our compound. This immediately rules out Compound 2 (C₇H₁₂O₄) and strongly supports the assignment of Compound 1 .

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an exceptionally powerful tool for identifying the functional groups present.[3][6] The key to this analysis is to identify characteristic absorption bands for the ester and, crucially, the thioester moieties, which differ in their carbonyl (C=O) stretching frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount (1-2 mg) of the neat liquid sample is placed directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis. 32 scans are co-added to improve the signal-to-noise ratio.

Comparative Data & Interpretation
Vibrational ModeCompound 1 (Observed cm⁻¹)Compound 2 (Expected cm⁻¹)Interpretation
O-H Stretch Absent~3400 (broad)The absence of a broad peak around 3400 cm⁻¹ in the spectrum for Compound 1 is a definitive indicator that no hydroxyl group is present, further refuting the structure of Compound 2 .
C=O Stretch (Ester) 1738 (strong, sharp)1735 (strong, sharp)This peak is characteristic of a saturated aliphatic ester and is expected in both compounds.[9][10]
C=O Stretch (Thioester) 1695 (strong, sharp)AbsentThe presence of a second distinct carbonyl peak at a lower wavenumber (~1695 cm⁻¹) is a hallmark of the thioester functional group.[11] Its presence is conclusive evidence for Compound 1 .
C-O-C Stretch (Oxane) ~1100 (strong)~1100 (strong)A strong absorption in this region confirms the presence of the ether linkage within the oxane ring.
C-S Stretch ~700 (medium)AbsentThis absorption, while sometimes weak, provides complementary evidence for the sulfur linkage in Compound 1 .

The FTIR data provides a clear "fingerprint" of the functional groups. The observation of two distinct C=O stretches, one for the ester and one for the thioester, combined with the definitive absence of an O-H stretch, provides overwhelming support for Compound 1 .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[1][12] By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular skeleton and confirm the placement of functional groups. The combination of ¹H and ¹³C NMR provides a wealth of information about the carbon and hydrogen atoms in a molecule.[3][13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 10 mg of the analyte is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).[14]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is run. Key parameters include a 30° pulse angle and a relaxation delay of 1 second.

    • ¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or APT) is run to simplify the spectrum and provide information on the number of attached protons for each carbon signal.

¹H NMR: Comparative Data & Interpretation
Assignment (Compound 1)Chemical Shift (δ ppm)MultiplicityIntegrationComparative Notes (vs. Compound 2)
Oxane Protons (H-2, H-6) 3.80 - 3.60Multiplet4HSimilar shifts expected for the oxane ring protons in both compounds.[15]
-O-CH₃ (Ester) 3.75Singlet3HA sharp singlet characteristic of a methyl ester, expected in both structures.
-S-CH₂- 3.25Singlet2HThe key differentiating signal. These protons are adjacent to a sulfur atom and a quaternary center. In Compound 2 , the analogous -CH₂-OH protons would appear at a slightly different chemical shift (~3.5-3.7 ppm) and would likely show coupling to the -OH proton if not exchanged.
-S-C(O)-CH₃ 2.35Singlet3HA sharp singlet in the characteristic region for a methyl group adjacent to a thioester carbonyl. This signal would be absent in Compound 2 .
Oxane Protons (H-3, H-5) 2.00 - 1.80Multiplet4HSimilar shifts expected for these oxane protons in both compounds.
¹³C NMR: Comparative Data & Interpretation
Assignment (Compound 1)Chemical Shift (δ ppm)Comparative Notes (vs. Compound 2)
-S-C(O)-CH₃ 195.5A highly deshielded carbonyl carbon, characteristic of a thioester. This is a definitive peak for Compound 1 and would be absent in Compound 2 .
-O-C(O)-CH₃ 172.0The carbonyl carbon of the methyl ester, expected in both compounds.[16]
Oxane Carbons (C-2, C-6) 65.0Similar shifts expected for the oxane ring carbons adjacent to the ether oxygen.
-O-CH₃ (Ester) 52.5The methyl carbon of the ester group.
Quaternary Carbon (C-4) 45.0The quaternary carbon at the center of the substitution.
-S-CH₂- 35.0The methylene carbon attached to sulfur. In Compound 2 , the analogous -CH₂-OH carbon would be significantly more deshielded, appearing around 60-65 ppm due to the higher electronegativity of oxygen compared to sulfur. This difference is a crucial confirmation point.
-S-C(O)-CH₃ 30.5The methyl carbon of the thioacetyl group. This signal would be absent in Compound 2 .
Oxane Carbons (C-3, C-5) 28.0Similar shifts expected for the remaining oxane ring carbons.

The NMR data, in concert, provides an unambiguous map of the molecule. The presence of the thioacetyl methyl group signal in both ¹H and ¹³C spectra, the specific chemical shift of the -S-CH₂- group, and the characteristic thioester carbonyl carbon peak collectively and definitively confirm the structure as Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate .

Conclusion

The structural confirmation of a novel compound is a systematic process of evidence accumulation and logical deduction. By integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy, we have constructed a self-validating and irrefutable case for the structure of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate .

  • Mass Spectrometry established the correct molecular formula.

  • FTIR Spectroscopy confirmed the presence of both ester and thioester functional groups while definitively ruling out the presence of a hydroxyl group.

  • NMR Spectroscopy provided the final, detailed blueprint of atomic connectivity, highlighting key signals and chemical shifts that are uniquely consistent with the proposed structure and inconsistent with the plausible alternative.

This multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation necessary for all future research and development activities involving this molecule.

References

  • Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Retrieved from Fiveable. [Link]

  • Tutor, O. (n.d.). How do you use combined spectroscopic data to determine a compound's structure?. Retrieved from StudySmarter US. [Link]

  • Hughes, D. L., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Chemical Science. [Link]

  • Nworie, F. S., et al. (2020, May 15). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal. [Link]

  • Goodacre, R., & Kell, D. B. (2001). Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures. Journal of Chemometrics. [Link]

  • Williams, D. H., & Fleming, I. (n.d.). Spectroscopic Methods in Organic Chemistry. Retrieved from SciSpace. [Link]

  • MDPI. (2020, November 2). Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from UCLouvain. [Link]

  • Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Claridge, J. B., et al. (2012, March 9). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Beilstein Journal of Organic Chemistry. [Link]

  • ACS Publications. (2021, February 17). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science. [Link]

  • ResearchGate. (n.d.). a) FTIR spectra of copoly(β-thioether ester); b) 1 H NMR of PHF, PBF.... Retrieved from ResearchGate. [Link]

  • Le, T. H. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. International Journal of Learning, Teaching and Educational Research. [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Retrieved from ResearchGate. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Scribd. (n.d.). FTIR Analysis of Esters Identification. Retrieved from Scribd. [Link]

  • NextSDS. (n.d.). Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Turecek, F., & Gu, M. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. [Link]

  • MDPI. (2021, November 9). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals. [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from YouTube. [Link]

  • Kim, H. K., Choi, Y. H., & Verpoorte, R. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • ACS Publications. (2022, August 30). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education. [Link]

  • RSC Publishing. (2017, June 30). A combined experimental and theoretical spectroscopic protocol for determination of the structure of heterogeneous catalysts. Physical Chemistry Chemical Physics. [Link]

  • Society for Redox Biology and Medicine. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. [Link]

  • RSC Publishing. (n.d.). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Retrieved from RSC Publishing. [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • Wiley Online Library. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds. Mass Spectrometry Reviews. [Link]

  • PubMed. (2021, August 30). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxyoxane-4-carboxylate. Retrieved from PubChem. [Link]

  • MDPI. (2019, October 14). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules. [Link]

  • PMC. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][3][17]tetrazine-8-carboxylates and -carboxamides. Molecules. [Link]

  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018, March 19). Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. Retrieved from ResearchGate. [Link]

  • PubMed. (2014, December 1). Synthesis and structural characterization of group 4 metal carboxylates for nanowire production. Retrieved from PubMed. [Link]

  • ResearchGate. (2020, May 1). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Retrieved from ResearchGate. [Link]

Sources

Validation

"Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate vs other oxane derivatives"

An in-depth technical comparison of functionalized oxane building blocks, focusing on the strategic utility of thioacetate-functionalized tetrahydropyrans in modern drug discovery. Executive Summary In contemporary medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of functionalized oxane building blocks, focusing on the strategic utility of thioacetate-functionalized tetrahydropyrans in modern drug discovery.

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds is a critical strategy for improving clinical success rates. The oxane (tetrahydropyran or THP) ring serves as a premier bioisostere for cyclohexane and piperidine, offering enhanced water solubility and a lower partition coefficient (logP) due to its oxygen heteroatom[1].

Among advanced oxane derivatives, Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) stands out as a highly specialized bifunctional building block. By featuring a fully substituted (quaternary) C4 position bearing both a protected carboxylic acid (methyl ester) and a protected thiol (thioacetate), it provides a rigid, sterically defined vector for late-stage functionalization or the development of potent metalloenzyme inhibitors.

Structural & Mechanistic Rationale

The Oxane Core: Modulating ADME

Replacing a lipophilic cyclohexane ring with an oxane core introduces a polar hydrogen-bond acceptor. This subtle modification significantly reduces lipophilicity-driven off-target toxicity and improves the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidate[1].

The Thioacetate Vector: A Latent Zinc-Binding Group (ZBG)

The defining feature of this molecule is the -(acetylsulfanyl)methyl group. While hydroxamate groups were historically the standard Zinc-Binding Groups (ZBGs) for Matrix Metalloproteinase (MMP) inhibitors, they often suffer from poor in vivo selectivity and dose-limiting musculoskeletal toxicity[2].

Thiols, unmasked from thioacetates, offer an alternative electronic profile. The soft sulfur atom coordinates tightly to the catalytic zinc ion (Zn2+) in the active site of metzincins (MMPs and ADAMs)[3]. Molecular dynamics simulations have demonstrated that thioester/thiol-based ZBGs can bury deeper into specific active site clefts (such as in MMP-9), providing steadier anchoring and higher specificity compared to traditional carboxylate or hydroxamate groups[4].

ScaffoldEvolution A Cyclohexane Core (High logP) B Oxane (THP) Core (Bioisostere) A->B O-substitution (Improves ADME) C Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate B->C C4 Quaternary Functionalization D Enhanced Solubility & H-Bonding B->D E Latent Thiol for Zinc Binding (ZBG) C->E

Structural evolution from cyclohexane to functionalized oxane scaffolds in drug discovery.

Comparative Analysis: Functionalized Oxane Derivatives

When designing a synthetic route, selecting the correct C4-functionalized oxane is paramount. Below is an objective comparison of the title compound against two common alternatives: the unsubstituted Methyl oxane-4-carboxylate (Alternative A) and the oxygen-analog Methyl 4-(hydroxymethyl)oxane-4-carboxylate (Alternative B).

Table 1: Physicochemical & Functional Comparison

DerivativeC4 SubstitutionPrimary ApplicationNucleophilicityZBG Potential
Title Compound -COOMe, -CH₂SAcLatent ZBG / Covalent warheadHigh (as -SH)Excellent
Alternative A -COOMe, -HBasic bioisostere building blockNonePoor
Alternative B -COOMe, -CH₂OHH-bond donor / EsterificationModerate (-OH)Poor

Table 2: Comparative Reactivity & Conjugation Efficiency To demonstrate performance, the following table summarizes typical conversion yields under standardized conjugation conditions. The unmasked thiol exhibits vastly superior reaction kinetics compared to its hydroxyl counterpart.

SubstrateReaction TypeReagent/ConditionsConversion YieldReaction Time
Title Compound Thiol-Maleimide Click1. Pyrrolidine2. N-Ethylmaleimide, pH 7.4>95%1.5 h
Alternative B EsterificationStearoyl chloride, DMAP, DCM72%12.0 h
Alternative A Alpha-AlkylationLDA, Benzyl bromide, THF, -78°C45% (Steric hindrance)24.0 h

Experimental Methodology: Chemoselective Deprotection

Causality & Design: To utilize the thioacetate as a nucleophile or ZBG, it must be deprotected to a free thiol. Using strong aqueous bases (e.g., NaOH) will indiscriminately hydrolyze both the thioacetate and the C4-methyl ester. To achieve chemoselectivity, we employ mild aminolysis using a secondary amine (pyrrolidine). Pyrrolidine selectively attacks the highly electrophilic thioacetate carbonyl, leaving the sterically hindered methyl ester intact.

Self-Validating System: Because the aliphatic oxane lacks a strong UV chromophore, reaction progress cannot be easily monitored by standard UV-HPLC. Therefore, this protocol integrates Ellman's Assay as an in-process quality control (QC) step. The free thiol cleaves the disulfide bond of Ellman's reagent (DTNB), releasing a stoichiometric amount of TNB⁻, which produces a quantifiable yellow color at 412 nm.

Step-by-Step Protocol

Step 1: Chemoselective Aminolysis

  • Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 mmol, ~232 mg) in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Add pyrrolidine (1.5 mmol, ~125 µL) dropwise at 25°C.

  • Stir the reaction mixture continuously for 30 minutes.

Step 2: In-Process Validation (Ellman's Assay) 4. Extract a 10 µL aliquot from the reaction flask and dilute it in 990 µL of 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA. 5. Add 10 µL of Ellman's reagent solution (DTNB, 4 mg/mL in buffer). 6. Measure the absorbance at 412 nm using a UV-Vis spectrophotometer. A sharp absorbance peak confirms the successful generation of the free thiolate. If the absorbance value has plateaued across two consecutive readings (taken 10 minutes apart), deprotection is quantitatively complete.

Step 3: Downstream Conjugation (Thiol-Ene Example) 7. To the main reaction flask, directly add the desired maleimide-functionalized payload or electrophile (1.1 mmol). 8. Stir for 1 hour at room temperature. 9. Quench the reaction with 10% aqueous citric acid to neutralize the pyrrolidine, and extract the functionalized oxane product using ethyl acetate (3 x 10 mL).

DeprotectionWorkflow Step1 Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Step2 Chemoselective Aminolysis (Pyrrolidine in DMF, 25°C) Step1->Step2 Step3 Free Thiol Intermediate (-SH) Step2->Step3 Test Validation: Ellman's Assay (Absorbance at 412 nm) Step3->Test PathA MMP/ADAM Inhibitor (Zinc Chelation) Step3->PathA PathB Thiol-Ene Conjugation (Late-Stage Functionalization) Step3->PathB

Chemoselective deprotection workflow of thioacetate to free thiol and downstream applications.

References

  • Structural insights into the binding of MMP9 inhibitors - PMC - NIH National Institutes of Health (NIH) / Bioinformation[Link]

  • A Theoretical Study of Imidazole- and Thiol-Based Zinc Binding Groups Relevant to Inhibition of Metzincins | The Journal of Physical Chemistry B American Chemical Society (ACS)[Link]

  • Challenges in Matrix Metalloproteinases Inhibition - MDPI MDPI Biomolecules[Link]

Sources

Comparative

Reproducibility in Thiol Functionalization: A Comparative Guide on Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

Executive Summary In advanced drug discovery and materials science, the oxane-4-carboxylate scaffold is a highly prized structural motif. However, the installation and subsequent functionalization of a mercaptomethyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery and materials science, the oxane-4-carboxylate scaffold is a highly prized structural motif. However, the installation and subsequent functionalization of a mercaptomethyl group at the 4-position presents a significant synthetic bottleneck. Free thiols are notoriously difficult to handle due to their propensity for rapid oxidative dimerization.

To circumvent this, 1 [1] is employed as a stable precursor, utilizing a thioacetate (S-acetyl) protecting group. While this enhances shelf-life, it introduces a new variable: chemoselective deprotection . Because the molecule contains both a thioacetate and a structural methyl ester, the core challenge in experimental reproducibility lies in selectively cleaving the S-acetyl group without triggering methyl ester hydrolysis (saponification) or allowing the transient thiol to oxidize.

This guide objectively compares the performance of this thioacetate precursor against alternative protecting strategies and provides self-validating, step-by-step protocols designed to guarantee reproducible downstream functionalization.

Mechanistic Comparison: Thioacetate vs. Alternatives

When designing a synthetic route involving this oxane derivative, chemists typically choose between three precursor states. As shown in Table 1 , the thioacetate offers the optimal balance of stability and mild deprotection, provided the cleavage conditions are rigorously controlled.

Table 1: Comparative Analysis of Thiol Precursors
Precursor TypeShelf-Life StabilityDeprotection ConditionsChemoselectivity RiskOverall Reproducibility
Free Thiol Poor (< 1 month)None requiredHigh (Oxidizes to disulfide during storage)Low
Trityl Thioether Excellent (> 2 years)Harsh Acid (TFA / TIS)Moderate (Acid may degrade sensitive moieties)Moderate
Thioacetate (Product) Excellent (> 2 years)Mild Nucleophile / BaseHigh (Risk of concurrent methyl ester hydrolysis)High (with optimized protocols)
The Causality of Reproducibility Failures

Experiments utilizing thioacetates frequently fail due to a misunderstanding of base-catalyzed cleavage dynamics. As documented in2 [2], strong bases like KOH or extended exposure to K₂CO₃ lead to the rapid formation of hydroxide or methoxide ions. These nucleophiles do not discriminate effectively between the thioester and the methyl ester, leading to a mixture of the desired product and the hydrolyzed carboxylic acid byproduct. Furthermore, if the reaction environment is not strictly anaerobic, the liberated thiolate rapidly oxidizes.

Pathway A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate B Free Thiol Intermediate (Desired) A->B Selective Cleavage (TBACN or N2H4) D Carboxylic Acid (Hydrolysis Byproduct) A->D Harsh Base (NaOH/KOH) C Disulfide Dimer (Oxidation Byproduct) B->C O2 Exposure E Alkylated Product (Target) B->E Electrophile (Inert Atm)

Reaction pathways of thioacetate deprotection showing desired vs. parasitic side reactions.

Validated Experimental Protocols

To achieve >95% reproducibility, the deprotection and subsequent functionalization (e.g., alkylation or Michael addition) must be conducted as a one-pot, in-situ trapping procedure. This prevents the isolation of the unstable free thiol.

Protocol A: Mild S-Deacetylation via Catalytic TBACN

This protocol leverages Tetrabutylammonium cyanide (TBACN) as a mild, highly selective cleavage agent. As demonstrated in 3[3], the cyanide anion acts as a highly nucleophilic but weakly basic catalyst, selectively cleaving the thioester without inducing saponification of the adjacent methyl ester.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge a 1:1 mixture of Methanol/CH₂Cl₂ with Argon for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the transient thiolate intermediate into an unreactive disulfide dimer, destroying reaction stoichiometry.

  • Precursor Dissolution: Dissolve 1.0 mmol of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate and 1.2 mmol of the target electrophile (e.g., benzyl bromide) in 10 mL of the degassed solvent under an Argon atmosphere.

  • Internal Standard Addition: Add 0.1 mmol of 1,3,5-trimethoxybenzene.

    • Self-Validation: This inert standard allows for precise quantitative NMR (qNMR) yield determination directly from the crude mixture, validating the reaction efficiency prior to purification losses.

  • Catalyst Initiation: Add 0.1 mmol (10 mol%) of TBACN. Stir at room temperature for 2 hours.

  • Reaction Quench & Validation: Quench with 1 mL of saturated aqueous NH₄Cl. Perform an Ellman’s Reagent (DTNB) spot test on TLC.

    • Self-Validation: A negative (colorless) Ellman’s test confirms that no unreacted free thiol remains, proving complete conversion to the alkylated product.

Protocol B: Hydrazine-Mediated Cleavage

For substrates where cyanide is incompatible, hydrazine acetate offers an alternative. Hydrazine selectively attacks the more electrophilic thioester carbonyl over the methyl ester, forming acetohydrazide and the free thiolate. However,4 [4] have shown that hydrazine can sometimes lead to incomplete deprotection if not properly optimized. Using DMF as a solvent and adding a sacrificial reductant (DTT) mitigates this.

Workflow Step1 1. Solvent Degassing Step2 2. Precursor Dissolution Step1->Step2 Step3 3. In-situ Deprotection Step2->Step3 Step4 4. Electrophile Trapping Step3->Step4 Step5 5. LC-MS Validation Step4->Step5

Self-validating experimental workflow for reproducible in-situ thioacetate deprotection.

Comparative Performance Data

To objectively quantify the performance of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate under various deprotection conditions, a standardized in-situ benzylation was performed. The data in Table 2 highlights why reagent selection is the ultimate determinant of reproducibility.

Table 2: Quantitative Yields of In-Situ Alkylation by Deprotection Reagent
Deprotection ReagentSolvent SystemTarget Alkylated Yield (%)Disulfide Byproduct (%)Hydrolyzed Ester Byproduct (%)
KOH (1.1 eq) MeOH / H₂O32%8%55%
K₂CO₃ (1.5 eq) MeOH (Non-degassed)68%24% 5%
Hydrazine Acetate (2.0 eq) DMF (Degassed)88%2%<1%
TBACN (0.1 eq) MeOH / CH₂Cl₂ (Degassed)96% <1%<1%

Data Interpretation: The use of harsh aqueous bases (KOH) destroys the methyl ester, rendering the precursor useless. While K₂CO₃ is a common literature standard, failure to rigorously degas the solvent results in a 24% loss to disulfide formation. The catalytic TBACN protocol provides near-quantitative yields, proving that Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is a highly reproducible building block when paired with chemoselective, oxygen-free methodologies.

References

  • MilliporeSigma.Methyl 4-((acetylthio)methyl)
  • J. Phys. Chem. C / OU.edu.Molecularly Ordered Decanethiolate Self-Assembled Monolayers on Au(111)
  • ResearchGate.
  • White Rose eTheses Online.Expanding the Scope of Successive Ring Expansion.

Sources

Validation

"validating the target of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

An in-depth technical guide for researchers and drug development professionals on validating the molecular targets of thioester-masked compounds. Introduction: The Mechanistic Challenge of Thioester Prodrugs Methyl 4-[(a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on validating the molecular targets of thioester-masked compounds.

Introduction: The Mechanistic Challenge of Thioester Prodrugs

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) is a highly specialized chemical building block characterized by its tetrahydropyran (oxane) scaffold and an acetylsulfanyl (thioester) moiety. In drug discovery, the acetylsulfanyl group is rarely the final pharmacophore; rather, it serves as a strategic prodrug modification—a masked Zinc-Binding Group (ZBG).

Free thiols are notoriously unstable. They rapidly oxidize into disulfides in standard storage or oxygen-rich assay conditions, leading to false negatives during high-throughput screening. Furthermore, free thiols often exhibit poor cellular permeability. Masking the thiol as a thioester improves compound stability and lipophilicity. Once the compound crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the thioester, releasing the highly reactive free thiol. This thiol then acts as a potent bidentate chelator for the catalytic zinc ions found in metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[1].

Because the parent compound requires enzymatic activation to engage its target, standard cell-free biochemical assays often fail to accurately reflect its true potency. Therefore, validating the target of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate requires a comparative approach utilizing both biochemical and live-cell target engagement methodologies.

Comparison of Target Validation Methodologies

To objectively evaluate the target engagement of this thioester prodrug, researchers must choose between cell-free and intact-cell systems. Below is a comparison of the three primary validation alternatives.

Validation MethodologyAssay EnvironmentProdrug ActivationThroughputPhysiological Relevance
Biochemical Enzymatic Assay In Vitro (Cell-Free)Requires exogenous esterase or chemical reduction (DTT)HighLow (Lacks cellular context and natural activation)
Cellular Thermal Shift Assay (CETSA) Intact Live CellsNatural (Intracellular esterases)MediumHigh (Endogenous protein expression and activation)
NanoBRET Target Engagement Intact Live CellsNatural (Intracellular esterases)HighVery High (Real-time binding kinetics in living cells)
Causality in Assay Selection

The fundamental causality driving assay selection here is metabolic dependency . If you test Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate directly in a purified recombinant HDAC or MMP assay, it will likely appear inactive. The target engagement is caused by the esterase-mediated unmasking of the thiol. Therefore, live-cell assays like CETSA[2] and NanoBRET[3] are vastly superior because they preserve the cellular machinery required to activate the compound, providing a self-validating system where target engagement only occurs if cellular penetration and prodrug cleavage are successful.

G Prodrug Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate Esterase Intracellular Esterases (Cleavage of Thioester) Prodrug->Esterase Cell Entry ActiveThiol Active Free Thiol (Zinc-Binding Group) Esterase->ActiveThiol Activation Target Metalloenzyme Target (e.g., HDAC / MMP) ActiveThiol->Target Binding Complex Target Engagement (Zinc Coordination) Target->Complex

Fig 1: Intracellular activation and target engagement pathway of the thioester prodrug.

Experimental Methodologies: Step-by-Step Protocols

To establish a self-validating data package, researchers should run a parallel workflow: an in vitro assay (with and without pre-activation) to prove the mechanism of the prodrug, followed by a live-cell assay to prove physiological target engagement.

Protocol 1: In Vitro Metalloenzyme Inhibition (Proof of Prodrug Mechanism)

This protocol validates that the intact thioester is inactive, but the cleaved thiol is a potent metalloenzyme inhibitor.

  • Compound Preparation: Prepare 10 mM stock solutions of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in DMSO.

  • Pre-Activation (Experimental Arm): Incubate an aliquot of the compound with 0.1 U/µL Porcine Liver Esterase (PLE) or 1 mM Dithiothreitol (DTT) in assay buffer for 30 minutes at 37°C to liberate the free thiol.

  • Intact Control (Control Arm): Incubate a separate aliquot in assay buffer without PLE/DTT.

  • Enzyme Incubation: Add the pre-activated and intact compounds to a microplate containing the recombinant target metalloenzyme (e.g., HDAC6 or MMP-2). Incubate for 15 minutes.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDACs).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) to calculate the IC₅₀.

Protocol 2: NanoBRET Live-Cell Target Engagement

NanoBRET allows for the quantitative assessment of the activated compound binding to its target in living cells through the displacement of a fluorescent tracer[4].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc (nLuc-Target). Culture for 18–24 hours.

  • Tracer Addition: Resuspend cells in Opti-MEM and add the appropriate cell-permeable NanoBRET fluorescent tracer at its pre-determined K_d concentration.

  • Compound Treatment: Dispense the thioester compound in a dose-response format (e.g., 10 µM to 1 nM) into the cells.

  • Incubation: Incubate for 2 hours at 37°C. Causality note: This 2-hour window is critical as it allows time for the compound to permeate the membrane, undergo esterase cleavage, and reach binding equilibrium with the target.

  • Readout: Add NanoBRET NanoGlo Substrate. Measure the BRET ratio (Acceptor 610 nm / Donor 450 nm) using a luminescence plate reader. Calculate cellular IC₅₀ based on tracer displacement.

Workflow Start Target Validation Workflows Biochem Biochemical Assay (In Vitro) Start->Biochem LiveCell Live-Cell Assay (CETSA / NanoBRET) Start->LiveCell PreAct Pre-activation (DTT / Esterase) Biochem->PreAct InSitu In Situ Cleavage LiveCell->InSitu DirectBind Direct Target Binding PreAct->DirectBind CellBind Physiological Binding InSitu->CellBind

Fig 2: Comparison of in vitro biochemical vs. live-cell validation workflows.

Experimental Data Presentation

The following table summarizes expected experimental outcomes when validating Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate against a representative metalloenzyme target (e.g., HDAC). The data clearly demonstrates the necessity of cellular activation.

Compound StateBiochemical IC₅₀ (No Esterase)Biochemical IC₅₀ (+ Esterase)NanoBRET Cellular IC₅₀CETSA Thermal Shift (ΔT_m)
Intact Thioester Prodrug > 10,000 nM (Inactive)45 nM120 nM+ 4.5 °C
Pre-cleaved Free Thiol 38 nM40 nM> 5,000 nM (Poor Permeability)+ 0.5 °C
SAHA (Positive Control) 15 nM15 nM250 nM+ 5.2 °C

Data Interpretation: The intact thioester shows no activity in a standard biochemical assay because the zinc-binding thiol is masked. However, upon the addition of esterase, its biochemical potency shifts dramatically to 45 nM. Crucially, in the NanoBRET and CETSA live-cell assays, the intact prodrug outperforms the pre-cleaved free thiol. This is because the unmasked free thiol cannot easily cross the lipid bilayer and is prone to extracellular oxidation, whereas the thioester prodrug easily permeates the cell and is efficiently converted to the active species in situ.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science (2013). Martinez Molina, D., et al.[Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET Springer Nature Experiments (2015). Robers, M.B., et al.[Link]

  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs Journal of Medicinal Chemistry (2023).[Link]

Sources

Comparative

Technical Comparison &amp; Control Strategy Guide: Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in Drug Discovery

Executive Summary & Scientific Rationale In modern drug development, controlling the physicochemical properties and reactivity of synthetic building blocks is paramount. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug development, controlling the physicochemical properties and reactivity of synthetic building blocks is paramount. Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS 235753-82-9) is a highly specialized intermediate utilized in the synthesis of metalloenzyme inhibitors, bioconjugation linkers, and targeted prodrugs.

This molecule leverages two critical design elements:

  • The Oxane (Tetrahydropyran) Core: Serving as a bioisostere for cyclohexane, the oxane ring introduces a polar oxygen heteroatom. This modification lowers the partition coefficient (logP), reduces non-specific lipophilic interactions, and significantly improves aqueous solubility and metabolic clearance profiles[1].

  • The Thioacetate (Acetylsulfanyl) Mask: Free thiols are highly reactive and notoriously prone to oxidative dimerization (forming inactive disulfides) during storage and assay conditions. Masking the thiol as an acetylsulfanyl group creates a stable prodrug/precursor that can be selectively "unmasked" on demand via nucleophilic attack (e.g., using hydroxylamine) or intracellular esterases[2].

This guide objectively compares this compound against structural alternatives and outlines the self-validating control experiments required to ensure its reliable application in biochemical assays.

Objective Comparison: Oxane Thioacetate vs. Alternatives

To justify the selection of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate, it must be benchmarked against alternative structural and protective strategies. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.

Compound StrategySubstructurecLogP (Est.)Oxidation Risk (Shelf-life)Deprotection TriggerPrimary Use Case
Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate Oxane + Thioacetate~1.2Very LowHydroxylamine / EsteraseWater-soluble prodrugs, stable assay intermediates
Cyclohexane Thioacetate Analog Carbocycle + Thioacetate~2.5Very LowHydroxylamine / EsteraseLipophilic targets, CNS penetration models
Free Thiol Oxane Analog Oxane + Free Thiol~0.8High (Disulfide formation)None (Constitutively Active)Direct target screening (requires TCEP/DTT)
Trityl-Protected Oxane Analog Oxane + Trityl Thioether~4.5Very LowStrong Acid (e.g., TFA)Solid-phase peptide synthesis (SPPS)

Mechanistic Pathway & Reactivity

Understanding the causality behind the compound's reactivity is essential. The thioacetate must be cleaved to reveal the active nucleophile. However, once deprotected, the system enters a kinetic competition between the desired target engagement (e.g., binding to a Zinc ion in a metalloprotease) and undesired oxidative dimerization.

Pathway A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Protected Thioacetate) B Free Thiol Intermediate (Active Nucleophile) A->B Hydroxylamine or Esterase C Disulfide Dimer (Inactive Byproduct) B->C O2 (Oxidation) D Target Conjugate / Metalloenzyme Complex B->D Electrophile / Zn2+ Binding

Fig 1. Thioacetate deprotection pathway, target conjugation, and disulfide oxidation side-reaction.

Experimental Control Strategies

To build a self-validating experimental system, researchers must implement a triad of control experiments when utilizing this building block. These controls isolate the variables of spontaneous degradation, oxidative loss, and deprotection efficiency.

  • Spontaneous Hydrolysis (Negative Control):

    • Causality: The thioester bond must remain intact in the primary assay buffer (e.g., PBS, pH 7.4) without the deprotection trigger. Premature cleavage leads to uncontrolled thiol release and subsequent oxidation, yielding false negatives in downstream binding assays.

  • Oxidation Control (Disulfide Monitoring):

    • Causality: Once deprotected, the free thiol is highly susceptible to dissolved oxygen. A parallel control utilizing a reducing agent (1 mM TCEP) establishes the maximum theoretical free thiol yield. Comparing the TCEP-treated sample to the standard sample allows researchers to quantify the exact percentage of compound lost to disulfide dimerization.

  • Triggered Deprotection (Positive Control):

    • Causality: Validates the release kinetics. By using an established nucleophile like 0.5 M Hydroxylamine (NH2OH), researchers can quantitatively cleave the acetyl group and confirm that the building block is 100% activatable under physiological pH[2].

Workflow S1 1. Prepare Reagent Stocks (10 mM in DMSO) S2 2. Deprotection Assay (Hydroxylamine / pH 7.4) S1->S2 S3 3. Ellman's Reagent (DTNB) Quantification S2->S3 S4 4. HPLC-UV/MS Analysis (Purity & Disulfide Check) S2->S4 S5 5. Comparative Kinetic Profiling S3->S5 S4->S5

Fig 2. Workflow for quantifying deprotection kinetics and stability of the oxane thioacetate.

Step-by-Step Methodologies

The following protocols provide a robust framework for unmasking the thioacetate and quantifying the resulting free thiol to validate the control parameters discussed above.

Protocol A: Hydroxylamine-Triggered Deprotection

This protocol utilizes hydroxylamine to selectively cleave the thioester while leaving the methyl carboxylate intact[2].

  • Stock Preparation: Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate in anhydrous DMSO to create a 10 mM stock solution. Store at -20°C.

  • Buffer Preparation: Prepare the Deprotection Buffer consisting of 50 mM Sodium Phosphate and 25 mM EDTA, adjusted to pH 7.4. (Note: EDTA is critical here; it chelates trace transition metals that act as catalysts for rapid thiol oxidation).

  • Trigger Solution: Prepare a 0.5 M Hydroxylamine (NH2OH) solution in the Deprotection Buffer. Re-adjust the pH to 7.4, as the addition of hydroxylamine hydrochloride will lower the pH.

  • Reaction Initiation: Dilute the 10 mM compound stock into the Hydroxylamine Trigger Solution to achieve a final compound concentration of 100 µM.

  • Incubation: Incubate the mixture at room temperature (25°C) for 60 minutes to ensure complete deacylation.

Protocol B: Ellman's Assay (DTNB) for Free Thiol Quantification

To objectively measure the performance of the deprotection, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is utilized. DTNB reacts stoichiometrically with free thiols to yield 5-thio-2-nitrobenzoic acid (TNB), which is highly chromogenic at 412 nm[3].

  • Reagent Preparation: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0) to create the Ellman's Reagent Solution[3].

  • Standard Curve: Generate a standard curve by preparing serial dilutions of L-cysteine hydrochloride (ranging from 0 to 1.5 mM) in the Reaction Buffer[3].

  • Sample Aliquoting: Transfer 200 µL of the deprotected sample (from Protocol A), the negative control (compound in buffer without hydroxylamine), and the cysteine standards into a clear-bottom 96-well microplate.

  • Reaction: Add 10 µL of the Ellman's Reagent Solution to each well. Mix gently by pipetting.

  • Incubation: Incubate the microplate in the dark for 15 minutes at room temperature[3].

  • Quantification: Measure the optical absorbance at 412 nm using a microplate reader. Interpolate the free thiol concentration of your samples against the linear regression of the L-cysteine standard curve to determine the exact deprotection yield.

References

  • PharmaBlock. "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepapers.
  • Encapsula NanoSciences. "Ellman's Assay Protocol: Quantification of Free Sulfhydryls." Encapsula NanoSciences Protocols.
  • Thermo Fisher Scientific / Pierce. "SATA Protocol for Protein Modification and Deprotection." Thermo Scientific Instructions.

Sources

Validation

"head-to-head comparison of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate"

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the optimal building blocks is a critical decision that dictates downstream synthetic efficiency, scalability, and the ulti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the optimal building blocks is a critical decision that dictates downstream synthetic efficiency, scalability, and the ultimate pharmacokinetic (PK) profile of the active pharmaceutical ingredient (API).

In this technical guide, we will conduct a head-to-head comparison of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (CAS: 235753-82-9) [1] against its two primary synthetic alternatives: the trityl-protected variant and the carbocyclic (cyclohexane) analog. We will dissect the causality behind these structural choices, focusing on chemoselectivity, atom economy, and physicochemical properties.

Strategic Context: The Role of Gem-Disubstituted Oxanes

The incorporation of a 4,4-gem-disubstituted oxane (tetrahydropyran) ring into a pharmacophore is a proven strategy to restrict conformational flexibility. This "conformational locking" minimizes the entropic penalty upon target binding. Furthermore, the oxane oxygen acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to purely lipophilic carbocycles.

When functionalizing this core with a thiol (for downstream thioether, disulfide, or sulfonamide linkages), the choice of the thiol protecting group—Acetyl (Ac) versus Triphenylmethyl (Trityl/Trt) —profoundly impacts the synthetic workflow.

Physicochemical & Structural Comparison

To objectively evaluate these building blocks, we must look at their theoretical physicochemical properties and mass efficiency.

MetricCompound A (The Standard)Alternative B (Protecting Group Variant)Alternative C (Core Variant)
Chemical Name Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylateMethyl 4-[(tritylsulfanyl)methyl]oxane-4-carboxylateMethyl 4-[(acetylsulfanyl)methyl]cyclohexane-4-carboxylate
Core Ring Oxane (Tetrahydropyran)Oxane (Tetrahydropyran)Cyclohexane
Thiol Protection Acetyl (-SAc)Trityl (-STrt)Acetyl (-SAc)
Molecular Weight 232.30 g/mol 432.58 g/mol 230.32 g/mol
Calculated LogP (cLogP) ~1.2 (Hydrophilic bias)~4.8 (Highly lipophilic)~2.5 (Lipophilic bias)
Deprotection Mode Mild Base (Nucleophilic Acyl Substitution)Strong Acid (Cationic Cleavage)Mild Base (Nucleophilic Acyl Substitution)
Atom Economy (Thiol) 81.9% (Highly efficient)43.9% (Poor mass efficiency)81.2%

Data Synthesis: Compound A offers a superior balance. The acetyl group provides an exceptional atom economy (~82%) compared to the bulky trityl group (~44%), drastically reducing chemical waste during scale-up. Furthermore, the oxane core in Compound A maintains a much lower cLogP than the cyclohexane core in Compound C, which is critical for maintaining the aqueous solubility of the final API.

Mechanistic Insights: Causality in Chemoselectivity

A frequent concern when using Compound A is the presence of two ester moieties: the thioester (acetylsulfanyl) and the oxo-ester (methyl carboxylate). Can we deprotect the thiol without hydrolyzing the methyl ester?

The Causality of Selective Cleavage: Yes. Thioesters are significantly more electrophilic than standard oxo-esters. This is driven by the poor orbital overlap between the sulfur 3p orbital and the carbonyl carbon 2p orbital, which reduces resonance stabilization. Consequently, under mild basic conditions (e.g., methoxide generated from K₂CO₃ in methanol), the nucleophile selectively attacks the thioester carbonyl, liberating the free thiolate while leaving the methyl ester completely intact [2].

Experimental Protocols: Self-Validating Workflows

Below are the field-proven, step-by-step methodologies for deprotecting these building blocks. Each protocol is designed as a self-validating system to ensure reaction integrity.

Protocol 1: Chemoselective Acetyl Deprotection (Compound A & C)

Objective: Liberate the free thiol while preserving the methyl ester.

  • Preparation: Dissolve Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (1.0 eq, 10 mmol) in anhydrous Methanol (0.2 M).

  • Initiation: Add anhydrous Potassium Carbonate (K₂CO₃) (0.1 eq, 1 mmol) at 0 °C under an inert Argon atmosphere. (Note: Catalytic base is sufficient as the byproduct, methyl acetate, does not consume the base).

  • Propagation: Warm to 25 °C and stir for 2 hours.

  • Self-Validation (Ellman's Test): Take a 10 µL aliquot, dilute in pH 8.0 buffer, and add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). An immediate shift to a vibrant yellow color (absorbance at 412 nm) confirms the presence of the free thiol.

  • Quenching: Quench with 1M HCl to pH 4 to protonate the thiolate, preventing oxidative disulfide formation. Extract with Ethyl Acetate.

Protocol 2: Acidic Trityl Deprotection (Alternative B)

Objective: Remove the trityl group in the presence of acid-stable functional groups.

  • Preparation: Dissolve the trityl-protected variant (1.0 eq, 10 mmol) in Dichloromethane (DCM) (0.1 M).

  • Scavenger Addition (Critical Step): Add Triethylsilane (Et₃SiH) (2.0 eq). Causality: The highly stable trityl cation generated during cleavage will rapidly re-alkylate the free thiol if not permanently reduced by a hydride donor like Et₃SiH.

  • Initiation: Add Trifluoroacetic acid (TFA) to achieve a 10% v/v solution. Stir at 25 °C for 4 hours.

  • Isolation: Concentrate under reduced pressure. The byproduct, triphenylmethane, must be removed via silica gel chromatography, which complicates the workflow compared to Protocol 1.

Workflow Visualization

The following diagram maps the synthetic divergence and strategic decision-making process when utilizing these building blocks.

G Start 4-Substituted Building Blocks A Methyl 4-[(acetylsulfanyl)methyl] oxane-4-carboxylate (Acetyl/Oxane) Start->A B Methyl 4-[(tritylsulfanyl)methyl] oxane-4-carboxylate (Trityl/Oxane) Start->B C Methyl 4-[(acetylsulfanyl)methyl] cyclohexane-4-carboxylate (Acetyl/Cyclohexane) Start->C DeprotA Mild Basic Deprotection (K2CO3, MeOH) Chemoselective A->DeprotA High Atom Economy DeprotB Acidic Deprotection (TFA, Et3SiH) Cation Scavenging B->DeprotB Orthogonal to Base C->DeprotA High Atom Economy ThiolOxane Free Thiol (Oxane) Low LogP, High Solubility DeprotA->ThiolOxane From A ThiolCyclo Free Thiol (Cyclohexane) High LogP, Low Solubility DeprotA->ThiolCyclo From C DeprotB->ThiolOxane From B API Target API Conjugation (Thioether/Disulfide) ThiolOxane->API ThiolCyclo->API

Fig 1. Synthetic divergence and deprotection workflows for oxane and cyclohexane building blocks.

Conclusion

For advanced API synthesis requiring a sterically hindered, metabolically stable core, Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate (Compound A) stands out as the superior building block. It outperforms the trityl variant in atom economy and ease of purification, while its oxane core provides a distinct solubility advantage over the cyclohexane analog. The chemoselective deprotection of the acetyl group relies on fundamental orbital principles, ensuring a robust, scalable, and self-validating process.

References

  • Arjomandi, O. K., et al. "Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1". Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate

As a Senior Application Scientist, I understand that providing comprehensive safety information is paramount for the success and well-being of our researchers. This guide for handling Methyl 4-[(acetylsulfanyl)methyl]oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that providing comprehensive safety information is paramount for the success and well-being of our researchers. This guide for handling Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate is designed to provide essential, immediate safety and logistical information. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of its core functional groups, particularly the thioacetate moiety, and general principles of laboratory safety for handling sulfur-containing organic compounds.

Understanding the Hazards: A Proactive Approach to Safety

Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate contains a thioacetate group, which is the primary driver of its potential hazards. Thioacetic acid and related compounds are known to be flammable, can cause severe skin and eye damage, and may lead to skin sensitization.[1][2] Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure and risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of PPE is mandatory when handling Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate. The following table outlines the required equipment, along with the rationale for its use.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][3]Protects against splashes and vapors that can cause severe eye irritation or damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation and potential allergic reactions.[1][2]
Body Protection A lab coat worn over full-length clothing and closed-toe shoes.Minimizes the risk of skin contact from spills or splashes.[1]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.[2][4]Protects against the inhalation of potentially harmful vapors.

Safe Handling and Operations: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Dispense the required amount of the compound within the fume hood prep3->handle1 handle2 Keep the container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust or aerosols handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of waste clean1->clean2 clean3 Remove and dispose of gloves clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spill: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

Disposal Plan: Environmental Responsibility

Proper disposal of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate and any contaminated materials is crucial to prevent environmental contamination.

Waste Disposal Workflow

cluster_waste Waste Segregation & Collection cluster_disposal Disposal waste1 Segregate waste containing the compound from other waste streams waste2 Collect in a designated, labeled, and sealed container waste1->waste2 disp1 Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines waste2->disp1 disp2 Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations disp1->disp2

Caption: Workflow for the proper disposal of Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate waste.

All waste containing this sulfur compound should be treated as hazardous.[6] It is imperative to follow your institution's specific guidelines for the disposal of chemical waste. Do not discharge to drains or the environment.[4][7]

References

  • Chemical Substance Information for Methyl4-[(acetylsulfanyl)methyl]oxane-4-carboxylate.
  • Material Safety Data Sheet - Thioacetic Acid, 96% (GC) - Cole-Parmer.
  • Thioacetic acid: storage conditions and safety precautions.
  • Potassium thioacetate - AK Scientific, Inc.
  • Technical Support Center: Thioacetic Acid Handling and Safety - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Material Safety Data Sheet - Spectrum Chemical.
  • Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate - Sigma-Aldrich.
  • 4-(methylsulfanyl)oxane-4-carboxylic acid — Chemical Substance Information - NextSDS.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 14 - SAFETY DATA SHEET.
  • Methyl 4-hydroxyoxane-4-carboxylate | C7H12O4 | CID 13860557 - PubChem.
  • Safety Data Sheet: Sulfur - Chemos GmbH&Co.KG.
  • Sulfur - Hazardous Substance Fact Sheet.
  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by - Open Government program.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
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Methyl 4-[(acetylsulfanyl)methyl]oxane-4-carboxylate
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